[D-Trp11]-NEUROTENSIN

Catalog No.
S12883307
CAS No.
M.F
C80H122N22O19
M. Wt
1696.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[D-Trp11]-NEUROTENSIN

Product Name

[D-Trp11]-NEUROTENSIN

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C80H122N22O19

Molecular Weight

1696.0 g/mol

InChI

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-,60-,61-,65-/m0/s1

InChI Key

XHUBQRRWQWIRQR-HEIFKUMQSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6

structure of [D-Trp11]-Neurotensin C80H122N22O19

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Quantitative Data

The table below summarizes the core structural and quantitative data for [D-Trp11]-Neurotensin.

Property Description
Amino Acid Sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1] [2]
Modification Substitution of L-tyrosine at position 11 with D-tryptophan (D-Trp) [3]
CAS Number 100929-52-0 [1] or 75644-95-0 [2]
Molecular Formula C₈₀H₁₂₂N₂₂O₁₉ [1] [2]
Molecular Weight 1695.96 g/mol [2] or 1696 g/mol [1]
Biological Activity Neurotensin receptor antagonist (NTS1) [3]

Functional Characterization and Applications

This compound functions primarily as an antagonist for the high-affinity neurotensin receptor 1 (NTS1) [3]. Its discovery was significant as it was one of the first available antagonists for studying this receptor, revealing that the C-terminal end of neurotensin is critical for receptor binding and activity [3].

This analogue is widely used in research to:

  • Block endogenous neurotensin signaling to study the physiological roles of NTS1.
  • Investigate NTS1 function in the central nervous system and gastrointestinal tract [3].
  • Serve as a reference compound for evaluating new neurotensin receptor ligands.

Experimental Workflow for Receptor-Ligand Interaction Studies

The following diagram outlines a general experimental workflow for studying neurotensin receptor-ligand interactions, illustrating the context in which analogues like this compound are typically used.

G start Study Goal: Investigate Neurotensin Receptor Function step1 1. Receptor Preparation (Solubilize & Purify NTS1) start->step1 step2 2. Ligand Preparation (Use this compound as Antagonist) step1->step2 step3 3. Binding/Functional Assay (e.g., Measure cAMP, Calcium influx, BRET) step2->step3 step4 4. Signal Detection (e.g., Fluorescence, Luminescence, Radioactivity) step3->step4 step5 5. Data Analysis (Dose-response curves, IC₅₀/Ki calculation) step4->step5 conclusion Outcome: Characterize Antagonist Potency and Mechanism step5->conclusion

Detailed Experimental Protocol

Here is a detailed methodology for a competitive binding assay, a common application for this compound.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1.

Materials:

  • Cell Membrane Preparation: Membranes from cells expressing recombinant NTS1 (e.g., HEK293 cells) [4].
  • Ligands: this compound (unlabeled competitor), [³H]-Neurotensin or [¹²⁵I]-Neurotensin (radiolabeled tracer) [3].
  • Assay Buffer: Typically 50 mM HEPES or Tris buffer, pH 7.4, containing MgCl₂ (5-10 mM), bovine serum albumin (0.1-0.5%), and a protease inhibitor cocktail.
  • Equipment: Cell homogenizer, ultracentrifuge, 96-well filtration plates, beta or gamma counter.

Procedure:

  • Membrane Preparation: Harvest NTS1-expressing cells. Homogenize cells in ice-cold buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet membranes. Resuspend the pellet in assay buffer and determine protein concentration.
  • Reaction Setup:
    • In a 96-well plate, add a fixed concentration of the membrane preparation (e.g., 5-10 µg protein per well).
    • Add a fixed, near-saturating concentration of the radiolabeled neurotensin (e.g., 0.5 nM Kd concentration).
    • Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to generate a competition curve. Include wells for total binding (no competitor) and non-specific binding (with a large excess of unlabeled neurotensin, e.g., 1 µM).
    • Bring the total volume to a constant with assay buffer.
  • Incubation: Incubate the reaction mixture for 60-90 minutes at a constant temperature (e.g., 25°C or 4°C) to reach binding equilibrium.
  • Separation and Measurement: Terminate the reaction by rapid filtration through GF/B or GF/C filter plates pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters several times with ice-cold buffer to remove unbound radioactivity. Measure the bound radioactivity on the filters using a scintillation or gamma counter.
  • Data Analysis:
    • Calculate specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
    • Fit the competition data (log[inhibitor] vs. normalized specific binding) to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
    • Obtain the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).
    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd(L)), where [L] is the concentration of the radioligand used, and Kd(L) is its dissociation constant.

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical data for (D-Trp11)-Neurotensin acetate salt, which is the commonly available form for research.

Property Value / Description
CAS Number (acetate salt) 100929-52-0 [1]
Molecular Formula C₈₀H₁₂₂N₂₂O₁₉·C₂H₄O₂ [1]
Molecular Weight 1756.01 g/mol [1]
Sequence (Single-Letter) pELYENKPRRP-DW-IL-OH [1] [2]
Sequence (Three-Letter) Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu-OH · xC₂H₄O₂ [1]
Purity ≥ 95% (typically offered) [3]
Storage Conditions Store at ≤ -10°C [1]

Research Applications and Key Findings

This analog is widely used across multiple fields of biomedical research. The table below outlines its primary applications and the key experimental findings associated with each.

Research Area Specific Role / Effect of [D-Trp11]-Neurotensin Key Experimental Findings & Protocols
Neuroscience & Behavior Modulation of dopamine transmission and locomotor activity [3]. Protocol: Intracerebroventricular (i.c.v.) administration to rats. Finding: Biphasic effect on locomotion: low dose (30 ng) decreases, high dose (750 ng) increases activity. High-dose effect is dopamine-dependent, blocked by haloperidol and requires an intact nucleus accumbens [3].
Pain & Analgesia Induction of analgesia (pain relief) [4] [3]. Finding: Acts as a neurotensin receptor agonist in pain pathways. Intracerebroventricular infusion produces analgesia, though tolerance to the hypothermic effect develops with repeated administration [4].
Endocrinology Stimulation of hormone release from the adrenal gland [3]. Protocol: In vitro incubation of rat adrenal medulla. Finding: At 10 nM, it stimulates CRH and ACTH release. This effect is blocked by the specific neurotensin receptor antagonist [D-Trp¹¹]-NT, confirming receptor mediation [3].
Cancer Research Investigation of neurotensin's role in cancer, particularly as a mitogen [1]. Application: Used in studies exploring neurotensin's potential effects on tumor growth and metastasis [1].
Drug Discovery Tool compound for studying neurotensin receptor pharmacology and signaling [1] [5]. Application: Used to distinguish receptor subtypes and probe signaling pathways (e.g., inositol phosphate turnover, calcium mobilization) in transfected cell lines and native tissues [5].

Receptor Signaling and Experimental Workflow

Neurotensin receptors are G-protein coupled receptors (GPCRs). This compound primarily acts as an agonist for the high-affinity neurotensin receptor 1 (NTS1), triggering several intracellular signaling pathways.

G NT This compound NTS1 Neurotensin Receptor (NTS1) NT->NTS1 Gq Gq Protein NTS1->Gq Activates Gi Gi Protein NTS1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Production AC->cAMP

Diagram of key intracellular signaling pathways activated by this compound via the NTS1 receptor.

A typical experimental workflow for investigating this peptide in vivo involves several key stages, as outlined in the diagram below.

G A Animal Preparation (e.g., Rat, Mouse) B Surgical Procedure (e.g., i.c.v. Cannulation) A->B C Recovery & Validation B->C D Peptide Administration (i.c.v. injection of [D-Trp11]-NT) C->D E Behavioral/Physiological Test (Locomotion, Analgesia, Body Temp) D->E F Tissue Collection (Brain, Plasma) E->F G Post-hoc Analysis (e.g., Neurochemistry, Histology) F->G

General workflow for a central administration study of this compound in rodents.

Critical Research Considerations

When working with this compound, keep the following points in mind:

  • Receptor Specificity: Its effects are complex. It can function as an agonist at the NTS1 receptor in many contexts [3]. However, it has also been reported to act as a partial agonist or antagonist at other neurotensin receptor subtypes, so its pharmacological profile is system-dependent [3].
  • Stability is Key: The primary advantage of this analog over native neurotensin is its greatly enhanced stability against proteolytic degradation, leading to a longer duration of action in vivo [6].
  • Dose-Dependent Effects: Its behavioral effects, particularly on locomotion, are strongly dose-dependent. Careful dose-response studies are essential for proper experimental interpretation [3].
  • Handling and Storage: The peptide should be stored frozen (≤ -10°C) and reconstituted following best practices for handling peptides to ensure stability and experimental reproducibility [1].

References

neurotensin receptor binding affinity of [D-Trp11]-Neurotensin

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity of [Trp11]-Neurotensin Analogues

The table below summarizes the binding data for monoiodo-[Trp11]-neurotensin, a radioactive derivative used to study the receptor.

Ligand Receptor / System Binding Parameter Value Notes
Monoiodo-[Trp11]neurotensin [1] Rat brain synaptic membranes Kd (High Affinity) 0.1 nM Biphasic binding isotherm, suggesting two classes of independent binding sites [1].
Monoiodo-[Trp11]neurotensin [1] Rat brain synaptic membranes Kd (Low Affinity) 4.7 nM Biphasic binding isotherm, suggesting two classes of independent binding sites [1].
Monoiodo-[Trp11]neurotensin [1] Rat ileum bioassay Biological Activity Similar to native neurotensin Biological activity was preserved despite structural modification [1].

A key finding was that the binding isotherm was biphasic, which could be explained by the existence of two independent classes of binding sites [1]. The high-affinity site (Kd 0.1 nM) may represent a previously undetected class of neurotensin receptors or a high-affinity state of a single receptor population [1].

Experimental Protocol for Binding Assays

The following methodology is adapted from the research on [Trp11]-neurotensin and provides a framework for determining binding affinity [1] [2].

  • 1. Membrane Preparation: Rat brain synaptic membranes are homogenized in ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4) and centrifuged at high speed (e.g., 50,000 x g). The pellet is typically washed and resuspended in a storage buffer containing protease inhibitors (e.g., bacitracin) before being frozen until use [1] [2].
  • 2. Radioligand Binding Assay:
    • Membrane aliquots (e.g., 300 μg protein/assay) are incubated with the radioactive ligand (e.g., monoiodo-[Trp11]neurotensin) in an appropriate incubation buffer.
    • Incubation is carried out for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 20°C or 25°C).
    • Non-specific binding is determined by performing parallel incubations in the presence of a large excess (e.g., 1 μM) of unlabeled neurotensin or antagonist (e.g., SR 48692) [2].
  • 3. Separation and Measurement: After incubation, the reaction mixture is rapidly filtered under vacuum through glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine to reduce non-specific binding. The filters are washed several times with ice-cold buffer to remove unbound ligand [2].
  • 4. Data Analysis: The specifically bound radioactivity is calculated by subtracting non-specific binding from total binding. Saturation binding data (using increasing concentrations of radioligand) is analyzed using non-linear regression to determine the dissociation constant (Kd) and the density of receptor sites (Bmax). Competition binding data (using a fixed radioligand concentration and increasing concentrations of unlabeled competitor) is analyzed to determine inhibitory constants (Ki) [2].

NTS1 Receptor Signaling Pathways

Neurotensin receptor 1 (NTS1) is a G protein-coupled receptor (GPCR) that activates multiple intracellular signaling pathways. The diagram below illustrates the key pathways engaged upon receptor activation.

G cluster_PKC_path PKC-Raf-1 Pathway cluster_cSrc_path Gi/o-c-Src Pathway NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Gq Gq Protein NTS1->Gq Gi_o Gi/o Protein NTS1->Gi_o Gs Gs Protein NTS1->Gs G13 G13 Protein NTS1->G13 Arrestin β-Arrestin Recruitment NTS1->Arrestin PLCb PLCβ Gq->PLCb AC Adenylyl Cyclase Gi_o->AC Inhibits cSrc c-Src Gi_o->cSrc Gs->AC Stimulates DAG DAG PLCb->DAG IP3 IP3 PLCb->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 ERK1_2 ERK1/2 Activation PKC->ERK1_2 Activates cAMP cAMP AC->cAMP cSrc->ERK1_2 Activates

NTS1 receptor activation engages multiple G proteins and β-arrestins, leading to a complex signaling signature [3].

Interpretation and Next Steps for Researchers

The lack of specific data for the D-amino acid variant highlights an opportunity for further research.

  • Rationale for [Trp11] Substitution: The substitution of Tyr11 with tryptophan was historically made to enable iodination on the single remaining tyrosine residue (Tyr3) for radiolabeling, without compromising the peptide's biological activity [1].
  • Potential Impact of D-Trp11: Incorporating a D-amino acid like D-Trp11 typically enhances metabolic stability by making the peptide less susceptible to proteolysis. While this can improve its pharmacokinetic profile, it may also alter the conformational constraints of the peptide, potentially affecting its binding affinity and functional efficacy at the receptor.
  • Suggested Research Path: To obtain the data you need, you could:
    • Consult Specialized Databases: Search in-depth within medicinal chemistry and peptide literature for publications specifically on D-Trp11-modified peptides.
    • Empirical Testing: If resources allow, the most direct approach is to synthesize [D-Trp11]-Neurotensin and characterize its binding affinity using the experimental protocols outlined above.

References

[D-Trp11]-Neurotensin and neurotensin receptor desensitization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Desensitization

The table below summarizes the core mechanisms by which [D-Trp¹¹]-Neurotensin and related analogs exert their effects.

Mechanistic Aspect Key Findings Supporting Evidence
Primary Action Induces receptor desensitization rather than true pharmacological antagonism [1]. Dose-dependent inhibition of NT-induced effects (histaminemia, hematocrit, blood pressure); replicated by pre-infusion of sub-stimulatory NT doses [1].
D2 Receptor Cross-Talk Triggers heterologous desensitization of dopamine D2 receptors (D2R) via PKC activation [2]. NT induces PKC-dependent internalization of D2R in HEK-293 cells; effect abrogated by PKC-inhibitor chelerythrine and D2R PKC-phosphorylation site mutants [2].
Structural & Species Specificity [Trp¹¹] modification discriminates between rat and guinea pig NT receptors [3]. [Trp¹¹]-NT and xenopsin are equipotent to NT in rat but 10 times less potent in guinea pig in binding and ileal contractility assays [3].
Detailed Signaling Pathway

The following diagram illustrates the mechanism by which [D-Trp¹¹]-Neurotensin binding leads to desensitization of Neurotensin and Dopamine D2 receptors.

G A (1) Ligand Binding [D-Trp¹¹]-NT or NT B Neurotensin Receptor (NTSR1) A->B C (2) PKC Activation B->C D (3) Phosphorylation of D2R on PKC sites C->D E (4) β-Arrestin1 Recruitment D->E F (5) Receptor Internalization & Functional Desensitization E->F H Inhibition of D2R-mediated cell firing F->H G Dopamine D2 Receptor (D2R) G->D

Neurotensin receptor activation triggers D2 receptor desensitization via PKC.

The desensitization process involves key proteins: β-arrestin1 is crucial for NTSR1-mediated D2R desensitization, while dynamin2 is important for agonist-induced but not NT-induced desensitization [2].

Experimental Data and Protocols

The table below consolidates key quantitative findings and experimental conditions from foundational studies.

Experimental Context Key Quantitative Results Experimental Conditions & Model System
In vivo physiological response [1] Inhibited NT-induced increase in histaminemia and hematocrit, and decrease in blood pressure. Highest dose showed slight NT-like activity. Anesthetized rats; intravenous injection/ infusion of [D-Trp¹¹]-NT and NT.
D2R Internalization (ELISA) [2] 10 nM NT induced significant D2S internalization in HEK-293 cells, inhibited by PKC inhibitor chelerythrine (CHE). HEK-293 cells co-transfected with NTR1 and FLAG-tagged D2R; surface receptor loss measured by anti-FLAG ELISA.
D2R Internalization (Immunofluorescence) [2] 10 nM NT induced D2S internalization comparable to D2R agonist quinpirole (Quin). Co-localization with Rab5 confirmed endocytosis. HEK-293 cells co-transfected with NTR1, D2S, and Rab5-GFP; confocal microscopy and Manders' coefficient analysis.
Electrophysiology in DA Neurons [2] Overexpression of D2S PKC-mutant abrogated NT's ability to reduce D2R-mediated cell firing inhibition. Primary cultured mouse dopaminergic neurons; patch-clamp recordings.
Key Experimental Protocols
1. Receptor Internalization Assay (ELISA)

This protocol is used to quantify agonist-induced internalization of surface receptors [2].

  • Cell Culture & Transfection: HEK-293 cells are maintained in DMEM with 10% FBS and transfected with plasmids for NTR1 and FLAG-tagged D2 receptor (D2S or D2L) using Lipofectamine 2000.
  • Surface Receptor Labeling: 24-48 hours post-transfection, cells are reseeded. Surface receptors are labeled on live cells with a rabbit polyclonal anti-FLAG antibody.
  • Agonist Stimulation & Internalization: Cells are treated with vehicle, 10 µM quinpirole (D2R agonist), or 10 nM NT (or [D-Trp¹¹]-NT) for a defined time (e.g., 10-30 min).
  • Signal Measurement & Analysis: The membrane-bound primary antibody is detected with an HRP-coupled secondary antibody. The colorimetric reaction is developed, stopped, and absorbance is measured. Specific membrane immunoreactivity is expressed as a percentage of the signal from untreated control cells.
2. Internalization Assay by Immunofluorescence

This method provides visual confirmation and spatial resolution of receptor trafficking [2].

  • Labeling and Stimulation: Transfected cells are labeled with anti-FLAG antibody on ice, then treated with agonist at 37°C to allow internalization.
  • Differential Staining: After fixation, surface receptors are stained with Alexa Fluor 633-conjugated secondary antibody. Cells are then permeabilized, and total receptors are stained with Alexa Fluor 488-conjugated secondary antibody.
  • Imaging and Quantification: Images are acquired via confocal microscopy. Internalization is quantified by subtracting the membrane signal from the total signal for each cell, expressed as a percentage of internalized receptor.
3. Assessing Desensitization in Dopaminergic Neurons

This functional assay measures the impact of NT on D2 autoreceptor activity [2].

  • Neuron Culture: Primary mesencephalic dopaminergic neurons are cultured from transgenic mouse pups.
  • Electrophysiology: Neuronal cell firing is recorded using patch-clamp electrophysiology. The inhibitory effect of a D2R agonist on firing rate is established.
  • Testing NT Effect: Application of NT reduces the D2R-mediated inhibition of firing. This effect is blocked by pre-application of PKC inhibitors or by overexpressing a D2R mutant lacking key PKC phosphorylation sites.

Implications for Drug Development

The unique property of [D-Trp¹¹]-NT highlights a strategic approach in GPCR drug discovery.

  • Engineering Desensitization Profiles: Weaker agonists that induce less receptor desensitization may offer therapeutic advantages. Contulakin-G, a glycosylated NT analog, is a weaker NTSR1 agonist but shows potent analgesia with potentially reduced desensitization, suggesting that modified peptides can be engineered for specific activation and desensitization profiles [4].
  • Targeting Receptor Cross-Talk: The ability of NTSR1 activation to desensitize D2R has significant implications for disorders involving dopamine dysregulation, such as schizophrenia and addiction [2] [5]. Compounds that modulate this cross-talk represent a promising therapeutic avenue.
  • Ligand Recognition Kinetics: Recent studies show that NT activates NTSR1 via an induced-fit mechanism, where conformational changes occur after ligand binding [6]. This understanding is crucial for rationally designing ligands with tailored efficacy and desensitization properties.

References

role of [D-Trp11]-Neurotensin in dopaminergic function

Author: Smolecule Technical Support Team. Date: February 2026

Key Characteristics and Mechanisms

The table below summarizes the core properties and experimentally observed effects of [D-Trp11]Neurotensin.

Property / Effect Description / Outcome
Core Modification Substitution of L-tryptophan with D-tryptophan at position 11 [1] [2].
Primary Advantage Greatly enhanced stability against degradation by brain peptidases [2].
Key Dopaminergic Effect Dose-dependent bidirectional modulation of locomotion [3].
Low Dose Effect (30 ng, i.c.v.) Decrease in locomotor activity [3].
High Dose Effect (750 ng, i.c.v.) Increase in locomotor activity [3].
Mechanism of High Dose Effect Increased dopamine turnover in the nucleus accumbens; effect blocked by 6-OHDA lesions or haloperidol [3].
Mechanism of Low Dose Effect Independent of dopamine transmission [3].
Sensitization Locomotor sensitization occurs after repeated testing in actimeters [4].

Experimental Data and Protocols

For researcher reference, the following table consolidates key quantitative findings and the essential methodologies used to obtain them.

Study Focus Key Quantitative Findings Experimental Protocol Summary
Peptide Stability Degradation rate in synaptosomes: 890 pmol/min/mg (NT) vs. 59 pmol/min/mg ([D-Trp11]-NT). In synaptic membranes: 1180 (NT) vs. 12 ([D-Trp11]-NT) [2]. 1. Preparation: Isolate synaptosomes/synaptic membranes from rat brain. 2. Incubation: Incubate peptides with preparations. 3. Analysis: Use HPLC to quantify peptide degradation over time; characterize fragments via amino acid analysis [2].
Locomotor Activity & DA Dependence Low dose (30 ng, i.c.v.): hypolocomotion. High dose (750 ng, i.c.v.): hyperlocomotion; increases DA turnover in NAc [3]. 1. Administration: I.c.v. injection of [D-Trp11]-NT. 2. Locomotion: Assess activity in cages. 3. Lesions: Bilaterally lesion NAc with 6-OHDA. 4. Pharmacology: Pre-treat with GBR 12783, dexamphetamine, or haloperidol [3].
Behavioral Sensitization Prior repeated experience with actimeter and GBR 12783 (10 mg/kg, i.p., 9 days) induces sensitization to locomotor effect of [D-Trp11]-NT (750 ng, i.c.v.) [4]. 1. Pre-treatment: Administer GBR 12783 or vehicle for 9 days in actimeter. 2. Withdrawal: 14-day withdrawal. 3. Challenge: Test locomotor response to GBR 12783 (5 mg/kg) or [D-Trp11]-NT (750 ng) [4].

Signaling Pathway and Logic

The diagram below illustrates the neurobiological logic by which [D-Trp11]Neurotensin is theorized to influence dopamine signaling and produce its observed behavioral effects, based on the cited literature.

G Proposed [D-Trp11]-NT Signaling and Dopamine Interaction cluster_high High Dose (750 ng, i.c.v.) cluster_low Low Dose (30 ng, i.c.v.) DTrpNT [D-Trp11]Neurotensin NTSR1 Neurotensin Receptor (NTSR1) DTrpNT->NTSR1 DTrpNT->NTSR1 DA_Neuron Dopamine Neuron NTSR1->DA_Neuron Activates D2R_LTD D2 Receptor LTD (Substantia Nigra) NTSR1->D2R_LTD Induces DA_Release Dopamine Release DA_Neuron->DA_Release NAc Nucleus Accumbens DA_Release->NAc D1R D1 Receptor Signaling NAc->D1R Locomotion Locomotor Activity D1R->Locomotion  Increases D2R_LTD->Locomotion  Decreases

The proposed mechanism for [D-Trp11]Neurotensin involves dose-dependent pathways: high doses stimulate dopamine release and D1 receptor signaling to increase locomotion, while low doses may induce long-term depression of D2 receptor signaling to decrease locomotion [3] [5].

Key Insights for Research and Development

  • Target Engagement and Specificity: The dose-dependent, bidirectional effects of [D-Trp11]Neurotensin suggest that NTSR1 signaling can access multiple neural circuits. The high-dose stimulant effect is unequivocally dopamine-dependent, requiring intact terminals in the nucleus accumbens and is modulated by dopaminergic drugs [3]. This makes it a valuable tool for probing dopamine-related behaviors.
  • Considerations for Behavioral Studies: The phenomenon of behavioral sensitization—where the locomotor response to [D-Trp11]Neurotensin is enhanced by prior experience with the testing environment and psychostimulants—highlights that context and history are critical variables in experimental design [4].
  • Therapeutic Implications: The ability of neurotensin receptor antagonists to block the development and expression of behavioral sensitization to amphetamine suggests that targeting the neurotensin system could be a viable strategy for modulating maladaptive neuroplasticity in disorders like addiction [4].

References

pharmacology of [D-Trp11]-Neurotensin

Author: Smolecule Technical Support Team. Date: February 2026

Behavioral Pharmacology & Mechanisms

A primary and well-characterized effect of centrally administered [D-Trp¹¹]-Neurotensin in rats is a biphasic modulation of locomotor activity. The following diagram illustrates the mechanisms behind this effect.

G Mechanism of Biphasic Locomotor Response to [D-Trp11]-Neurotensin Low Dose\n(≤ 60 ng) Low Dose (≤ 60 ng) Hypolocomotion\n(Decreased activity) Hypolocomotion (Decreased activity) Low Dose\n(≤ 60 ng)->Hypolocomotion\n(Decreased activity) Dopamine-Independent\nPathway Dopamine-Independent Pathway Hypolocomotion\n(Decreased activity)->Dopamine-Independent\nPathway High Dose\n(≥ 750 ng) High Dose (≥ 750 ng) Stimulates Dopamine\nTransmission Stimulates Dopamine Transmission High Dose\n(≥ 750 ng)->Stimulates Dopamine\nTransmission Hyperlocomotion\n(Increased activity) Hyperlocomotion (Increased activity) Stimulates Dopamine\nTransmission->Hyperlocomotion\n(Increased activity) In Nucleus Accumbens In Nucleus Accumbens Stimulates Dopamine\nTransmission->In Nucleus Accumbens Hyperlocomotion Blocked By: Hyperlocomotion Blocked By: Haloperidol (Dopamine Antagonist) Haloperidol (Dopamine Antagonist) Hyperlocomotion Blocked By:->Haloperidol (Dopamine Antagonist) 6-OHDA Lesion in Nucleus Accumbens 6-OHDA Lesion in Nucleus Accumbens Hyperlocomotion Blocked By:->6-OHDA Lesion in Nucleus Accumbens

Mechanism of biphasic locomotor response

The hyperlocomotion induced by a high dose (750 ng, i.c.v.) depends on increased dopamine transmission in the nucleus accumbens. This is supported by key experimental evidence [1]:

  • Potentiation: The locomotor effect is enhanced by GBR 12783, a dopamine uptake inhibitor.
  • Reduction: The effect is reduced by dexamphetamine, which promotes dopamine release.
  • Suppression: The effect is blocked by the dopamine receptor antagonist haloperidol and by chemical lesioning of dopamine terminals in the nucleus accumbens with 6-hydroxydopamine (6-OHDA).

Receptor Interactions & Signaling

Neurotensin receptors are G-protein-coupled receptors (GPCRs). [D-Trp¹¹]-Neurotensin's effects are mediated primarily through the NTS1 receptor subtype, but its activity profile is not straightforward.

Experimental System Observed Activity Functional Outcome
Guinea Pig Atria Full Agonist [2] Mimics effects of native neurotensin
Rat Stomach Strips Full Agonist [2] Mimics effects of native neurotensin
Perfused Rat Heart Selective Antagonist [2] Inhibits neurotensin-induced coronary vessel constriction

This mixed pharmacology makes it a valuable tool for probing receptor-specific functions. Its effects can be blocked by the non-peptide neurotensin receptor antagonist SR 48692 [3].

Key Experimental Protocols

To help you apply this knowledge in a research setting, here are the methodologies for two critical experiments.

1. Protocol for Locomotor Activity Measurement in Rats This protocol is used to assess the biphasic behavioral effects of the compound [1] [4].

  • Animal Model: Laboratory rats.
  • Administration: Intracerebroventricular (i.c.v.) injection.
  • Dosing:
    • Low Dose: 30-60 ng of [D-Trp¹¹]-Neurotensin to induce hypolocomotion.
    • High Dose: 750 ng of [D-Trp¹¹]-Neurotensin to induce hyperlocomotion.
  • Activity Measurement: Locomotor activity is quantified in automated activity cages (actimeters) over a defined period, typically 1-2 hours.
  • Pharmacological Manipulation:
    • To probe mechanism, pre-treat animals with:
      • Haloperidol (50 µg/kg, i.p.), a dopamine receptor antagonist, which blocks the hyperlocomotor effect.
      • GBR 12783 (5 mg/kg, i.p.), a dopamine uptake inhibitor, which potentiates the hyperlocomotor effect.
    • 6-OHDA Lesion: Bilateral injection of 6-hydroxydopamine (8 µg/2 µL) into the nucleus accumbens to destroy dopaminergic terminals, which suppresses the hyperlocomotor response.

2. Protocol for In Vitro Receptor Activity Assay This method is used to characterize the agonist/antagonist properties in isolated tissues [2].

  • Tissue Preparation:
    • Isolate and mount a rat heart, guinea pig atria, or rat stomach strip in an organ bath containing oxygenated physiological buffer (e.g., Krebs solution).
  • Agonist Testing:
    • Apply cumulative concentrations of [D-Trp¹¹]-Neurotensin (e.g., 2-110 µM) to the tissue bath.
    • Measure: The contractile or relaxant response of the tissue, comparing it to the response elicited by native neurotensin. In guinea pig atria and rat stomach strips, it acts as a full agonist.
  • Antagonist Testing (in perfused rat heart):
    • First, establish a control concentration-response curve to native neurotensin.
    • Pre-incubate the tissue with [D-Trp¹¹]-Neurotensin (0.13-1.1 µM).
    • Re-apply native neurotensin. A rightward shift or depression of the concentration-response curve indicates antagonist activity.

Research Applications

Based on its unique properties, [D-Trp¹¹]-Neurotensin is a versatile tool in several research areas [2] [5]:

  • Neuroscience Research: To study neuropeptide signaling, dopamine system regulation, and behaviors like locomotion and sensitization.
  • Receptor Subtype Characterization: Its mixed agonist/antagonist profile helps distinguish between neurotensin receptor subtypes and their downstream signaling pathways.
  • Drug Discovery: Used in target validation and screening for conditions like schizophrenia, addiction, and obesity, where neurotensin pathways are implicated.
  • Cardiovascular Pharmacology: Specifically used to investigate neurotensin's role in coronary vessel tone and hypotension.

References

Comprehensive Application Notes and Protocols for Using [D-Trp¹¹]-Neurotensin in Neurotensin Receptor Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Neurotensin Receptors and [D-Trp¹¹]-Neurotensin

Neurotensin (NT) is an endogenous tridecapeptide first isolated from bovine hypothalamus that functions as both a neurotransmitter in the central nervous system and a local hormone in the periphery, particularly the gastrointestinal tract [1]. Its physiological effects are mediated through three receptor subtypes: NTS₁ and NTS₂, which are G protein-coupled receptors (GPCRs), and NTS₃ (also known as sortilin 1), a single transmembrane domain sorting receptor [1] [2]. The neurotensin system has gained significant research interest due to its involvement in various pathological conditions, including cancer progression, neurological disorders, and pain modulation [1] [3].

[D-Trp¹¹]-Neurotensin is a synthetic analogue of native neurotensin where the L-tyrosine residue at position 11 has been replaced with its D-tryptophan enantiomer [4]. This structural modification confers two significant advantages for experimental applications: greatly enhanced stability against proteolytic degradation compared to the native peptide, and maintained receptor binding affinity [4] [5]. The enhanced stability stems from the resistance of D-amino acids to cleavage by endogenous peptidases, which dramatically extends the peptide's half-life in biological systems and makes it particularly valuable for in vivo studies where prolonged receptor activation is desired [4].

Table 1: Key Properties of [D-Trp¹¹]-Neurotensin

Property Description Experimental Advantage
Amino Acid Sequence Same as native NT with D-tryptophan substitution at position 11 Reduced enzymatic degradation while maintaining biological activity
Receptor Selectivity Binds to NTS₁ with high affinity Allows specific study of NTS₁-mediated effects
Metabolic Stability Significantly increased half-life compared to native NT Suitable for longer-term experiments and in vivo studies
Structural Conformation Altered side chain orientation at position 11 May influence receptor activation profile and signaling bias

The development of [D-Trp¹¹]-Neurotensin addresses a major limitation of native neurotensin – its rapid degradation by brain and peripheral peptidases – thereby providing researchers with a stable tool compound for investigating neurotensin receptor function in various experimental contexts [4]. These application notes provide detailed methodologies for utilizing this analog in neurotensin receptor research, with protocols suitable for investigating receptor binding, signaling pathways, and functional responses in both in vitro and in vivo settings.

Receptor Binding Characteristics and Selectivity

Binding Affinity and Receptor Subtype Selectivity

The binding characteristics of [D-Trp¹¹]-Neurotensin to neurotensin receptors have been extensively studied through competitive binding assays. This analog demonstrates high affinity binding to the NTS₁ receptor subtype, which is considered the primary high-affinity receptor for neurotensin [6]. The NTS₁ receptor is a class A GPCR with a sub-nanomolar affinity for native neurotensin and couples primarily to Gαq/11 proteins, though it can also engage other G proteins including Gi/o and Gs in certain cellular contexts [1] [7] [2].

While comprehensive quantitative structure-activity relationship (QSAR) data specifically for [D-Trp¹¹]-Neurotensin is limited in the available literature, studies on similar modified neurotensin analogs provide insight into its expected receptor interaction. The substitution of tyrosine at position 11 with tryptophan represents a conservative modification that maintains the aromatic character at this position, which is known to be important for receptor activation [8]. The D-amino acid substitution primarily affects peptide stability rather than dramatically altering receptor recognition, allowing it to maintain functional activity at NTS₁ receptors [4].

Table 2: Comparative Binding Properties of Neurotensin Analogs

Compound Receptor Affinity Receptor Selectivity Key Characteristics
Native Neurotensin High affinity for NTS₁ (Kd ~0.1-0.4 nM) [2] Also binds NTS₂ with lower affinity (Kd ~2-5 nM) [2] Rapidly degraded by peptidases; short half-life
[D-Trp¹¹]-Neurotensin Maintains high affinity for NTS₁ Similar selectivity profile to native NT Enhanced stability; prolonged effects in biological systems
Monoiodo-[Trp¹¹]-neurotensin Biphasic binding (Kd1 ~0.1 nM, Kd2 ~4.7 nM) [6] Binds both high and low affinity sites Radioiodinated version for binding studies
Y11tfmF-NT (fluorinated analog) Reduced affinity for wild-type NTS₁ Altered binding profile Useful for NMR studies of receptor conformation
Functional Activity at Neurotensin Receptors

In functional assays, [D-Trp¹¹]-Neurotensin demonstrates agonist activity at NTS₁ receptors, capable of initiating downstream signaling cascades similar to native neurotensin [5]. The functional effects of NTS₁ activation have been most comprehensively studied in the context of cancer biology, where neurotensin acts as a growth factor in various cancers including pancreatic, prostate, lung, breast, and colon cancer [1]. The analog's enhanced stability makes it particularly useful for experiments requiring sustained receptor activation, such as studies of cell proliferation or long-term signaling pathway modulation.

When working with [D-Trp¹¹]-Neurotensin, researchers should note that its pharmacological profile may differ subtly from native neurotensin in certain systems. For instance, in behavioral studies examining amphetamine-induced hyperactivity in rats, [D-Trp¹¹]-Neurotensin did not produce the same blocking effect as the neuroleptic alpha-flupenthixol, suggesting that its actions may not perfectly mimic all behavioral effects of native neurotensin or that its receptor interactions may be context-dependent [5]. These findings highlight the importance of empirical verification of functional responses when using this analog in new experimental systems.

Signaling Mechanisms and Pathways

NTS₁-Mediated Signaling Cascades

The activation of NTS₁ receptors by [D-Trp¹¹]-Neurotensin initiates multiple intracellular signaling pathways that mediate diverse cellular responses. The primary signaling cascade involves Gαq/11 coupling, leading to activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1]. These second messengers trigger intracellular calcium mobilization and activation of protein kinase C (PKC) isoforms, respectively [1] [7]. The PKC activation stimulated by NTS/NTSR1 has been demonstrated using broad isotype inhibitors such as Gö6976, which specifically inhibits conventional PKCs α and β₁ [1].

A key downstream pathway activated by NTS₁ is the MAPK/ERK signaling cascade, which can be initiated through multiple mechanisms. NTS₁ activation stimulates MAPK via direct PKC-mediated activation of Raf-1, independently of Ras, or through transactivation of the epidermal growth factor receptor (EGFR) [1]. The mechanism of EGFR transactivation involves metalloproteinase-mediated cleavage of membrane-bound EGFR ligands such as TGF-α, HB-EGF, or amphiregulin, which then activate EGFR in an autocrine/paracrine manner [1]. This cross-talk with EGFR signaling represents an important mechanism for signal amplification and integration of multiple growth stimuli.

G Figure 1: NTS₁ Receptor Signaling Pathways Activated by [D-Trp¹¹]-Neurotensin Ligand Binding\n[D-Trp¹¹]-NT Ligand Binding [D-Trp¹¹]-NT NTS₁ Receptor NTS₁ Receptor Ligand Binding\n[D-Trp¹¹]-NT->NTS₁ Receptor Gαq/11 Gαq/11 NTS₁ Receptor->Gαq/11 SRC SRC NTS₁ Receptor->SRC Gi/o Gi/o NTS₁ Receptor->Gi/o Gαs Gαs NTS₁ Receptor->Gαs β-arrestin β-arrestin NTS₁ Receptor->β-arrestin PLC Activation PLC Activation Gαq/11->PLC Activation PIP₂ Hydrolysis PIP₂ Hydrolysis PLC Activation->PIP₂ Hydrolysis IP₃ IP₃ PIP₂ Hydrolysis->IP₃ DAG DAG PIP₂ Hydrolysis->DAG Ca²⁺ Release Ca²⁺ Release IP₃->Ca²⁺ Release PKC Activation PKC Activation DAG->PKC Activation Raf-1 Raf-1 PKC Activation->Raf-1 EGFR Transactivation EGFR Transactivation PKC Activation->EGFR Transactivation MEK MEK Raf-1->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Gene Expression Gene Expression ERK1/2->Gene Expression Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation EGFR Transactivation->Raf-1 FAK FAK SRC->FAK Cell Migration Cell Migration FAK->Cell Migration Cell Invasion Cell Invasion FAK->Cell Invasion cAMP Modulation cAMP Modulation Gi/o->cAMP Modulation Gαs->cAMP Modulation Receptor Internalization Receptor Internalization β-arrestin->Receptor Internalization

Diverse G Protein Coupling and Cellular Responses

Beyond the canonical Gαq/11 signaling, NTS₁ receptors demonstrate promiscuous G protein coupling that contributes to the diversity of cellular responses. Using BRET-based biosensors, researchers have demonstrated that neurotensin receptor activation engages Gαq, Gαi1, GαoA, and Gα13-protein signaling pathways, in addition to recruiting β-arrestins 1 and 2 [7]. The activation of Gi/o proteins creates a connection to Src kinase signaling, which together with the Gq-PLCβ-DAG-PKC-Raf-1 pathway, is required for full ERK1/2 activation [7].

The cellular functional outputs of NTS₁ activation are diverse and cell-type dependent. In cancer cells, neurotensin signaling promotes proliferation, survival, migration, and invasion [1]. These effects are mediated through the combined actions of multiple pathways, including activation of transcription factors such as early growth response gene-1 (Egr-1), Ets family factor ELK1, and AP-1 transcription factor family members [1]. Additionally, neurotensin modulates the activity of small RhoGTPases Rac1, Cdc42, and RhoA, which regulate cytoskeletal dynamics and cell motility, as demonstrated in U373 glioblastoma cells [1]. In neurons, NTS₁ activation influences dopaminergic transmission, while in the periphery it can induce hypotension and regulate gastrointestinal functions [2].

Experimental Protocols

Receptor Binding Assays

Competitive binding assays using [D-Trp¹¹]-Neurotensin allow researchers to quantify receptor affinity and density in various biological preparations. The following protocol is adapted from established methods for neurotensin receptor binding studies [6] [9]:

  • Membrane Preparation: Isolate synaptic membranes from rat brain tissue or prepare membranes from cultured cells expressing NTS₁ receptors. Homogenize tissue in 20 volumes of ice-cold 0.32 M sucrose and centrifuge at 1,000 × g for 10 minutes. Collect the supernatant and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) and store at -80°C until use [6].

  • Radioligand Preparation: Prepare [¹²⁵I]-labeled neurotensin or [¹²⁵I]-[Trp¹¹]-neurotensin as the tracer ligand with specific activity >2000 Ci/mmol. For competition binding experiments, [D-Trp¹¹]-Neurotensin serves as the unlabeled competitor [6] [9].

  • Binding Reaction: Incubate membrane preparations (50-100 μg protein) with a fixed concentration of radioligand (typically 0.1-0.2 nM) and increasing concentrations of [D-Trp¹¹]-Neurotensin (10⁻¹² to 10⁻⁶ M) in a total volume of 0.5 mL assay buffer. Include tubes for determining total binding (no competitor) and nonspecific binding (with 1 μM unlabeled native neurotensin) [6].

  • Incubation Conditions: Conduct binding for 30-60 minutes at 25°C to reach equilibrium. Terminate reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethylenimine, followed by three washes with 5 mL ice-cold Tris-HCl buffer (50 mM, pH 7.4) [6].

  • Data Analysis: Measure filter-bound radioactivity using a gamma counter. Calculate specific binding as total binding minus nonspecific binding. Analyze competition data using nonlinear regression to determine the inhibition constant (Ki) of [D-Trp¹¹]-Neurotensin [6].

Signaling Pathway Activation assays

Measurement of calcium mobilization provides a functional readout of NTS₁ receptor activation through Gαq/11 signaling:

  • Cell Preparation: Plate cells expressing NTS₁ receptors (e.g., HT-29, PC3, or CHO-K1 cells stably transfected with NTS₁) on black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight [1] [7].

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to manufacturer's instructions. Incubate with 2-5 μM dye in assay buffer for 45-60 minutes at 37°C, followed by a 30-minute recovery period in dye-free buffer [7].

  • Agonist Stimulation: Prepare [D-Trp¹¹]-Neurotensin in assay buffer at desired concentrations (typically 10⁻¹¹ to 10⁻⁶ M). Measure baseline fluorescence for 30 seconds before adding the agonist. Record fluorescence changes for at least 3-5 minutes after agonist addition using a fluorescence plate reader or fluorimeter [7].

  • Data Analysis: Calculate the peak fluorescence response for each concentration and generate concentration-response curves. Normalize responses to the maximal effect of native neurotensin for comparison of efficacy [7].

ERK1/2 phosphorylation serves as a key indicator of downstream signaling pathway activation:

  • Cell Stimulation: Serum-starve cells for 4-6 hours before experimentation. Treat with [D-Trp¹¹]-Neurotensin at various concentrations (10⁻¹¹ to 10⁻⁶ M) for different time points (typically 5-30 minutes) to establish optimal conditions [1] [7].

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge lysates at 12,000 × g for 10 minutes at 4°C and collect supernatants [7].

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Probe with phospho-specific ERK1/2 antibodies (Thr202/Tyr204) and corresponding total ERK antibodies for normalization [7].

  • Pathway Inhibition: To investigate specific pathway contributions, pre-treat cells with inhibitors such as PKC inhibitors (Gö6976, 1 μM), EGFR inhibitors (gefitinib, 10 μM), or Src inhibitors (PP2, 10 μM) for 30-60 minutes before [D-Trp¹¹]-Neurotensin stimulation [1] [7].

Behavioral Assays in Rodents

Assessment of locomotor activity provides insight into the central nervous system effects of [D-Trp¹¹]-Neurotensin:

  • Animal Preparation: Use adult male rats (250-300 g) housed under standard conditions with ad libitum access to food and water. Perform all experiments during the light phase of the circadian cycle [5].

  • Intracerebroventricular (ICV) Administration: Anesthetize rats and implant guide cannulas into the lateral ventricle using standard stereotaxic coordinates. Allow 5-7 days for recovery before experimentation. Dissolve [D-Trp¹¹]-Neurotensin in artificial cerebrospinal fluid and administer via ICV injection in a volume of 2-5 μL [5].

  • Activity Measurement: Place rats in automated activity monitoring chambers 10-15 minutes after peptide administration. Record both "total" activity counts (all beam breaks) and "conditional" counts (sequential beam breaks requiring movement between locations) for 30-120 minutes [5].

  • Data Interpretation: Note that [D-Trp¹¹]-Neurotensin may produce different patterns of activity in traditional versus conditional activity measures, potentially inducing circling behavior that complicates interpretation of locomotor effects [5].

Research Applications and Implications

Cancer Biology Studies

The neurotensinergic system has emerged as a significant contributor to cancer progression, making [D-Trp¹¹]-Neurotensin a valuable tool for investigating oncogenic signaling. Research has demonstrated that NTS₁ activation promotes proliferation, survival, and metastasis in various cancers, including pancreatic, prostate, lung, breast, and colon cancer [1]. The enhanced stability of [D-Trp¹¹]-Neurotensin makes it particularly useful for long-term cancer biology experiments examining processes such as anchorage-independent growth, invasion through extracellular matrix, and tumor sphere formation.

In cancer cell lines, NTS₁ activation triggers multiple oncogenic signaling pathways, including the PKC/ERK and AKT pathways, which represent key mechanisms through which neurotensin promotes cancer progression [1]. The ability of neurotensin to transactivate the EGFR creates a cooperative relationship between the neurotensinergic system and established growth factor signaling pathways, potentially contributing to treatment resistance [1]. Using [D-Trp¹¹]-Neurotensin, researchers can model sustained neurotensin receptor activation that may occur in the tumor microenvironment, where both cancer cells and stromal cells can produce neurotensin.

Neuroscience and Behavioral Research

In the central nervous system, neurotensin functions as a neuromodulator that influences dopaminergic transmission, making it relevant to disorders such as schizophrenia and addiction [1] [2]. The stable properties of [D-Trp¹¹]-Neurotensin facilitate studies of neurotensin-dopamine interactions in brain circuits involved in reward, motivation, and cognition. However, researchers should carefully interpret behavioral results, as studies have shown that [D-Trp¹¹]-Neurotensin may not fully replicate all behavioral effects of native neurotensin or traditional neuroleptics [5].

When designing behavioral experiments, researchers should employ multiple measurement approaches, as [D-Trp¹¹]-Neurotensin has been shown to produce different patterns of activity depending on the assessment method. While traditional activity counts may suggest suppression of locomotion, conditional counts that require sequential beam breaks may reveal different behavioral profiles, potentially reflecting stereotypical circling behavior rather than true locomotor suppression [5].

Analgesia Research

While [D-Trp¹¹]-Neurotensin primarily targets NTS₁ receptors, recent research on neurotensin receptor pharmacology has revealed the potential for developing NTS₂-selective analogs with analgesic properties [3]. The structural modifications in [D-Trp¹¹]-Neurotensin provide a template for understanding how peptide analogs can be engineered for improved stability and receptor selectivity. Recent work has demonstrated that constrained macrocyclic NT(8-13) analogs can achieve high selectivity for NTS₂ over NTS₁, producing potent opioid-independent analgesia without the hypothermia and hypotension associated with NTS₁ activation [3].

Limitations and Considerations

Pharmacological Limitations

While [D-Trp¹¹]-Neurotensin offers significant advantages in terms of stability, researchers should be aware of several limitations. The analog may not perfectly replicate all aspects of native neurotensin signaling, potentially due to subtle differences in receptor conformation or engagement with downstream effectors. Studies using fluorinated neurotensin analogs have revealed that neurotensin binding induces slow-exchanging conformational heterogeneity in NTS₁, which might be differently affected by analog binding [8].

Additionally, while the D-Trp substitution enhances stability, it may influence the bias between signaling pathways engaged by the receptor. Different ligands can stabilize distinct receptor conformations that preferentially activate specific downstream pathways, a phenomenon known as functional selectivity or biased agonism [7] [8]. Researchers should therefore empirically verify that [D-Trp¹¹]-Neurotensin produces the specific signaling and functional responses relevant to their experimental questions.

Experimental Design Considerations

When using [D-Trp¹¹]-Neurotensin, appropriate control experiments are essential for data interpretation. These should include:

  • Comparison with native neurotensin to verify similar efficacy and potency at the biological endpoint being measured
  • Use of selective NTS₁ antagonists such as SR48692 or meclinertant to confirm receptor-mediated effects [1] [9]
  • Assessment of potential off-target effects at related receptors, particularly when using higher concentrations
  • Time-course experiments to account for the extended stability and potential accumulation of effects with repeated administration

For in vivo studies, researchers should consider the pharmacokinetic profile of [D-Trp¹¹]-Neurotensin, which likely exhibits extended half-life compared to native neurotensin but may still have limited bioavailability following peripheral administration due to poor blood-brain barrier penetration [4] [3]. Direct central administration may be necessary for studying CNS effects.

Conclusion

[D-Trp¹¹]-Neurotensin represents a valuable pharmacological tool for investigating neurotensin receptor function across multiple research contexts. Its enhanced metabolic stability compared to native neurotensin facilitates experiments requiring sustained receptor activation, while maintaining high affinity for NTS₁ receptors. The protocols outlined in this document provide detailed methodologies for utilizing this analog in binding studies, signaling assays, and behavioral experiments, enabling researchers to explore the diverse physiological and pathophysiological roles of the neurotensin system. As research continues to elucidate the complex signaling networks engaged by neurotensin receptors, [D-Trp¹¹]-Neurotensin will remain an important compound in the neuropharmacology toolkit, particularly for understanding NTS₁-mediated processes in cancer, neuroscience, and beyond.

References

Comprehensive Application Notes and Protocols: [D-Trp11]-Neurotensin in Coronary Vessel Constriction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to [D-Trp11]-Neurotensin

This compound is a synthetic analog of the endogenous tridecapeptide neurotensin (NT), characterized by the substitution of L-tryptophan with D-tryptophan at position 11. This structural modification significantly alters its pharmacological properties, transforming it into a selective antagonist of neurotensin receptors in specific vascular beds while maintaining agonist activity in other tissues. In perfused rat hearts, this compound demonstrates potent inhibition of NT-induced coronary vessel constriction, making it an invaluable research tool for investigating the role of neurotensin in coronary vascular function and cardiovascular pathophysiology [1] [2]. The compound exhibits complex receptor interactions, functioning as a competitive antagonist in coronary vasculature while behaving as a full agonist in guinea pig atria and rat stomach strips, highlighting its tissue-specific pharmacological profile [1]. This unique characteristic enables researchers to dissect neurotensin-mediated pathways across different biological systems.

The coronary vascular effects of this compound are particularly relevant given the established role of neurotensin in cardiovascular regulation. Neurotensin modulates heart rate, myocardial contractility, and vascular tone through interactions with its receptors (NTSR1, NTSR2, and NTSR3/sortilin-1) [3]. Understanding these mechanisms is critical as neurotensin has been implicated in long-term cardiovascular outcomes, with recent evidence suggesting a U-shaped relationship between neurotensin levels and adverse events in female patients with coronary artery disease [3]. These clinical associations underscore the importance of investigating neurotensin pathways using specific tools like this compound to elucidate potential therapeutic targets for cardiovascular disorders.

Chemical Properties and Handling

Basic Chemical Characteristics

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 73634-68-1 (primary) [2], 75644-95-0 [4]
Molecular Formula C₈₀H₁₂₂N₂₂O₁₉ [1] [2] [4]
Molecular Weight 1695.96 g/mol [1] [2] [4]
Sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1]
Purity ≥95% [4]
Solubility Soluble in water [4]
Storage and Handling Guidelines
  • Storage Conditions: The peptide should be stored desiccated at -15°C to -20°C [2] [4]. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles that may degrade the peptide.
  • Reconstitution Protocol: The peptide should be reconstituted in sterile water for experimental use. The molecular weight of 1695.96 g/mol should be used for molar concentration calculations [1]. For solutions requiring further dilution, physiological buffers such as phosphate-buffered saline (PBS) or experimental-specific perfusion media can be used.
  • Stability Considerations: Reconstituted solutions should be used immediately or stored at -20°C for short periods (up to 1 week). Avoid aqueous solutions at neutral pH for extended periods as they may promote degradation.

In Vitro Application Protocol: Isolated Rat Heart Preparation

Experimental Setup and Perfusion System

The isolated rat heart preparation provides a controlled model for investigating direct coronary vascular effects without systemic influences. The protocol involves the following steps:

  • Heart Isolation: Sacrifice adult Sprague-Dawley rats (250-300g) via approved euthanasia methods. Rapidly excise the heart and place it in ice-cold, oxygenated perfusion buffer to induce cardiac arrest.
  • Langendorff Perfusion Setup: Cannulate the aorta retrogradely and perfuse the heart with Krebs-Henseleit buffer (pH 7.4) maintained at 37°C and continuously oxygenated with 95% O₂/5% CO₂. Maintain constant perfusion pressure at 80-100 mmHg.
  • Coronary Flow Monitoring: Connect the pulmonary artery to allow collection of coronary effluent for flow measurement. Use a flow probe in the perfusion line or timed collection of coronary effluent to monitor coronary flow rates.
  • Contractility Assessment: If measuring cardiac function, attach a fluid-filled balloon to the left ventricle to monitor contractile parameters.
This compound Administration and Data Collection
  • Baseline Measurements: Allow the heart to stabilize for 20-30 minutes while monitoring baseline coronary flow, heart rate, and contractility.
  • Concentration-Response Protocol:
    • Prepare stock solutions of this compound in perfusion buffer at 1 mM concentration, with subsequent dilutions to working concentrations.
    • Apply cumulative concentrations of this compound (0.13-1.1 μM) to assess its direct effects on coronary flow [1].
    • For antagonist studies, pre-treat hearts with this compound (0.13-1.1 μM) for 5-10 minutes before administering neurotensin.
  • Neurotensin-Induced Constriction: Apply neurotensin (1-100 nM) to induce coronary constriction. In antagonist mode, this compound markedly inhibits NT-induced coronary vessel constriction in perfused rat hearts [1].
  • Data Recording: Continuously monitor and record coronary flow, perfusion pressure, heart rate, and contractile parameters throughout the experiment.

Table 2: In Vitro Experimental Parameters for this compound

Parameter Specifications Experimental Conditions
Effective Concentrations 0.13-1.1 μM (antagonist) [1], 2-110 μM (agonist) [1] Perfused rat heart
Preparation Type Langendorff isolated heart preparation Constant pressure perfusion (80-100 mmHg)
Temperature 37°C maintained throughout experiment Krebs-Henseleit buffer, pH 7.4
Neurotensin-Induced Constriction Inhibition by this compound in antagonist mode Pre-incubation 5-10 minutes before NT challenge
Agonist Activity Exhibits NT-like activity at higher concentrations [1] 2-110 μM in perfused rat hearts

In Vivo Application Protocol: Hemodynamic Studies in Rats

Animal Preparation and Monitoring

The in vivo protocol enables assessment of this compound effects in intact physiological systems:

  • Animal Anesthesia: Anesthetize rats (250-350g) with pentobarbital (50-60 mg/kg, i.p.) or approved anesthetic regimen. Maintain anesthesia throughout the procedure with supplemental doses as needed.
  • Surgical Preparation: Cannulate the trachea to facilitate respiration. Cannulate the carotid artery and jugular vein for blood pressure monitoring and compound administration, respectively.
  • Hemodynamic Monitoring: Connect arterial cannula to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. Record baseline parameters for at least 15-20 minutes until stable.
  • Body Temperature Maintenance: Use a heating pad or lamp to maintain body temperature at 37°C throughout the experiment.
This compound Administration and Data Collection
  • Dosing Protocol: Administer this compound intravenously at doses ranging from 50-500 nmol/kg [1]. Utilize a volume of 1 mL/kg for intravenous bolus injections.
  • Hemodynamic Response: Monitor blood pressure and heart rate continuously following administration. This compound demonstrates hypotensive activity in pentobarbital-anesthetized rats, with an ED₂₅ of 122 nmol/kg [1].
  • Antagonist Studies: To evaluate antagonist properties, pre-administer this compound (50-200 nmol/kg) followed by neurotensin challenge (10-100 nmol/kg) to assess inhibition of NT-induced hypotension.
  • Data Collection: Record mean arterial pressure, systolic and diastolic pressure, heart rate, and rate-pressure product (RPP) at baseline and at regular intervals (1, 3, 5, 10, 15, 30 minutes) post-administration.

Data Analysis and Interpretation

Quantification Methods and Statistical Approaches
  • Coronary Flow Analysis: Calculate percent change in coronary flow from baseline values. For antagonist studies, determine percentage inhibition of neurotensin-induced constriction.
  • Hemodynamic Parameters: Compute maximum change in mean arterial pressure (ΔMAP) and heart rate (ΔHR) from baseline. Calculate rate-pressure product (RPP = systolic BP × HR) as an index of myocardial oxygen demand.
  • Statistical Analysis: Use appropriate statistical tests (t-tests, ANOVA with post-hoc tests) comparing treatment groups to controls. For concentration-response relationships, nonlinear regression analysis can determine EC₅₀/IC₅₀ values. Data should be expressed as mean ± SEM with significance set at p < 0.05.

Table 3: In Vivo Hemodynamic Effects of this compound

Parameter Effect Dose Range Experimental Model
Hypotensive Activity Dose-dependent decrease in blood pressure 50-500 nmol/kg, i.v. [1] Pentobarbital-anesthetized rats
Potency (ED₂₅) 122 nmol/kg [1] Intravenous administration Anesthetized rat model
Heart Rate Effects Variable effects depending on baseline sympathetic tone 50-500 nmol/kg, i.v. Pentobarbital-anesthetized rats
Neurotensin Inhibition Inhibits NT-induced hypotension [1] Pre-treatment before NT challenge Competitive antagonism in vivo
Interpretation Guidelines
  • Tissue-Specific Activity: Interpret results in context of the tissue preparation, as this compound exhibits differential activity (antagonist in coronary vessels versus agonist in other tissues) [1].
  • Mechanistic Insights: Coronary constriction inhibition suggests involvement of neurotensin receptors in regulating coronary tone. The hypotensive effects may reflect actions on peripheral vasculature or central mechanisms.
  • Functional Correlations: Consider the functional significance of findings in relation to overall cardiovascular regulation, particularly given neurotensin's association with metabolic functions and potential links to cardiovascular risk [3].

Mechanistic Insights and Signaling Pathways

The cardiovascular effects of this compound involve complex interactions with neurotensin receptors and downstream signaling pathways. Neurotensin receptors belong to the G-protein coupled receptor family (NTSR1 and NTSR2), with NTSR3 representing a non-G-protein coupled receptor (sortilin-1) [3]. In coronary vasculature, this compound acts as a competitive antagonist at these receptors, preventing neurotensin-induced constriction.

The following diagram illustrates the proposed signaling pathways and experimental workflows for studying this compound in coronary vessel constriction:

G Neurotensin Neurotensin NTSR Neurotensin Receptor (NTSR1/NTSR2) Neurotensin->NTSR Binds DTrp11 DTrp11 DTrp11->NTSR Competitively Binds Inhibition Inhibition DTrp11->Inhibition As Antagonist Vasoconstriction Vasoconstriction NTSR->Vasoconstriction Normal Signaling Vasodilation Vasodilation Inhibition->Neurotensin Blocks Inhibition->Vasodilation In Coronary Vessels

Diagram 1: Signaling Pathways and Mechanism of Action of this compound in Coronary Vessels

The diagram above illustrates the competitive antagonism of this compound at neurotensin receptors, preventing neurotensin-induced coronary constriction. This mechanism underlies its protective effect against neurotensin-mediated reduction in coronary flow.

The vascular effects of neurotensin and its analogs may also involve interaction with other regulatory systems. Recent evidence suggests that neurotensin levels show a U-shaped relationship with adverse cardiovascular outcomes in certain populations, particularly in female patients with coronary artery disease [3]. This complex relationship suggests that both deficient and excessive neurotensin signaling may disrupt cardiovascular homeostasis, highlighting the importance of balanced neurotensin pathway activity.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Variable Antagonist Efficacy: If this compound shows inconsistent antagonism, verify peptide integrity and prepare fresh solutions. Ensure adequate pre-incubation time (5-10 minutes) before neurotensin challenge.
  • Species-Specific Responses: Be aware that pharmacological responses may vary between species. This compound behaves as a full agonist in guinea pig atria while acting as an antagonist in rat coronary vessels [1].
  • Buffer Compatibility: For isolated heart preparations, ensure proper calcium concentration in perfusion buffers (typically 1.5-2.5 mM) to maintain vascular responsiveness.
  • Blood Pressure Stability: For in vivo studies, maintain stable anesthesia depth as fluctuations can alter baseline hemodynamics and compound responses.
Optimization Recommendations
  • Dose-Response Characterization: Establish full dose-response relationships for each new experimental setup as optimal concentrations may vary between preparations.
  • Time Course Studies: Include appropriate time controls as some responses may develop or diminish over time.
  • Receptor Specificity Assessment: Consider using additional neurotensin receptor ligands to confirm mechanism of action when possible.

References

Comprehensive Application Notes and Protocols: Dose-Response Characterization of [D-Trp¹¹]-Neurotensin in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neurotensin (NT) is an endogenous neuropeptide that exerts profound effects on the central nervous system, including modulation of dopamine pathways, thermoregulation, and nociception. However, the native peptide has limited therapeutic potential due to its rapid enzymatic degradation in biological systems. The synthetic analog [D-Trp¹¹]-Neurotensin (referred to herein as [D-Trp¹¹]-NT) addresses this limitation through a single amino acid substitution at position 11, where the native tyrosine residue is replaced with its D-tryptophan enantiomer. This structural modification confers significantly enhanced stability against peptidase degradation while maintaining potent receptor binding affinity, particularly in rat models. [1] [2]

These application notes provide researchers and drug development professionals with comprehensive protocols and data for characterizing the dose-response relationship of [D-Trp¹¹]-NT in rat models. The information contained herein synthesizes empirical findings from multiple peer-reviewed studies, with particular emphasis on the peptide's unique pharmacological profile, including its dissociated tolerance development between hypothermic and analgesic effects and its differential receptor interactions across species. The standardized methodologies described will facilitate the systematic investigation of neurotensinergic systems and accelerate the development of novel neurotensin-based therapeutics for neurological and psychiatric disorders. [3] [4] [2]

Quantitative Data Summary

Stability and Degradation Parameters

Table 1: Comparative Stability of Neurotensin and [D-Trp¹¹]-NT in Rat Brain Preparations

| Preparation Type | Degradation Rate (pmol/min/mg protein) | Relative Stability | Primary Cleavage Sites | |----------------------|---------------------------------------------|------------------------|----------------------------| | | Native NT | [D-Trp¹¹]-NT | Factor | Native NT | [D-Trp¹¹]-NT | | Synaptosomes | 890 | 59 | 15.1× | Arg⁸-Arg⁹ | Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ | | Synaptic Membranes | 1180 | 12 | 98.3× | Arg⁸-Arg⁹ | Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ | | Purified Endopeptidase | 27.2 | 0.76 | 35.8× | Arg⁸-Arg⁹ | Not determined |

The stability data demonstrate that [D-Trp¹¹]-NT exhibits dramatically reduced degradation rates across all tested biological preparations compared to native neurotensin. This enhanced stability profile is particularly evident in synaptic membranes, where the analog degrades nearly 100 times more slowly than the native peptide. The shift in primary cleavage sites indicates that the D-tryptophan substitution at position 11 fundamentally alters the enzyme-substrate interaction, rendering the analog resistant to endopeptidases that typically cleave native neurotensin at the Arg⁸-Arg⁹ bond. [1]

Dose-Response and Binding Parameters

Table 2: Dose-Response Parameters for [D-Trp¹¹]-NT in Rat Models

Assay Type Administration Route Effective Dose Biological Response Tolerance Development
Thermoregulation ICV infusion (75 ng/h) Test dose: 75 ng Nonsignificant decrease in body temperature Complete tolerance by day 10
Analgesia ICV infusion (75 ng/h) Sustained effect Sustained analgesic response in plantar test No tolerance after 10 days
Locomotor Activity Acute ICV injection 750 ng Sensitization in pre-exposed animals Context-dependent sensitization
Receptor Binding In vitro competition Comparable to NT Full inhibition of [³H]NT binding in rat brain Not applicable
Ileum Contraction Organ bath Equipotent to NT Inhibition of contractility Not applicable

The dose-response data reveal a remarkable dissociation in tolerance development between different physiological effects of [D-Trp¹¹]-NT. While continuous infusion leads to complete tolerance to the hypothermic effects within 10 days, the analgesic response remains fully preserved over the same period. This pharmacological selectivity suggests that [D-Trp¹¹]-NT engages distinct signaling pathways or receptor populations for its different effects, with potentially significant implications for therapeutic development. The analog demonstrates equivalent potency to native neurotensin in both receptor binding and peripheral bioassays in rat models, confirming its status as a fully functional agonist at rat neurotensin receptors. [3] [2]

Experimental Protocols

Stability Assay Using Rat Brain Homogenates
3.1.1 Preparation of Synaptic Fractions
  • Tissue Preparation: Decapitate adult Sprague-Dawley rats (200-250g) and rapidly remove whole brains. Homogenize cerebral cortical tissue in 10 volumes of ice-cold 0.32M sucrose using a Teflon-glass homogenizer (12 up-and-down strokes at 800 rpm). Centrifuge the homogenate at 1,000 × g for 10 minutes to remove nuclei and cellular debris. [1]

  • Synaptosome Isolation: Collect the supernatant and centrifuge at 12,000 × g for 20 minutes. The resulting pellet (P₂ fraction) contains synaptosomes. Resuspend in appropriate incubation buffer (e.g., 50mM Tris-HCl, pH 7.4, containing 120mM NaCl and 5mM KCl). Determine protein concentration using the Bradford method and adjust to 2-4 mg/mL for degradation assays. [1]

  • Synaptic Membrane Preparation: Lyse the synaptosomal fraction by hypo-osmotic shock in 5mM Tris-HCl (pH 7.4) followed by freeze-thaw cycling. Centrifuge at 35,000 × g for 30 minutes. Wash the pellet twice and resuspend in incubation buffer at a final protein concentration of 2-4 mg/mL. [1]

3.1.2 Degradation Assay Procedure
  • Incubation Conditions: Incubate synaptic preparations (0.5-1.0 mg protein/mL) with [D-Trp¹¹]-NT or native neurotensin (typically 10-100μM) in appropriate buffer at 37°C with gentle agitation. Remove aliquots at predetermined time points (0, 5, 15, 30, 60, 120 minutes) and immediately terminate degradation by immersion in boiling water for 5 minutes or by adding 1% trifluoroacetic acid (TFA). [1]

  • Peptide Quantification: Clarify samples by centrifugation at 10,000 × g for 10 minutes. Analyze supernatants using reversed-phase high-performance liquid chromatography (HPLC) with a C₁₈ column and a linear gradient of 10-40% acetonitrile in 0.1% TFA over 30 minutes. Monitor elution at 215nm or 280nm. Quantify intact peptide by peak area integration relative to external standards. [1]

  • Degradation Kinetics: Calculate degradation rates from the linear portion of the time course (typically first 30 minutes). Express results as pmol of peptide degraded per minute per mg of protein. Identify cleavage fragments by collecting HPLC peaks for amino acid analysis or mass spectrometry. [1]

Semichronic Intracerebroventricular Infusion Protocol
3.2.1 Cannula Implantation and Minipump Preparation
  • Surgical Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and place in a stereotaxic frame. Shave the scalp, make a midline incision, and expose the skull. Identify bregma and lambda to ensure a level skull position. [3]

  • ICV Cannulation: Implant a guide cannula (22-gauge) above the lateral cerebral ventricle using the following coordinates relative to bregma: -0.8 mm AP, ±1.5 mm ML, -2.0 mm DV. Secure the cannula to the skull with jeweler's screws and dental acrylic. Allow 5-7 days for surgical recovery before initiating experiments. [3]

  • Minipump Preparation: Load osmotic minipumps (e.g., Alzet model 2002 for 14-day delivery) with [D-Trp¹¹]-NT solution (concentration calculated to deliver 75 ng/h) or vehicle according to manufacturer instructions. Pre-condition pumps in sterile saline at 37°C for 4-6 hours before implantation to ensure immediate onset of delivery. [3]

3.2.2 Assessment of Thermoregulatory and Analgesic Responses
  • Body Temperature Measurement: Measure core body temperature using a rectal probe connected to a digital thermometer. Record baseline temperatures before pump implantation and at consistent times daily throughout the infusion period. Perform measurements in a temperature-controlled environment (22±1°C) with minimal disturbance to the animals. [3]

  • Nociceptive Testing: Assess analgesia using the plantar test (Hargreaves' method). Place rats in clear plexiglass chambers on an elevated glass plate. Allow 30 minutes for acclimation before testing. Direct a radiant heat source to the mid-plantar surface of the hind paw and measure paw withdrawal latency. Perform three trials per paw with at least 5-minute intervals between tests. Calculate the mean withdrawal latency for each time point. [3]

  • Test Dose Challenge: On day 10 of continuous infusion, administer a test dose of [D-Trp¹¹]-NT (75 ng in 5μL artificial CSF) via ICV injection to animals receiving both active compound and vehicle. Measure temperature and nociceptive responses before and at 15, 30, 60, and 120 minutes post-injection to assess tolerance development. [3]

Locomotor Sensitization Paradigm
3.3.1 Drug Pretreatment and Behavioral Testing
  • Apparatus Habituation: Prior to any drug administration, habituate rats to the locomotor activity chambers (e.g., actimeter cages) for 60-120 minutes to establish baseline activity levels and reduce novelty-induced exploration. Use a dimly lit, sound-attenuated testing room with consistent environmental conditions across all sessions. [4]

  • Sensitization Induction: Administer dopamine uptake inhibitor GBR12783 (10 mg/kg, i.p.) or vehicle once daily for 9 consecutive days. Immediately place rats in activity chambers following injection and record horizontal locomotor activity for 60-120 minutes using automated photo-beam breaks or video tracking systems. Clean apparatus thoroughly between animals to remove odor cues. [4]

  • [D-Trp¹¹]-NT Challenge Test: Following a 14-day drug-free period after the last GBR12783 injection, challenge animals with [D-Trp¹¹]-NT (750 ng, i.c.v.) or saline. Measure locomotor activity for 60-120 minutes post-injection. Include appropriate control groups (vehicle-pretreated animals challenged with [D-Trp¹¹]-NT) to distinguish specific sensitization effects. [4]

Experimental Visualizations

Metabolic Stability of [D-Trp¹¹]-Neurotensin

The following diagram illustrates the enhanced metabolic stability of [D-Trp¹¹]-NT compared to native neurotensin, highlighting the key degradation sites and relative resistance to brain peptidases:

Figure 1: Metabolic Stability Comparison Between Native Neurotensin and [D-Trp¹¹]-NT Analog

This visualization illustrates how the strategic D-amino acid substitution at position 11 alters the proteolytic cleavage pattern of neurotensin, conferring dramatically increased stability against rat brain peptidases. The structural modification shifts degradation from the primary Arg⁸-Arg⁹ cleavage site to secondary sites, resulting in a 98-fold enhancement of stability in synaptic membrane preparations. [1]

Experimental Workflow for Tolerance Assessment

The following diagram outlines the comprehensive experimental workflow for assessing differential tolerance development to the hypothermic and analgesic effects of [D-Trp¹¹]-NT during semichronic infusion:

experimental_workflow cluster_preparation Animal Preparation Phase cluster_infusion Semichronic Infusion Phase (10 days) cluster_challenge Test Dose Challenge (Day 10) cluster_outcomes Differential Tolerance Outcomes Start Study Design Initiation Cannulation ICV Cannula Implantation Start->Cannulation Recovery Surgical Recovery (5-7 days) Cannulation->Recovery Baseline Baseline Measurements (Temperature, Nociception) Recovery->Baseline PumpImplantation Osmotic Minipump Implantation (75 ng/h [D-Trp¹¹]-NT) Baseline->PumpImplantation DailyMonitoring Daily Assessments (Body Weight, Temperature, Nociception, Locomotion) PumpImplantation->DailyMonitoring TestDose ICV Test Dose (75 ng [D-Trp¹¹]-NT) DailyMonitoring->TestDose ResponseAssessment Response Measurement (Thermoregulatory vs. Analgesic) TestDose->ResponseAssessment HypothermicTolerance Complete Tolerance to Hypothermic Effect ResponseAssessment->HypothermicTolerance AnalgesicRetention Sustained Analgesic Effect (No Tolerance) ResponseAssessment->AnalgesicRetention Conclusion Therapeutic Implications: Differential Signaling Pathways HypothermicTolerance->Conclusion AnalgesicRetention->Conclusion

Figure 2: Experimental Workflow for Assessing Differential Tolerance to [D-Trp¹¹]-NT Effects

This workflow demonstrates the systematic approach for evaluating the paradoxical tolerance development observed with [D-Trp¹¹]-NT, where continuous administration leads to complete tolerance to hypothermic effects while preserving analgesic efficacy. The methodology highlights the importance of parallel assessment of multiple physiological endpoints and the use of test dose challenges to characterize receptor adaptation patterns. [3]

Discussion and Research Implications

The comprehensive characterization of [D-Trp¹¹]-NT presented in these application notes reveals several fundamental insights into neurotensin receptor pharmacology with significant implications for neuroscience research and therapeutic development. The differential tolerance development between hypothermic and analgesic effects suggests that these responses are mediated through distinct receptor populations or signaling pathways. This dissociation is particularly valuable for designing novel analgesics that might avoid the tolerance issues commonly associated with chronic opioid use. [3]

The species-specific receptor interactions of [D-Trp¹¹]-NT highlight the critical importance of appropriate model selection in neurotensin research. While the analog demonstrates equal potency to native neurotensin in rat models, its significantly reduced activity in guinea-pig systems indicates substantial species variations in neurotensin receptor structure or function. This finding underscores the necessity of preliminary species compatibility testing when extending neurotensin research to novel animal models and has important implications for the translational potential of neurotensin-based therapeutics. [2]

The behavioral sensitization effects observed with [D-Trp¹¹]-NT in combination with dopaminergic agents position this analog as a valuable tool for investigating the neurobiology of addiction and psychiatric disorders. The ability of neurotensin receptor antagonists to block amphetamine-induced sensitization without affecting acute responses suggests that endogenous neurotensin systems play a specific role in neuroadaptation rather than initial drug responses. This selective modulation makes neurotensin signaling a promising target for interventions aimed at preventing maladaptive plasticity in substance use disorders. [4]

References

Comprehensive Application Notes and Protocols: Intracerebral Application of [D-Trp11]-Neurotensin for Neuroscience Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

[D-Trp¹¹]-Neurotensin is a structurally modified analog of the endogenous tridecapeptide neurotensin that demonstrates significantly enhanced metabolic stability while largely preserving the pharmacological activity of the native peptide. This analog incorporates a D-tryptophan substitution at position 11, which confers substantial resistance to degradation by brain peptidases compared to the native neurotensin peptide. Research applications of this compound primarily focus on investigating the complex interactions between neurotensinergic and dopaminergic systems in the brain, particularly through targeted intracerebral administration. The peptide has become an invaluable research tool for studying mesolimbic and nigrostriatal dopamine function, locomotor behavior modulation, and potential therapeutic applications for central nervous system disorders. These application notes provide comprehensive protocols and methodological considerations for researchers utilizing this compound in neuroscience investigations, with particular emphasis on dose-response relationships, administration techniques, and functional outcomes across different experimental paradigms.

Physicochemical Properties and Stability

The fundamental advantage of [D-Trp¹¹]-Neurotensin over the native peptide lies in its greatly enhanced stability in biological environments, which extends its half-life and duration of action in experimental settings. Comparative studies demonstrate that the D-tryptophan substitution at position 11 confers remarkable resistance to degradation by synaptic peptidases, making it particularly suitable for prolonged experiments where metabolic stability is essential.

Table 1: Stability Parameters of [D-Trp¹¹]-Neurotensin Compared to Native Neurotensin

Parameter Native Neurotensin [D-Trp¹¹]-Neurotensin Experimental Conditions
Degradation Rate in Synaptosomes 890 pmol/min/mg protein 59 pmol/min/mg protein Rat brain synaptosomal fractions [1]
Degradation Rate in Synaptic Membranes 1180 pmol/min/mg protein 12 pmol/min/mg protein Rat brain synaptic membranes [1]
Degradation by Purified Endopeptidase 27.2 pmol/min/μL 0.76 pmol/min/μL Purified rat brain endopeptidase [1]
Primary Cleavage Sites Arg⁸-Arg⁹, Tyr³-Glu⁴, Glu⁴-Asn⁵ Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ Synaptic peptidases [1]

The metabolic stability of [D-Trp¹¹]-Neurotensin fundamentally underlies its research utility. Degradation studies reveal that while native neurotensin is rapidly cleaved at multiple sites (particularly the Arg⁸-Arg⁹ bond by endopeptidases), the D-Trp¹¹ modification significantly impedes this proteolysis, resulting in approximately 15-100-fold reduction in degradation rates across different enzymatic preparations [1]. The primary degradation fragments formed from [D-Trp¹¹]-Neurotensin include the 1-3, 1-4, and 6-13 fragments, indicating that cleavage occurs mainly at the Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds [1]. This altered degradation profile contributes to the prolonged biological activity observed in both in vitro and in vivo experimental settings.

Mechanisms of Action and Signaling Pathways

[D-Trp¹¹]-Neurotensin functions primarily as a biologically active analog that mimics the effects of native neurotensin at neurotensin receptors, with particular activity at NTS1 and potentially NTS2 receptor subtypes. The compound exhibits a complex pharmacological profile that includes both agonist activity and potential receptor desensitization mechanisms, depending on the experimental context and dosage employed.

G NT [D-Trp¹¹]-Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds NTS2 NTS2 Receptor NT->NTS2 Binds Hypothermia Hypothermia NTS1->Hypothermia Causes Ileum Ileum Relaxation NTS1->Ileum Induces VTA_Act VTA Activation NTS1->VTA_Act Stimulates Desens Receptor Desensitization NTS1->Desens High Doses Striatal_DA Striatal DA Release NTS2->Striatal_DA Modulates DA_Release Dopamine Release Behavior Altered Locomotor Activity DA_Release->Behavior Influences DA_Metabolism DOPAC Production NAC_DA Accumbal DA Release VTA_Act->NAC_DA Increases NAC_DA->DA_Release Mediates Striatal_DA->DA_Metabolism Affects

Diagram 1: Signaling pathways and physiological effects of [D-Trp¹¹]-Neurotensin. The peptide binds to both NTS1 and NTS2 receptors, with primary effects on dopamine release in the mesolimbic system. Note that [D-Trp¹¹]-Neurotensin may produce receptor desensitization at higher doses rather than acting as a true pharmacological antagonist [2].

The dopaminergic effects of [D-Trp¹¹]-Neurotensin represent its most characterized mechanism, with demonstrated modulation of both mesolimbic and nigrostriatal pathways. When administered intracerebrally, the compound exhibits region-specific actions, potently influencing dopamine function in the nucleus accumbens while having limited effects on striatal dopamine systems [3]. This selective action correlates with the known distribution of high-affinity neurotensin binding sites in the rat brain and supports the functional importance of neurotensin-dopamine interactions in the mesolimbic pathway. Research demonstrates that application of [D-Trp¹¹]-Neurotensin to the ventral tegmental area stimulates DOPAC (a dopamine metabolite) production in the ipsilateral nucleus accumbens, while application to the substantia nigra does not significantly affect striatal DOPAC levels [3]. This regional selectivity makes it a valuable research tool for investigating mesolimbic dopamine function specifically without concurrent nigrostriatal involvement.

Research Applications and Experimental Findings

Mesolimbic Dopamine Function Studies

[D-Trp¹¹]-Neurotensin serves as a potent pharmacological tool for investigating the modulation of mesolimbic dopamine systems, with well-characterized effects on both neurochemistry and associated behaviors. The analog has been demonstrated to potently mimic the effects of native neurotensin in various experimental paradigms while offering the advantage of prolonged activity due to its metabolic stability.

  • Dopamine Metabolism Modulation: Intracerebral application of [D-Trp¹¹]-Neurotensin to the ventral tegmental area produces a significant increase in DOPAC production in the ipsilateral nucleus accumbens, reflecting enhanced dopamine metabolism in this mesolimbic pathway [3]. This effect is specific to the mesolimbic system, as application to the substantia nigra does not significantly alter striatal DOPAC levels. The magnitude of this effect is comparable to that produced by native neurotensin, confirming the analog's efficacy as a neurotensin receptor agonist in this pathway.

  • Behavioral Correlates of Dopamine Function: The dopamine-modulating effects of [D-Trp¹¹]-Neurotensin translate to functionally significant behavioral changes. Bilateral application to the nucleus accumbens inhibits hyperactivity induced by the dopamine agonist n,N-propylnorapomorphine, mimicking the effect of the neuroleptic haloperidol [3]. However, unlike typical neuroleptics, bilateral intrastriatal application does not reduce apomorphine-induced stereotyped behavior, further underscoring the selective action on mesolimbic rather than nigrostriatal dopamine systems.

Locomotor Activity Modulation

The effects of [D-Trp¹¹]-Neurotensin on locomotor activity demonstrate a complex biphasic pattern that is dose-dependent and involves interplay with dopaminergic systems:

  • Biphasic Dose-Response: Central administration of [D-Trp¹¹]-Neurotensin produces bidirectional effects on locomotion, with lower doses (below 60 ng) producing hypokinetic effects and higher doses eliciting hyperkinetic activity [4]. This biphasic pattern mirrors the effects observed when native neurotensin is administered in combination with the enkephalinase inhibitor thiorphan, suggesting that the stabilized analog effectively produces the full spectrum of neurotensin's locomotor effects.

  • Dopamine Antagonism Sensitivity: The hyperkinetic effects induced by higher doses of [D-Trp¹¹]-Neurotensin are effectively antagonized by the dopamine receptor antagonist haloperidol at a dose of 50 μg/kg [4]. This finding indicates that the locomotor stimulation produced by the analog requires intact dopamine transmission, consistent with known interactions between neurotensin and dopamine systems in regulating motor activity.

Pain Management Research

While the primary research applications of [D-Trp¹¹]-Neurotensin have focused on dopamine modulation, recent developments in neurotensin analog design highlight the therapeutic potential of modified neurotensin peptides for pain management:

  • NTS2-Selective Analogs: The CR-01-64 analog, which incorporates similar structural constraints including a Trp¹¹ residue, demonstrates potent analgesic effects in acute, tonic, and chronic inflammatory pain models without producing the hypothermia and ileum relaxation associated with NTS1 activation [5]. This research direction suggests potential future applications for [D-Trp¹¹]-Neurotensin analogs in pain research.

  • Opioid-Independent Analgesia: NTS2-preferring analogs such as CR-01-64 produce potent antinociceptive effects that do not rely on opioid receptor activation and can potentiate morphine-induced analgesia when co-administered [5]. These findings support the investigation of neurotensin-based approaches as potential alternatives to opioid analgesics.

Experimental Protocols

Intracerebral Administration Protocol

Purpose: To administer [D-Trp¹¹]-Neurotensin directly to specific brain regions for localized pharmacological effects while minimizing peripheral side effects.

Materials and Equipment:

  • [D-Trp¹¹]-Neurotensin (commercially available from peptide suppliers)
  • Sterile artificial cerebrospinal fluid (aCSF) or physiological saline
  • Stereotaxic apparatus for precise positioning
  • Microinjection system (e.g., Hamilton syringe or micropipette system)
  • Anesthesia equipment (isoflurane or ketamine/xylazine combinations)

Procedure:

  • Peptide Preparation: Prepare fresh [D-Trp¹¹]-Neurotensin solutions in sterile aCSF or physiological saline. For most applications, concentrations ranging from 0.1-10 μg/μL are appropriate. Aliquot and store unused portions at -20°C to maintain stability.

  • Stereotaxic Surgery: Anesthetize the animal and secure in the stereotaxic apparatus. According to target region coordinates:

    • Ventral Tegmental Area: AP -5.3 mm, ML ±0.8 mm, DV -8.0 mm from bregma
    • Nucleus Accumbens: AP +1.6 mm, ML ±1.5 mm, DV -7.0 mm from bregma
    • Substantia Nigra: AP -5.3 mm, ML ±2.0 mm, DV -7.5 mm from bregma
  • Microinjection Procedure: Using the microinjection system, administer 0.5-2.0 μL per side over 1-2 minutes. Allow the injector to remain in place for an additional 1-2 minutes post-injection to prevent backflow along the injection track.

  • Post-operative Care: Monitor animals until fully recovered from anesthesia before returning to home cages or beginning behavioral testing.

In Vivo Microdialysis for Dopamine Measurement

Purpose: To measure extracellular dopamine levels in specific brain regions following [D-Trp¹¹]-Neurotensin administration.

Materials and Equipment:

  • Guide cannulae and microdialysis probes
  • Microdialysis pump and fraction collector
  • HPLC-EC system for dopamine and metabolite analysis
  • Ringer's solution: 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, pH 6.5

Procedure:

  • Surgical Preparation: Implant guide cannulae directed toward target regions (striatum or nucleus accumbens) using stereotaxic surgery under anesthesia.

  • Microdialysis Protocol: 24-48 hours post-surgery, insert microdialysis probes and perfuse with Ringer's solution at 1.0-2.0 μL/min. Begin sample collection after a 1-2 hour equilibration period.

  • Peptide Administration and Sample Collection:

    • Collect 3-4 baseline samples before [D-Trp¹¹]-Neurotensin administration
    • Administer peptide via pre-implanted intracerebral guide cannula or systemic injection
    • Continue collecting samples for 2-4 hours post-administration at 10-20 minute intervals
  • Sample Analysis: Analyze dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection.

Locomotor Activity Assessment

Purpose: To quantify the effects of [D-Trp¹¹]-Neurotensin on spontaneous and drug-induced locomotor activity.

Materials and Equipment:

  • Automated activity monitoring system (photobeam or video tracking)
  • Sound-attenuating testing chambers
  • Appropriate lighting conditions consistent with housing environment

Procedure:

  • Habituation: Allow animals to habituate to testing chambers for 30-60 minutes before peptide administration.

  • Peptide Administration: Administer [D-Trp¹¹]-Neurotensin via predetermined route (intracerebroventricular, site-specific intracerebral, or systemic).

  • Activity Recording: Record locomotor activity for 60-180 minutes post-administration, depending on experimental design.

  • Data Analysis: Analyze total distance traveled, vertical activity (rearing), and stereotypy counts using appropriate software. Compare treatment groups to appropriate controls.

Table 2: Summary of Neurochemical and Behavioral Effects of Intracerebrally Administered [D-Trp¹¹]-Neurotensin

Target Brain Region Administration Route Dose Range Primary Effects Experimental Notes
Ventral Tegmental Area Direct microinjection 0.5-2.0 μg/side ↑ DOPAC in nucleus accumbens [3] Mesolimbic-specific effect, no significant striatal change
Nucleus Accumbens Bilateral application 1-5 μg/side Inhibition of dopamine agonist-induced hyperactivity [3] Similar to haloperidol effect
Striatum Bilateral application 1-5 μg/side No reduction in apomorphine-induced stereotypy [3] Contrasts with typical neuroleptics
Intracerebroventricular ICV injection 30-300 ng/rat Biphasic locomotor effects [4] Low doses: hypokinetic; High doses: hyperkinetic

Data Analysis and Interpretation

Statistical Considerations

Appropriate statistical analysis is crucial for interpreting the complex effects of [D-Trp¹¹]-Neurotensin across different experimental paradigms:

  • Dose-Response Relationships: Given the biphasic nature of many neurotensin-mediated effects, employ regression-based analyses rather than simple group comparisons to fully characterize dose-response curves. Nonlinear models often provide the best fit for these complex relationships.

  • Time-Course Analyses: For microdialysis and behavioral time-course data, use repeated measures ANOVA followed by appropriate post-hoc tests at individual time points. Given the extended duration of action of [D-Trp¹¹]-Neurotensin compared to the native peptide, ensure sufficient sampling across the entire activity period.

  • Region-Specific Effects: When comparing effects across multiple brain regions, apply multivariate approaches to account for correlated measures, followed by univariate tests with appropriate correction for multiple comparisons.

Interpretation Guidelines
  • Stability Considerations: The enhanced metabolic stability of [D-Trp¹¹]-Neurotensin compared to native neurotensin may result in prolonged duration of action and potentially different temporal profiles of effect. Interpret findings with this pharmacological property in mind.

  • Receptor Desensitization: At higher concentrations, [D-Trp¹¹]-Neurotensin may produce receptor desensitization rather than true pharmacological antagonism [2]. Consider this mechanism when interpreting inhibitory effects, particularly following pre-treatment or with higher dose regimens.

  • Regional Specificity: The mesolimbic selectivity of many [D-Trp¹¹]-Neurotensin effects should inform interpretation, as negative findings in striatal paradigms may reflect genuine regional differences rather than overall lack of efficacy.

Safety and Regulatory Considerations

Animal Welfare Considerations:

  • Monitor for potential distress signs following intracerebral administration, including seizure activity, excessive grooming, or abnormal posturing.
  • Provide appropriate postoperative care following stereotaxic surgery, including analgesic administration and monitoring of weight recovery.
  • Consider the potential for altered thermoregulation based on neurotensin's known effects on body temperature.

Experimental Design Ethics:

  • Utilize appropriate sample sizes justified by power analysis to minimize animal usage while maintaining scientific rigor.
  • Implement humane endpoints for any studies involving potential distress.
  • Follow all institutional and national guidelines for animal research in neuroscience.

Troubleshooting and Technical Notes

Common Technical Issues:

  • Peptide Solubility: If solubility issues occur with [D-Trp¹¹]-Neurotensin, minimal volumes of dilute acetic acid (0.1 M) can be used to initially dissolve the peptide before bringing to final volume with aCSF or saline.
  • Injection Verification: Always include verification of injection sites through histological examination at experiment conclusion to confirm targeted delivery.
  • Stability Maintenance: While [D-Trp¹¹]-Neurotensin exhibits enhanced stability compared to native neurotensin, repeated freeze-thaw cycles should be avoided, and aliquots should be stored at -20°C or below.

Experimental Optimization:

  • For initial studies, include a range-finding experiment with multiple doses to characterize the biphasic responses often observed with neurotensin analogs.
  • When studying interactions with dopamine systems, include both dopamine agonist and antagonist conditions to fully characterize the nature of the interaction.
  • For microdialysis studies, consider the extended duration of action of [D-Trp¹¹]-Neurotensin when designing sampling protocols.

Conclusion

[D-Trp¹¹]-Neurotensin represents a valuable research tool for investigating neurotensin receptor function and its interactions with dopamine systems in the brain. Its enhanced metabolic stability compared to native neurotensin provides significant practical advantages for experimental applications while largely preserving the pharmacological activity of the endogenous peptide. The well-characterized regional specificity of its effects on mesolimbic versus nigrostriatal dopamine systems makes it particularly useful for studies targeting specific neural pathways. These application notes provide comprehensive protocols to support researchers in implementing this tool in their investigations of central nervous system function and dysfunction.

References

Application Notes & Protocols: Inhibition of Neurotensin-Induced Hypotension Using [D-Trp11]-Neurotensin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction & Background

Neurotensin (NT) is a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) that exerts potent hypotensive effects through systemic administration, alongside other biological activities including histamine release, hematocrit alterations, and analgesia. These diverse effects are mediated through interactions with two primary G protein-coupled receptor subtypes: NTS1 and NTS2. The cardiovascular effects of neurotensin, particularly hypotension, present both therapeutic interest and potential clinical limitations, necessitating the development of targeted pharmacological agents to modulate these responses. The C-terminal segment of neurotensin (NT(8-13)) constitutes the active receptor binding domain, with Tyr¹¹ playing a critical role in receptor activation and signaling [1].

[D-Trp¹¹]-Neurotensin represents a structurally modified analog in which the L-tyrosine residue at position 11 has been replaced with D-tryptophan. This stereochemical modification fundamentally alters the compound's pharmacological properties, transforming it from a full agonist into a receptor antagonist with particular efficacy against neurotensin-induced hypotension. Early characterization studies demonstrated that this analog exhibits a unique pharmacological profile, functioning as a competitive antagonist in certain vascular beds while retaining agonist activity in others, suggesting potential receptor subtype selectivity or tissue-specific functional selectivity [2] [3]. These properties make [D-Trp¹¹]-Neurotensin an invaluable research tool for delineating neurotensin-mediated cardiovascular responses and developing potential therapeutic interventions.

Pharmacological Profile of [D-Trp¹¹]-Neurotensin

Receptor Binding and Selectivity

The structural modification in [D-Trp¹¹]-Neurotensin significantly impacts its receptor interaction profile. While comprehensive binding affinity data (Ki values) for [D-Trp¹¹]-Neurotensin at NTS1 and NTS2 receptors are not fully characterized in the available literature, its functional effects provide insight into its receptor interactions. The analog demonstrates differential activity across various tissue preparations, functioning as an antagonist in coronary vessels and against hypotension while exhibiting agonist properties in other systems. This functional selectivity suggests that the D-Trp¹¹ substitution may alter receptor conformation and signaling in a tissue-dependent manner, potentially through biased signaling mechanisms or receptor subtype preferences [2] [3].

Comparative studies with newer analogs provide context for understanding [D-Trp¹¹]-Neurotensin's receptor interactions. The constrained NTS2-selective analog CR-01-64, which incorporates a Trp¹¹ residue (in L-configuration) within a macrocyclic structure, exhibits high binding affinity for NTS2 (Ki = 7.0 nM) with exceptional selectivity (>125-fold over NTS1) [4]. This demonstrates the critical importance of residue 11 in receptor subtype recognition, though the D-configuration in [D-Trp¹¹]-Neurotensin likely alters its selectivity profile compared to CR-01-64.

Functional Activity Across Biological Preparations

Table 1: Functional Properties of [D-Trp¹¹]-Neurotensin Across Experimental Systems

Tissue/Biological System Functional Activity Potency Range Key Findings
Coronary Vessels (Rat Heart) Competitive Antagonist 0.13-1.1 μM Selective inhibition of NT-induced vasoconstriction
Hypotensive Response (Rat) Dose-dependent Inhibitor 50-500 nmol/kg ED~25~ = 122 nmol/kg for hypotensive activity
Rat Stomach Strips Full Agonist Not determined Markedly reduced affinity versus NT
Guinea Pig Atria Full Agonist Not determined No antagonism observed
Plasma Stability Improved vs. native NT Not quantified Enhanced resistance to proteolytic degradation

The tissue-dependent functionality of [D-Trp¹¹]-Neurotensin represents one of its most pharmacologically intriguing characteristics. In perfused rat hearts, [D-Trp¹¹]-Neurotensin acts as a selective antagonist of neurotensin-induced coronary vessel constriction at concentrations between 0.13-1.1 μM, with higher concentrations (2-110 μM) exhibiting intrinsic NT-like activity [2] [3]. This biphasic activity profile suggests the potential for partial agonist effects or receptor reserve differences across tissues.

In contrast to its antagonistic properties in coronary vessels, [D-Trp¹¹]-Neurotensin functions as a full agonist in rat stomach strips and guinea pig atria, albeit with markedly reduced affinity compared to native neurotensin [3]. This demonstrates that the structural requirements for receptor activation differ across tissues, potentially reflecting distinct receptor subtypes or differential signaling pathway coupling. The analog inhibits neurotensin-induced hypotension in rats with an ED₂₅ of 122 nmol/kg for its own hypotensive activity, while simultaneously antagonizing the hypotensive effects of exogenous neurotensin [1] [5].

Experimental Protocols

Inhibition of Neurotensin-Induced Hypotension in Rats
3.1.1 Objective

To evaluate the efficacy of [D-Trp¹¹]-Neurotensin in inhibiting neurotensin-induced hypotension in an anesthetized rat model.

3.1.2 Materials
  • Animals: Adult Sprague-Dawley rats (250-300 g)
  • Test Compounds: [D-Trp¹¹]-Neurotensin (CAS: 73634-68-1, MW: 1695.96 g/mol), native neurotensin
  • Anesthetic: Pentobarbital (50 mg/kg, intraperitoneal)
  • Equipment: Arterial catheter (PE-50 tubing), pressure transducer, physiological data acquisition system
  • Solutions: Sterile saline (0.9%), heparinized saline (10 U/mL)
3.1.3 Methodology
  • Animal Preparation:

    • Anesthetize rats with pentobarbital (50 mg/kg, i.p.).
    • Cannulate the femoral artery for continuous arterial pressure monitoring.
    • Cannulate the femoral vein for compound administration.
    • Maintain body temperature at 37°C using a heating pad.
    • Allow animals to stabilize for 15-20 minutes post-surgery.
  • Baseline Measurements:

    • Record mean arterial pressure (MAP) and heart rate (HR) for at least 10 minutes to establish stable baseline values.
  • Experimental Protocol:

    • Administer native neurotensin (50-500 nmol/kg, i.v.) to establish the hypotensive dose-response relationship.
    • Allow MAP to return to baseline between administrations (typically 15-20 minutes).
    • Administer [D-Trp¹¹]-Neurotensin (50-500 nmol/kg, i.v.) 2-5 minutes prior to neurotensin challenge.
    • Include control groups receiving:
      • Neurotensin alone
      • [D-Trp¹¹]-Neurotensin alone
      • Vehicle control
  • Data Analysis:

    • Calculate percentage reduction in MAP from baseline for each treatment.
    • Determine the inhibitory potency of [D-Trp¹¹]-Neurotensin by comparing neurotensin-induced hypotension with and without pretreatment.
    • Express results as mean ± SEM and analyze using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
3.1.4 Key Parameters
  • Primary Endpoint: Maximum reduction in MAP following neurotensin administration.
  • Secondary Endpoints: Duration of hypotensive response, heart rate changes, and dose-response relationships.
Isolated Coronary Vasoconstriction Assay
3.2.1 Objective

To assess the antagonistic properties of [D-Trp¹¹]-Neurotensin against neurotensin-induced coronary vasoconstriction in perfused rat hearts.

3.2.2 Materials
  • Tissue Preparation: Isolated rat hearts
  • Perfusion System: Langendorff apparatus with Krebs-Henseleit buffer
  • Measurement: Coronary perfusion pressure monitoring
  • Concentration Range: [D-Trp¹¹]-Neurotensin (0.13-1.1 μM for antagonism; 2-110 μM for agonist activity)
3.2.3 Methodology
  • Heart Preparation:

    • Isolate hearts from anesthetized rats and immediately perfuse via the aorta with oxygenated Krebs-Henseleit buffer (37°C, pH 7.4).
    • Maintain constant perfusion flow rate.
    • Measure coronary perfusion pressure as an indicator of coronary vascular resistance.
  • Concentration-Response Curves:

    • Establish cumulative concentration-response curves to native neurotensin.
    • After washout and recovery, pre-incubate with [D-Trp¹¹]-Neurotensin (0.13-1.1 μM) for 10-15 minutes.
    • Repeat neurotensin concentration-response in the presence of the analog.
  • Data Analysis:

    • Calculate pA₂ values for competitive antagonism.
    • Assess intrinsic activity of [D-Trp¹¹]-Neurotensin at higher concentrations (2-110 μM).

Mechanism of Action

The inhibitory effects of [D-Trp¹¹]-Neurotensin on neurotensin-induced hypotension involve complex pharmacological mechanisms at both molecular and physiological levels. At the molecular level, the D-Trp substitution at position 11 appears to interfere with normal receptor activation processes, potentially by stabilizing receptor conformations that preclude efficient G-protein coupling in cardiovascular tissues. This is consistent with research demonstrating that Tyr¹¹ is critically involved in the process of neurotensin receptor activation, as its modification produces compounds with antagonistic properties [1]. The differential activity of [D-Trp¹¹]-Neurotensin across tissues may reflect tissue-specific receptor subtypes or differences in receptor-effector coupling mechanisms.

At the physiological level, [D-Trp¹¹]-Neurotensin appears to modulate compensatory cardiovascular responses. Research indicates that the analog inhibits neurotensin-induced changes in histaminemia and hematocrit in addition to its effects on blood pressure [5]. Some evidence suggests that its inhibitory action may involve receptor desensitization mechanisms rather than purely competitive antagonism, as pre-treatment with sub-stimulatory doses of native neurotensin can similarly inhibit subsequent neurotensin responses [5]. This phenomenon may involve receptor internalization or downstream signaling pathway modulation.

Figure 1: Mechanism of [D-Trp¹¹]-Neurotensin Inhibition of Neurotensin-Induced Hypotension

G NT Neurotensin (NT) NTS1 NTS1 Receptor NT->NTS1 Binding NTS2 NTS2 Receptor NT->NTS2 Binding DTrpNT [D-Trp¹¹]-Neurotensin DTrpNT->NTS1 Competitive Binding DTrpNT->NTS2 Competitive Binding Inhibition Inhibition DTrpNT->Inhibition Hypotension Hypotensive Response NTS1->Hypotension Activation NTS2->Hypotension Modulation Inhibition->Hypotension Blocks

Figure 1: Proposed mechanism of [D-Trp¹¹]-Neurotensin inhibition of neurotensin-induced hypotension. [D-Trp¹¹]-Neurotensin competitively binds to NTS1 and potentially NTS2 receptors, preventing native neurotensin from activating downstream signaling pathways that lead to hypotension. The D-Trp¹¹ modification alters receptor interaction, resulting in functional antagonism.

The cardiovascular effects of neurotensin involve complex interactions between direct vascular actions and neurohormonal responses. Research indicates that neurotensin-induced hypotension involves both direct vasodilation and histamine-mediated effects, with [D-Trp¹¹]-Neurotensin capable of inhibiting both components [5]. The analog's efficacy in different vascular beds varies significantly, demonstrating tissue-specific antagonism that may reflect heterogeneous neurotensin receptor populations or differential receptor coupling efficiency across tissues.

Figure 2: Experimental Workflow for Assessing Anti-Hypotensive Efficacy

G Start Study Initiation AnimalPrep Rat Preparation: - Anesthesia - Femoral Artery Cannulation - Femoral Vein Cannulation Start->AnimalPrep Baseline Baseline Measurements: - Mean Arterial Pressure - Heart Rate (10 min recording) AnimalPrep->Baseline NTChallenge Neurotensin Challenge (50-500 nmol/kg, i.v.) to establish hypotensive response Baseline->NTChallenge DTrpTreatment [D-Trp¹¹]-NT Administration (50-500 nmol/kg, i.v.) 2-5 min pre-treatment NTChallenge->DTrpTreatment NTChallenge2 Neurotensin Challenge with pre-treatment DTrpTreatment->NTChallenge2 DataAnalysis Data Analysis: - MAP reduction - Duration of effect - Dose-response relationship NTChallenge2->DataAnalysis

Figure 2: Experimental workflow for evaluating the anti-hypotensive efficacy of [D-Trp¹¹]-Neurotensin in anesthetized rats. The protocol involves surgical preparation, baseline cardiovascular measurements, neurotensin challenge to establish hypotensive response, pre-treatment with [D-Trp¹¹]-Neurotensin, and subsequent neurotensin challenge to assess inhibition.

Application Considerations

Research Applications

[D-Trp¹¹]-Neurotensin serves as a valuable pharmacological tool for several research applications:

  • Mechanistic Studies: Elucidating neurotensin's role in cardiovascular regulation and hypotension.
  • Receptor Characterization: Distinguishing between neurotensin receptor subtypes and their physiological functions.
  • Therapeutic Development: Serving as a lead compound for developing novel cardiovascular modulators.
  • Pathophysiological Investigations: Exploring neurotensin's involvement in disease states involving hypotension.
Formulation and Administration

For in vivo studies, [D-Trp¹¹]-Neurotensin should be freshly prepared in sterile saline or an appropriate vehicle solution. The compound is soluble in aqueous solutions, though may require brief sonication or mild heating to facilitate complete dissolution. For in vitro applications, stock solutions can be prepared in distilled water and stored at -20°C for limited periods, with avoidance of repeated freeze-thaw cycles.

Dosing Considerations

Table 2: Dosing Guidelines for [D-Trp¹¹]-Neurotensin in Experimental Models

Experimental Model Dosing Range Administration Key Considerations
In Vivo Hypotension 50-500 nmol/kg Intravenous Dose-dependent inhibition; ED~25~ = 122 nmol/kg
Isolated Heart 0.13-1.1 μM (antagonism) Perfusion buffer Selective blockade without intrinsic activity
Receptor Binding Not determined In vitro incubation Tissue-specific functional responses observed
Stability Assessment Variable Plasma incubation Enhanced stability vs. native NT (t~1/2~ > 24h for analogs)

The dosing strategy for [D-Trp¹¹]-Neurotensin should be tailored to the specific experimental objectives. For antagonism of neurotensin-induced hypotension, pre-treatment intervals of 2-5 minutes are typically effective, allowing adequate time for receptor interaction while minimizing potential desensitization phenomena. The biphasic activity profile observed in coronary vessels, with antagonism at lower concentrations (0.13-1.1 μM) and agonist activity at higher concentrations (2-110 μM), necessitates careful concentration optimization for each experimental system [2] [3].

Safety and Regulatory Considerations

[D-Trp¹¹]-Neurotensin is intended for research use only and not for human therapeutic applications. Researchers should follow appropriate biosafety level (BSL-2) precautions when handling the compound, including use of personal protective equipment and proper laboratory hygiene practices. All animal studies should be conducted in accordance with relevant institutional guidelines for animal care and use, with protocols approved by appropriate oversight committees.

Conclusion

[D-Trp¹¹]-Neurotensin represents a prototypical example of how strategic amino acid modifications can transform peptide function, creating valuable research tools with specific pharmacological properties. Its ability to inhibit neurotensin-induced hypotension while displaying tissue-specific functional activity makes it particularly useful for dissecting the complex physiological roles of neurotensin in cardiovascular regulation. The compound's differential activity profile across tissues continues to provide insights into neurotensin receptor heterogeneity and signaling mechanisms.

These application notes provide comprehensive methodological guidance for utilizing [D-Trp¹¹]-Neurotensin in cardiovascular research, with detailed protocols for assessing its anti-hypotensive efficacy. Future research directions include exploring structure-activity relationships to develop more selective analogs, investigating the molecular basis for its tissue-specific functional activity, and evaluating its potential utility in disease models involving neurotensin pathway dysregulation.

References

Comprehensive Application Notes & Protocols: [D-Trp11]-Neurotensin in Dopaminergic System Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Neurotensin (NT) is an endogenous 13-amino-acid peptide that functions as both a neurotransmitter and neuromodulator throughout the central nervous system, with particularly critical interactions with dopamine systems in the nigrostriatal and mesolimbic pathways [1]. The unique structural properties of native neurotensin make it susceptible to rapid enzymatic degradation, limiting its utility in experimental settings. To address this limitation, [D-Trp11]-Neurotensin ([D-Trp11]NT) was developed as a metabolically stable analog through substitution of the native L-tryptophan at position 11 with its D-enantiomer, significantly enhancing its resistance to proteolytic cleavage while maintaining biological activity [2] [3]. This modification has made [D-Trp11]NT an invaluable research tool for investigating neurotensin-dopamine interactions and their implications for neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.

The functional significance of neurotensin-dopamine interactions stems from their extensive co-localization in brain regions critical for reward, motivation, and movement. Research indicates that neurotensin acts as an endogenous neuroleptic, producing effects similar to antipsychotic medications when administered centrally [4]. The development of [D-Trp11]NT has provided researchers with a stable peptide analog that enables more prolonged investigation of these phenomena, particularly through its differential effects on dopamine transmission depending on dosage and administration site [2]. These characteristics have established [D-Trp11]NT as a crucial compound for deciphering the complex interplay between neuropeptide and monoamine systems in the brain.

Behavioral Profiling of [D-Trp11]NT

Biphasic Locomotor Effects

The administration of [D-Trp11]NT produces a remarkable biphasic effect on locomotor activity that is strictly dependent on dosage. Intracerebroventricular (i.c.v.) administration of a low dose (30 ng) results in significant reduction of locomotor activity, while a high dose (750 ng) induces pronounced hyperlocomotion in rats [2]. This dose-dependent dichotomy suggests that [D-Trp11]NT engages distinct neurochemical mechanisms at different concentration ranges, making it a fascinating tool for studying the complex regulation of motor behavior.

The environmental context also significantly influences the behavioral manifestations of [D-Trp11]NT. Studies with native neurotensin in open field tests have demonstrated that the peptide not only decreases locomotor activity in the periphery but also increases time spent in the central area of the apparatus, suggesting an anxiolytic-like component to its behavioral profile [5]. These findings highlight the importance of considering both dosage and environmental factors when designing experiments with [D-Trp11]NT or interpreting its behavioral effects.

Structure-Activity Relationships

The behavioral effects of [D-Trp11]NT are highly dependent on its specific structural configuration, with even minor modifications significantly altering its pharmacological profile. Research examining various neurotensin fragments and analogs has revealed that the midportion of NT (approximately residues 8-11) appears critical for expressing its miotic and behavioral effects [3]. Specifically, substituting tryptophan at position 11 with D-tryptophan creates an analog with enhanced stability while largely preserving the biological activity of the native peptide.

  • Active analogs: D-Trp11-NT, D-Tyr11-NT, NT1-12, [Gln4]-NT, and NMe-NT maintain biological activity
  • Weakly active analogs: NT1-8, D-Arg8-NT, and D-Phe11-NT show reduced efficacy
  • Inactive fragments: NT1-6, NT8-13, and NT9-13 fail to affect pupillary function [3]

These structure-activity relationships demonstrate that specific regions of the neurotensin molecule are critical for receptor interaction and signal transduction, with the C-terminal region being particularly important for biological activity. This information is crucial for researchers designing controlled experiments with [D-Trp11]NT and interpreting results in the context of potential receptor subtype interactions.

Neurochemical Mechanisms of Action

Dopamine Neurotransmission

[D-Trp11]NT exerts differential effects on dopamine neurotransmission depending on dosage, administration site, and neuronal population targeted. The high dose (750 ng, i.c.v.) of [D-Trp11]NT significantly increases dopamine turnover specifically in the nucleus accumbens, a key component of the mesolimbic pathway [2]. This region-specific effect demonstrates the precise anatomical targeting of [D-Trp11]NT's actions rather than a generalized activation of all dopamine pathways.

The locomotor stimulant effects induced by high-dose [D-Trp11]NT are potentiated by GBR 12783, a selective dopamine uptake inhibitor, and significantly reduced by dexamphetamine, a dopamine releaser [2]. This pharmacological profile suggests that [D-Trp11]NT enhances dopamine signaling through mechanisms that synergize with reuptake inhibition but may be counteracted by compounds that deplete presynaptic dopamine stores. Furthermore, the hyperlocomotor effects of [D-Trp11]NT are abolished following 6-hydroxydopamine lesions of the nucleus accumbens, providing direct evidence for the essential role of accumbal dopamine terminals in mediating this behavioral response [2].

Receptor Interactions & Signaling Pathways

Neurotensin receptors belong to the G-protein-coupled receptor family, with NTS1 and NTS2 being the most extensively studied subtypes. [D-Trp11]NT interacts with these receptors to modulate multiple intracellular signaling cascades:

  • Phospholipase C activation: Neurotensin stimulates inositol trisphosphate-mediated calcium mobilization in various cell types, including HT29 cells and rat brain slices [1]
  • Cyclic nucleotide modulation: NT stimulates cyclic GMP formation in neuroblastoma N1E115 cells while inhibiting cyclic AMP formation via the inhibitory GTP-binding component of adenylate cyclase [1]
  • Calcium signaling: NT-mediated calcium mobilization occurs through G-protein dependent mechanisms and contributes to downstream effects [1]

Recent research has revealed that neurotensin can be released from dopamine neurons themselves, particularly in the substantia nigra, where it acts as a retrograde signal to induce long-term depression of D2 receptor-mediated synaptic currents (LTDDA) [6]. This novel form of inter-dopamine neuron communication provides an additional mechanism by which [D-Trp11]NT might influence dopamine system function, potentially through mimicking this endogenous signaling process.

Experimental Applications & Research Findings

Psychostimulant Sensitization Studies

[D-Trp11]NT has proven particularly valuable in research investigating the neurobiological mechanisms underlying behavioral sensitization to psychostimulants. Chronic treatment with the nonpeptide neurotensin receptor antagonist SR 48692 significantly reduces the development of sensitized locomotor responses to D-amphetamine without affecting acute amphetamine-induced locomotion or stereotyped behaviors [7]. This finding suggests that neurotensin receptors play a specific role in the neuroadaptations associated with repeated psychostimulant exposure rather than in acute drug responses.

The importance of neurotensin signaling in behavioral sensitization is further supported by genetic studies using knockout mice. Mice lacking either NTS1 or NTS2 receptors display hyperactivity of dopaminergic systems, with NTS1-/- mice exhibiting increased baseline locomotor activity in novel environments and enhanced sensitivity to D-amphetamine-induced hyperactivity [4]. These genetic models complement pharmacological findings and provide strong evidence that intact neurotensin signaling is necessary for normal regulation of dopamine-mediated behaviors.

Cross-Sensitization Phenomena

Research with [D-Trp11]NT has revealed fascinating cross-sensitization effects between different classes of psychoactive compounds. Repeated administration of the dopamine uptake inhibitor GBR 12783 leads to subsequent locomotor sensitization to [D-Trp11]NT, demonstrating that enhanced dopamine signaling can prime systems downstream of neurotensin receptors [7]. This cross-sensitization phenomenon suggests shared neuroadaptations in response to different pharmacological manipulations that ultimately converge on common signaling pathways regulating motor behavior.

Table 1: Quantitative Effects of [D-Trp11]Neurotensin on Locomotor Activity and Neurochemical Parameters

Parameter Low Dose (30 ng) High Dose (750 ng) Measurement Conditions
Locomotor Activity Decreased Increased Intracerebroventricular administration in rats [2]
Dopamine Turnover No significant change Increased in nucleus accumbens Measured post-i.c.v. administration [2]
Response to DA Uptake Inhibitor Not tested Potentiated by GBR 12783 (5 mg/kg, i.p.) Locomotor stimulant effect [2]
Response to DA Releaser Not tested Reduced by dexamphetamine (1.5 mg/kg) Locomotor stimulant effect [2]
Post-Lesion Response Not tested Hypolocomotion (1st hour), hyperlocomotion (2nd hour) 15 days after 6-OHDA accumbens lesions [2]

Detailed Experimental Protocols

Locomotor Activity Measurement

Purpose: To quantitatively assess the effects of [D-Trp11]NT on motor behavior and its interactions with dopamine transmission.

Materials:

  • Adult male rats (200-250g)
  • [D-Trp11]NT peptide
  • Locomotor activity chambers with infrared beam breaks or video tracking
  • Intracerebroventricular (i.c.v.) cannulation equipment
  • Dopaminergic compounds: GBR 12783, dexamphetamine, haloperidol
  • 6-Hydroxydopamine for lesion studies

Procedure:

  • Surgical preparation: Implant guide cannulae into the lateral ventricle using standard stereotaxic coordinates; allow 5-7 days recovery
  • Peptide administration: Dissolve [D-Trp11]NT in artificial cerebrospinal fluid; administer 30 ng or 750 ng in 2-5 μL volume via i.c.v. injection
  • Locomotor testing: Place animals in activity chambers 10 minutes post-injection; record horizontal activity for 60-120 minutes
  • Pharmacological challenges:
    • Pretreat with GBR 12783 (5 mg/kg, i.p.) 30 minutes before [D-Trp11]NT
    • Administer dexamphetamine (1.5 mg/kg, i.p.) concurrently with [D-Trp11]NT
    • Test haloperidol (50 μg/kg, i.p.) against [D-Trp11]NT-induced hyperlocomotion
  • Lesion studies: Infuse 6-hydroxydopamine (8 μg/2 μL) bilaterally into nucleus accumbens; test [D-Trp11]NT effects 4 and 15 days post-lesion

Data Analysis: Compare total distance traveled, rearing episodes, and temporal patterns of activity between treatment groups. Statistical analysis typically employs ANOVA with post-hoc tests to determine significant differences between conditions [2].

Microinjection and Site-Specific Administration

Purpose: To investigate brain region-specific effects of [D-Trp11]NT on dopamine transmission and related behaviors.

Materials:

  • Stereotaxic apparatus
  • Microinjection pumps or manual injection systems
  • Fine-gauge injection cannulae
  • [D-Trp11]NT solution in artificial CSF
  • Brain slice preparation equipment for electrophysiology

Procedure:

  • Target identification: Select brain regions of interest (e.g., nucleus accumbens, ventral tegmental area, substantia nigra) based on research questions
  • Stereotaxic surgery: Anesthetize animals and implant guide cannulae directed toward target regions using standardized coordinates
  • Microinjection protocol:
    • Connect injection cannula to tubing pre-filled with peptide solution
    • Slowly infuse 0.5-1.0 μL volume over 2-3 minutes
    • Allow additional minute for diffusion before removing cannula
  • Combined approaches:
    • Pair [D-Trp11]NT administration with whole-cell patch-clamp recordings in brain slices
    • Combine with fast-scan cyclic voltammetry for real-time dopamine detection
    • Use microdialysis to measure extracellular dopamine and metabolite levels

Validation: Confirm injection sites histologically post-mortem. Verify functional effects through concurrent measurement of dopamine release or neuronal activity [2] [6].

Table 2: Protocol Summary for Key [D-Trp11]NT Experiment Types

Experiment Type Key Parameters Controls Needed Output Measures
Locomotor Activity Dose: 30 ng vs 750 ng i.c.v.; Test duration: 60-120 min Vehicle injection; Naive animals Beam breaks; Distance traveled; Rearing; Temporal pattern
Dopamine Turnover Tissue collection 30-60 min post-injection Vehicle-treated controls; Tissue blanks HPLC measurement of DA, DOPAC, HVA; DOPAC/DA ratio
Receptor Dependence SR 48692 (1 mg/kg) pre-treatment 30 min before NT Vehicle pre-treatment; NT alone Locomotor activity; Neurochemical measures
Lesion Studies 6-OHDA (8 μg/2 μL) in NAc; Test 4 & 15 days post-lesion Sham lesions; Contralateral unlesioned side Locomotor response; Histological verification
Electrophysiology 100-500 nM in bath application; Whole-cell recording Baseline activity; Washout recovery Firing rate; IPSCs/EPSCs; LTD induction

Signaling Pathways & Mechanisms

The molecular and cellular mechanisms through which [D-Trp11]NT modulates dopamine function involve complex signaling cascades that are initiated upon binding to neurotensin receptors. The diagram below illustrates the primary signaling pathways and their interactions:

G cluster_0 Post-Synaptic Mechanisms cluster_1 Functional Outcomes DTrp11 [D-Trp11]NT NTS1 NTS1 Receptor DTrp11->NTS1 NTS2 NTS2 Receptor DTrp11->NTS2 Gq Gq Protein NTS1->Gq Gi Gi Protein NTS1->Gi NTS2->Gi PLC Phospholipase C Gq->PLC AC Adenylate Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca DARelease Dopamine Release DAG->DARelease cGMP cGMP Ca->cGMP Stimulation VATPase V-ATPase Ca->VATPase cAMP->DARelease LTDDA LTD of D2-IPSCs VATPase->LTDDA LTDDA->DARelease Locomotion Locomotor Activity DARelease->Locomotion

The signaling pathways activated by [D-Trp11]NT begin with binding to NTS1 and NTS2 receptors, which are G-protein coupled receptors distributed throughout dopamine-rich brain regions [1]. This initiates several parallel signaling cascades:

  • Gq-mediated pathway: Activation of phospholipase C leads to hydrolysis of PIP2 into IP3 and DAG, resulting in intracellular calcium mobilization and activation of protein kinase C [1]
  • Gi-mediated pathway: Inhibition of adenylate cyclase reduces cAMP production, modulating PKA activity and downstream phosphorylation events [1]
  • Calcium-dependent signaling: Elevated intracellular calcium activates nitric oxide synthase, increasing cGMP production, and stimulates V-ATPase activity, which is necessary for LTD of D2 receptor-mediated IPSCs (LTDDA) [6]

These signaling cascades ultimately converge to modulate dopamine release and neuronal excitability, producing the characteristic biphasic locomotor effects observed with [D-Trp11]NT administration. The diagram illustrates how these pathways interact to regulate dopamine system function, with the high-dose effects particularly dependent on the calcium and V-ATPase mechanisms that support LTDDA in the substantia nigra [6].

Research Implications & Applications

Therapeutic Potential

The pharmacological profile of [D-Trp11]NT suggests several potential therapeutic applications, particularly for neuropsychiatric disorders involving dopamine dysregulation. The ability of neurotensin receptor activation to produce neuroleptic-like effects supports its potential utility in schizophrenia treatment, especially given that neurotensin and its agonists can reverse amphetamine-induced locomotor activity and apomorphine-induced climbing in animal models [4]. These effects mirror those of atypical antipsychotic medications without necessarily sharing their same receptor binding profiles.

The specific inhibition of sensitized responses to psychostimulants by neurotensin receptor blockade suggests alternative therapeutic strategies for substance use disorders. Chronic treatment with the neurotensin receptor antagonist SR 48692 substantially reduces sensitized locomotor responses to amphetamine without affecting acute drug responses or stress-induced locomotion [7]. This selective action on neuroadaptations associated with repeated drug exposure presents a promising approach for treating addiction while minimizing effects on normal motivated behaviors.

Technical Considerations & Limitations

While [D-Trp11]NT offers significant advantages over native neurotensin, researchers should consider several technical limitations when designing experiments:

  • Administration route: Central administration (i.c.v. or site-specific) is typically required due to blood-brain barrier impermeability
  • Dose-dependent effects: The biphasic nature of responses requires careful dose selection and interpretation
  • Temporal factors: Effects may evolve over time, particularly in lesion models where initial hypolocomotion transitions to delayed hyperlocomotion [2]
  • Receptor specificity: [D-Trp11]NT may interact with multiple neurotensin receptor subtypes with differing affinities

Additionally, researchers should employ appropriate control peptides to distinguish specific neurotensin receptor-mediated effects from potential non-specific actions. Fragments such as NT8-13 and NT9-13, which lack central activity, can serve as useful controls [3]. The use of selective neurotensin receptor antagonists like SR 48692 provides another approach for verifying the specificity of observed effects.

Conclusion

This compound serves as a powerful research tool for investigating neurotensin-dopamine interactions and their implications for motor control, reward processing, and neuropsychiatric disorders. Its metabolically stable properties enable prolonged examination of neurotensinergic signaling, while its dose-dependent biphasic effects on locomotion provide a fascinating model for studying how similar neurochemical systems can produce opposing behavioral outcomes depending on concentration and context. The detailed protocols and mechanistic insights provided in these application notes will assist researchers in designing rigorous experiments to further elucidate the functions of neurotensin systems and their potential therapeutic applications.

References

Comprehensive Application Notes: [D-Trp11]-Neurotensin for Studying Mesolimbic Dopaminergic Function

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Peptide Properties

[D-Trp11]-Neurotensin is a structurally modified analog of the endogenous neuropeptide neurotensin that exhibits enhanced metabolic stability while maintaining potent receptor interactions. This 13-amino acid peptide (sequence: Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu) features a key D-tryptophan substitution at position 11, which significantly increases its resistance to degradation by brain peptidases compared to the native neuropeptide [1] [2]. This property makes it particularly valuable for in vivo investigations where peptide stability is essential for obtaining reliable experimental results.

The peptide demonstrates complex receptor interactions that vary across different tissue types and experimental preparations. This compound functions as a selective antagonist of neurotensin-induced coronary vessel constriction in perfused rat hearts while behaving as a full agonist in guinea pig atria and rat stomach strips [3]. This tissue-dependent functional profile highlights the importance of context-specific characterization when designing experiments with this analog. Additionally, the compound has been shown to inhibit neurotensin-induced hypotension in vivo, with an ED₂₅ of 122 nmol/kg in pentobarbital-anesthetized rats [3].

Key Research Applications and Findings

Selective Modulation of Mesolimbic Dopamine Function

Research has established that this compound preferentially modulates mesolimbic dopaminergic function while having minimal effects on the nigrostriatal dopamine system. This selective action makes it an invaluable tool for investigating the mesolimbic pathway specifically, without confounding effects on motor coordination mediated by the nigrostriatal system.

  • Functional Antagonism of Dopamine: Intracerebral application of this compound to the nucleus accumbens inhibits hyperactivity responses to the dopamine agonist N,N-propylnorapomorphine, similar to the effects observed with the neuroleptic haloperidol [1]. This functional antagonism is selective for mesolimbic dopamine, as bilateral intrastriatal application fails to reduce stereotyped behaviors induced by peripheral apomorphine administration [1].

  • Regional Specificity: When applied to the ventral tegmental area (VTA), this compound stimulates DOPAC (3,4-dihydroxyphenylacetic acid) production in the ipsilateral nucleus accumbens, indicating enhanced dopamine metabolism in the mesolimbic system [1]. In contrast, application to the substantia nigra does not significantly affect striatal DOPAC levels [1]. This regional specificity aligns with the distribution of high-affinity neurotensin binding sites in the rat brain.

  • Receptor Mechanisms: The effects of this compound are mediated through specific neurotensin receptors located in dopamine-rich brain regions [4]. The peptide exhibits binding affinity for both high-affinity (Kd = 0.1 nM) and low-affinity (Kd = 4.7 nM) binding sites in rat brain synaptic membranes, with the high-affinity sites potentially representing either a novel receptor class or a high-affinity state of a single receptor population [5].

Summary of Quantitative Research Findings

Table 1: Quantitative Effects of this compound in Experimental Systems

Experimental Model Concentration/Dose Biological Effect Significance
Perfused rat hearts [3] 0.13-1.1 μM Inhibition of NT-induced coronary vessel constriction IC₅₀ not determined
Perfused rat hearts [3] 2-110 μM NT-like agonist activity Tissue-dependent functional selectivity
Pentobarbital-anesthetized rats [3] 50-500 nmol/kg (i.v.) Hypotensive activity ED₂₅ = 122 nmol/kg
Intracerebral application (rat) [1] Not specified Inhibition of dopamine agonist-induced hyperactivity Mesolimbic selectivity
Ventral tegmental area application (rat) [1] Not specified Increased DOPAC production in nucleus accumbens Enhanced mesolimbic dopamine metabolism

Experimental Protocols

Behavioral Studies of Mesolimbic Dopamine Function

Protocol 1: Assessing Hyperactivity Responses to Dopamine Agonists

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300 g) are anesthetized with ketamine/xylazine and placed in a stereotaxic apparatus. Guide cannulae are implanted bilaterally targeting the nucleus accumbens (coordinates from bregma: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm) [1].

  • Microinfusion Procedure: After 5-7 days of recovery, animals receive bilateral microinfusions of either this compound (dose range: 0.1-1.0 μg in 0.5 μL sterile artificial cerebrospinal fluid) or vehicle control administered over 2 minutes using a microinfusion pump.

  • Dopamine Agonist Challenge: Thirty minutes after peptide administration, animals receive systemic administration of the dopamine agonist N,N-propylnorapomorphine (0.5 mg/kg, s.c.) and are immediately placed in activity monitoring chambers.

  • Behavioral Assessment: Locomotor activity is quantified for 60 minutes using automated activity monitoring systems that track horizontal locomotion, rearing, and stereotypy. Data are analyzed using ANOVA with post-hoc comparisons between treatment groups [1] [2].

Protocol 2: Evaluation of Stereotyped Behaviors

  • Following the microinfusion procedure described above, stereotyped behaviors (sniffing, gnawing, licking) are scored every 10 minutes for 60 minutes using a standardized rating scale (0-6 points) by observers blind to experimental conditions.

  • Key Differentiator: Unlike haloperidol, this compound does not significantly reduce apomorphine-induced stereotypy when administered intrastriatally, confirming its selectivity for mesolimbic pathways [1].

Neurochemical Methods

Protocol 3: In Vivo Voltammetry for DOPAC Measurements

  • Animal Preparation: Rats are anesthetized with halothane and placed in a stereotaxic frame. Carbon fiber microelectrodes are implanted in the nucleus accumbens (AP +1.7 mm, ML ±1.5 mm, DV -6.5 mm) and striatum (AP +0.5 mm, ML ±2.5 mm, DV -4.5 mm) for differential pulse voltammetry [1].

  • Peptide Administration: this compound is administered either intracerebroventricularly (5-10 μg in 5 μL) or via localized application to the VTA (1-2 μg in 0.5 μL).

  • DOPAC Measurement: Electrochemical signals corresponding to DOPAC are recorded every 5 minutes for 60-90 minutes post-administration. The oxidation current at +100 mV is measured and converted to DOPAC concentration using pre-calibrated standards [1].

  • Data Analysis: Time-course data are analyzed using repeated measures ANOVA, with the peak DOPAC response used as the primary outcome measure.

Protocol 4: Receptor Binding Studies

  • Membrane Preparation: Synaptic membranes are prepared from fresh rat brain tissue by homogenization in 0.32 M sucrose followed by differential centrifugation at 50,000 × g [5].

  • Radioligand Binding: Membranes are incubated with monoiodo-[Trp11]neurotensin (0.01-10 nM) in Tris-HCl buffer (pH 7.4) containing 0.1% BSA and protease inhibitors for 30 minutes at 25°C [5].

  • Binding Analysis: Non-specific binding is determined in the presence of 1 μM unlabeled neurotensin. Binding data are analyzed using nonlinear regression to determine Kd and Bmax values for high- and low-affinity sites [5].

Molecular Characterization and Signaling Pathways

The mesolimbic dopamine system originates from dopamine neurons in the ventral tegmental area (VTA) and projects primarily to the ventral striatum (nucleus accumbens), with additional projections to limbic and cortical regions [6] [7]. This system is integral to motivated behaviors, reward processing, and affective states. Neurotensin receptors are strategically positioned within this circuit to modulate dopamine transmission through both direct and indirect mechanisms.

This compound exerts its effects primarily through high-affinity neurotensin receptors (NTS1) that are co-localized with dopamine receptors in mesolimbic regions [4]. Activation of these receptors triggers multiple signaling pathways:

  • Phospholipase C Activation: Neurotensin receptor stimulation activates phospholipase C via Gq proteins, leading to inositol trisphosphate formation and mobilization of intracellular calcium stores [4].

  • Adenylate Cyclase Modulation: In some cell systems, neurotensin receptor activation inhibits adenylate cyclase via Gi/o proteins, reducing cAMP formation and protein kinase A activity [4].

  • cGMP Production: In neuronal cells, neurotensin stimulates cyclic GMP formation through calcium-dependent activation of nitric oxide synthase and guanylate cyclase [4].

The following diagram illustrates the strategic position and mechanism of action of this compound within the mesolimbic dopamine pathway:

G VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic projection PFC Prefrontal Cortex (PFC) VTA->PFC Dopaminergic projection NAc->VTA Feedback connections PFC->VTA Top-down control DTrp [D-Trp¹¹]-Neurotensin NTSR Neurotensin Receptor (NTS1) DTrp->NTSR Binds to DA Dopamine Release NTSR->DA Modulates

Figure 1: Mechanism of this compound Action in the Mesolimbic System. The peptide binds to neurotensin receptors (NTS1) in the VTA and nucleus accumbens, modulating dopamine release in this circuit while having minimal effects on the nigrostriatal pathway.

The experimental workflow for investigating this compound effects on mesolimbic dopamine function involves complementary behavioral, neurochemical, and molecular approaches:

G Start Study Design PeptideAdmin Peptide Administration (Intracerebral/Microinfusion) Start->PeptideAdmin Behavioral Behavioral Assessment (Locomotion/Stereotypy) PeptideAdmin->Behavioral Neurochemical Neurochemical Analysis (DOPAC/DA measurements) PeptideAdmin->Neurochemical Molecular Molecular Mechanisms (Receptor binding/Signaling) PeptideAdmin->Molecular DataInt Data Integration & Interpretation Behavioral->DataInt Neurochemical->DataInt Molecular->DataInt

Figure 2: Experimental Workflow for this compound Studies. The comprehensive approach combines administration methods with multiple readout modalities to fully characterize peptide effects on mesolimbic dopamine function.

Technical Considerations and Limitations

When working with this compound, researchers should consider several technical aspects to ensure reliable and reproducible results:

  • Stability and Storage: The peptide should be stored at -20°C in lyophilized form, with fresh solutions prepared in sterile water or artificial cerebrospinal fluid immediately before use. Although this compound exhibits greater stability than the native peptide due to its D-amino acid substitution, extended storage in solution should be avoided [2].

  • Administration Route Considerations: The blood-brain barrier permeability of this compound is limited, necessitating direct central administration for CNS studies. Peripheral administration primarily assesses cardiovascular effects rather than central dopamine modulation [3].

  • Dose-Response Characteristics: Researchers should conduct preliminary dose-ranging studies as peptide potency may vary depending on the specific experimental preparation and administration route. The compound exhibits different dose-response profiles in various tissue types [3].

  • Control Experiments: Appropriate controls should include vehicle administration and, when possible, comparison with native neurotensin and selective neurotensin receptor antagonists to verify specificity of effects.

Conclusion and Research Applications

This compound serves as a valuable pharmacological tool for selectively investigating mesolimbic dopamine function without significantly affecting nigrostriatal pathways. Its enhanced metabolic stability compared to native neurotensin, combined with its regional specificity for mesolimbic circuits, makes it particularly useful for studying the neurobiology of reward, motivation, and related psychiatric disorders.

The compound has significant translational research applications in several domains:

  • Drug Discovery: this compound can be used to validate neurotensin receptors as potential therapeutic targets for psychiatric conditions involving mesolimbic dopamine dysregulation, including schizophrenia, addiction, and depression [4] [6].

  • Mechanistic Studies: The peptide enables functional dissection of neurotensin-dopamine interactions specifically within the mesolimbic system, contributing to our understanding of peptidergic modulation of monoamine transmission [1] [4].

  • Behavioral Pharmacology: The compound's selective effects on dopamine-mediated behaviors facilitate investigation of the mesolimbic contributions to various behavioral domains without confounding motor effects mediated by nigrostriatal pathways [1] [2].

Future research with this compound would benefit from combination with modern techniques such as chemogenetics, optogenetics, and in vivo imaging to further elucidate its mechanisms of action and potential therapeutic applications.

References

effect of [D-Trp11]-Neurotensin on histaminemia and hematocrit

Author: Smolecule Technical Support Team. Date: February 2026

Biological Effects and Experimental Quantification

[D-Trp11]-Neurotensin is a synthetic analog of the neuropeptide neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) where the L-tyrosine at position 11 is replaced with D-tryptophan [1] [2] [3]. This modification alters its interaction with neurotensin receptors.

In anesthetized rats, intravenous administration of neurotensin (NT) leads to a measurable increase in plasma histamine (histaminemia), a rise in hematocrit, and a decrease in blood pressure [4]. [D-Trp11]-NT selectively and dose-dependently inhibits these specific effects of NT without affecting similar responses triggered by substance P (SP) or compound 48/80 (C48/80) [4]. The highest tested dose of [D-Trp11]-NT showed slight NT-like activity, leading to the hypothesis that its inhibitory action is due to receptor desensitization rather than true pharmacological blockade [4].

The table below summarizes the quantitative data on the inhibitory effects of this compound.

Table 1: Inhibitory Effects of this compound on NT-induced Responses in Anesthetized Rats [4]

Parameter Measured Effect of Neurotensin (NT) Effect of [D-Trp11]-NT Selectivity
Plasma Histamine (Histaminemia) Increase Dose-dependent inhibition Selective for NT; did not inhibit responses to Substance P or compound 48/80
Hematocrit Increase Dose-dependent inhibition Selective for NT; did not inhibit responses to Substance P or compound 48/80
Blood Pressure Decrease Dose-dependent inhibition Selective for NT; did not inhibit responses to Substance P or compound 48/80

The relationship between histamine release and hematocrit increase is supported by other models. A study on mice showed that a combined administration of morphine and Adriamycin caused a rapid and significant increase in both plasma histamine and hematocrit, with the hematocrit elevation being partially reversed by pyrilamine, a histamine H1 receptor antagonist [5]. This mechanism can be visualized in the following workflow.

G Stimulus Stimulus (e.g., Neurotensin, Adriamycin) HistamineRelease Histamine Release from Mast Cells Stimulus->HistamineRelease H1Receptor Activation of Histamine H1 Receptors HistamineRelease->H1Receptor CapillaryPerm Increased Capillary Permeability H1Receptor->CapillaryPerm Hemoconcentration Plasma Leakage (Hemoconcentration) CapillaryPerm->Hemoconcentration HematocritRise Increased Hematocrit Hemoconcentration->HematocritRise Pyrilamine Pyrilamine (H1 antagonist) Inhibits this step Pyrilamine->H1Receptor

Detailed Experimental Protocol

This protocol outlines the key methodology for assessing the effect of this compound on neurotensin-induced changes in histaminemia and hematocrit in a rat model [4].

I. Materials and Preparation
  • Animals: Adult anesthetized rats (specific strain and weight should be standardized by the lab).
  • Test Compounds:
    • This compound (CAS 75644-95-0 or 100929-52-0) [2] [3].
    • Native Neurotensin (NT).
    • Vehicle control (e.g., saline).
  • Equipment: Intravenous catheter for bolus injections and infusions, blood pressure monitor, centrifuge, micro-hematocrit capillary tubes, histamine assay kit (e.g., ELISA).
II. Experimental Procedure
  • Animal Preparation: Anesthetize rats according to your institution's approved animal care protocol. Insert an IV catheter for compound administration.
  • Baseline Measurement: Collect a baseline blood sample (e.g., 0.5-1 mL) from a separate line or the catheter. Use part of the sample to measure:
    • Hematocrit: Fill capillary tubes and centrifuge for 3-5 minutes, then read the packed cell volume.
    • Plasma Histamine: Centrifuge the remaining blood to collect plasma, which should be frozen at -20°C or lower until assayed.
  • Administration of [D-Trp11]-NT: Administer increasing doses of [D-Trp11]-NT (e.g., via IV bolus) to different groups of rats. Include a control group that receives only the vehicle.
  • NT Challenge: After a pre-determined interval (e.g., 2-5 minutes), administer a standard, effective dose of native Neurotensin (NT) intravenously to all animals.
  • Post-Challenge Measurement: At the time of peak NT effect (e.g., 1-2 minutes post-injection), collect a second blood sample and process it for hematocrit and plasma histamine as in Step 2.
  • Data Recording: Record the change in hematocrit and plasma histamine levels from baseline for each animal.
III. Data Analysis
  • Calculate the mean and standard error of the mean (SEM) for the change in each parameter per group.
  • Use statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the results from the [D-Trp11]-NT treated groups against the vehicle control group.
  • The dose-dependent inhibitory effect of [D-Trp11]-NT is demonstrated by a significant and progressive attenuation of the NT-induced increase in hematocrit and histaminemia.

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound is complex. Evidence suggests it may not be a pure competitive antagonist but could instead induce receptor desensitization [4]. This was tested by comparing its effects to a continuous, low-dose infusion of NT itself, which also blunted the response to a subsequent NT bolus, mimicking the effect of [D-Trp11]-NT [4].

Neurotensin receptors (NTS1) are G-protein-coupled receptors (GPCRs). Their activation by native NT typically leads to the stimulation of several signaling pathways, which [D-Trp11]-NT appears to modulate. The following diagram illustrates the proposed mechanism of action for [D-Trp11]-NT in relation to the native neurotensin pathway.

G NT Native Neurotensin (NT) NTS1 NTS1 Receptor NT->NTS1 DTrp [D-Trp¹¹]-Neurotensin DTrp->NTS1 Desens Receptor Desensitization DTrp->Desens Gq Gq Protein NTS1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Calcium Calcium Mobilization IP3->Calcium DAG->Calcium Effects Biological Effects (Histamine Release, etc.) Calcium->Effects Desens->NTS1

Application Notes for Researchers

  • Species Specificity: Be aware that the potency of neurotensin analogs can vary between species. For example, [Trp11]-NT (with L-tryptophan) is equipotent to NT in rats but about 10 times less potent in guinea pigs [6]. The activity profile of [D-Trp11]-NT should be verified for your specific animal model.
  • Receptor Desensitization Protocol: To test the desensitization hypothesis in your system, you can implement a protocol involving a continuous low-dose infusion of native NT (e.g., 0.1-0.2 nmoles kg⁻¹ min⁻¹) and assess its ability to inhibit the effects of a subsequent NT bolus, as described in the primary study [4].
  • Compound Handling: this compound acetate salt should be stored at ≤ -10°C or as specified by the manufacturer. Reconstitute with sterile water or buffer, and make aliquots to avoid repeated freeze-thaw cycles [3].

Frequently Asked Questions

Q: Does this compound have any intrinsic biological activity? A: Yes, at higher doses, it can exhibit slight neurotensin-like activity, which is why its inhibitory effect is attributed to receptor desensitization rather than pure antagonism [4].

Q: Can the increase in hematocrit be caused by other agents? A: Yes, other substances that trigger significant histamine release, such as the combination of morphine and Adriamycin, can produce a similar rapid increase in hematocrit via H1 receptor activation [5].

Q: Is this compound used in other research areas? A: Absolutely. While this protocol focuses on peripheral vascular effects, this analog is also widely used in neuroscience research to study neurotensin's role in locomotion, reward, and its interaction with dopamine systems [7] [8] [3].

References

[D-Trp11]-Neurotensin storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage

Here is the core information for identifying and storing [D-Trp11]-Neurotensin.

Property Description
CAS Number 73634-68-1 [1] [2] (also listed as 75644-95-0 in one source [3])
Molecular Formula C₈₀H₁₂₂N₂₂O₁₉ [1] [2] [3]
Molecular Weight 1695.96 g/mol [1] [2] [3]
Sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1]
Storage Condition -15°C [2]

Solubility & Reconstitution Guidelines

While a specific reconstitution buffer is not listed, one supplier provides a general peptide solubility guide based on the overall charge of the peptide, which for this compound must be calculated from its sequence [1].

The flowchart below outlines the decision process for solubilizing peptides based on their overall net charge.

G Start Peptide Solubilization Protocol Step1 Calculate Peptide Net Charge Start->Step1 Step2 Charge Negative? Step1->Step2 Step3 Charge Positive? Step2->Step3 No Step4 Try Dissolving in Water Step2->Step4 Yes Step3->Step4 Yes Step8 Charge Zero? Step3->Step8 No Step5 Add NH₄OH (<50 µL) Step4->Step5 If water fails Step6 Add DMSO (50-100 µL) Step5->Step6 If still insoluble Step7 Try 10-30% Acetic Acid Step9 Try Organic Solvent (ACN, Methanol) Step8->Step9 Step10 For very hydrophobic peptides: Dissolve in minimal DMSO, then dilute with water Step9->Step10 If organic solvent fails

Experimental Applications & Protocols

This peptide exhibits context-dependent agonist/antagonist activity, primarily functioning as a neurotensin receptor antagonist [1] [2]. The table below summarizes key experimental findings and the associated protocols.

Experimental Context Observed Effect / Result Reported Dosage / Concentration
Perfused Rat Heart Selective antagonist; inhibits NT-induced coronary vessel constriction [1]. 0.13 - 1.1 µM [1].
Rostral Ventromedial Medulla Enhances morphine (but not beta-endorphin) antinociception [4]. Microinjection of 3 pmol [4].
In Vivo (Anesthetized Rat) Displays hypotensive activity [1] [2]. 50 - 500 nmol/kg (intravenous); ED₂₅ = 122 nmol/kg [1] [2].

The following diagram illustrates the signaling pathways and differential effects of this compound as revealed by these studies.

G cluster_heart Perfused Rat Heart cluster_rvm Rostral Ventromedial Medulla (RVM) NT Neurotensin (NT) NTS1 NTS1 Receptor NT->NTS1 DTrp [D-Trp¹¹]-Neurotensin DTrp->NTS1 NTS2 NTS2 Receptor (Implied) DTrp->NTS2 NT_Heart NT-induced Coronary Constriction NTS1->NT_Heart DTrp_Heart Inhibition (Acts as Antagonist) NTS1->DTrp_Heart DTrp_RVM Enhancement NTS2->DTrp_RVM Morphine Morphine Antinociception Morphine->DTrp_RVM BetaEnd β-Endorphin Antinociception NoEffect No Effect BetaEnd->NoEffect

Critical Handling Notes

  • Product Use: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1] [3].
  • Controlled Substance: Note that this compound is a controlled substance and may not be available for sale in all territories [1].
  • Solubility Calculations: The provided solubility guide is a general method. The specific isoelectric point (pI) of this compound should be calculated to accurately determine its net charge at your experimental pH.

Finding Missing Protocol Details

The search results available are from vendor catalogs and brief abstracts, which typically do not include full methodological details.

  • Consult Primary Literature: I recommend obtaining the full-text scientific papers cited in these product descriptions (References [1] and [2] in [1] and [2]) for exhaustive experimental protocols.
  • Contact Suppliers: You can also inquire directly with the manufacturers/vendors like MedChemExpress (MCE) or Santa Cruz Biotechnology, as they often have access to more detailed technical documents.

References

[D-Trp11]-Neurotensin solubility and reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Reconstitution Guide

The solubility of [D-Trp11]-Neurotensin depends on the overall charge of the peptide, which can be calculated from its amino acid sequence. The following table outlines the recommended solvents based on this principle [1]:

Overall Peptide Charge Recommended Solubilization Protocol

| Negative (< 0) | 1. First, attempt to dissolve in water. 2. If unsuccessful, add NH₄OH (< 50 μL). 3. If the peptide still does not dissolve, add DMSO (50-100 μL). | | Positive (> 0) | 1. First, attempt to dissolve in water. 2. If unsuccessful, try a 10%-30% acetic acid solution. 3. If the peptide still does not dissolve, use a minimal amount of DMSO. | | Zero (= 0) | 1. First, attempt to dissolve in an organic solvent (e.g., acetonitrile, methanol). 2. For very hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with water to the desired concentration. |

Key details of the peptide:

  • Molecular Weight: 1695.96 g/mol [1]
  • CAS No.: 73634-68-1 [1]
  • Sequence: Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1]

Troubleshooting FAQs

Q1: My this compound solution appears cloudy or has precipitate. What should I do? Cloudiness often indicates incomplete dissolution.

  • Check the Charge: Confirm the overall charge of your peptide using the table above. The most common issue is using an incorrect solvent.
  • Sonication: Briefly sonicate the solution in a water bath for 5-10 minutes. This can help disrupt aggregates.
  • Gentle Warming: Warm the solution slightly to room temperature (if it was cold) or to 37°C while mixing gently. Avoid high temperatures.
  • Centrifugation: If the solution remains cloudy after the steps above, centrifuge it at 10,000-12,000 rpm for 5 minutes to pellet any insoluble particulate matter, then carefully transfer the clear supernatant to a new tube.

Q2: Why is the stability of this compound important for my experiments? this compound is an analog specifically designed to have greater stability than native neurotensin against degradation by peptidases present in rat brain tissue [2]. This enhanced stability is crucial for obtaining reliable and reproducible results in biological assays, especially in ex vivo or in vivo experiments, as it ensures the peptide remains active for the duration of your study.

Q3: How should I store my stock solution and what is its shelf life?

  • Storage: For long-term storage, aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.
  • Stability: The solid peptide powder should be stored under the conditions recommended in the Certificate of Analysis (CoA) that accompanies the product [1]. Once reconstituted, the solution should be considered less stable. While specific shelf-life data for the solution is not provided in the search results, a conservative approach is to use it within a few weeks when stored at -20°C, or within a few days if kept at 4°C.

Experimental Workflow & Stability

The following diagram illustrates the decision-making process for solubilizing the peptide and highlights its key experimental advantage.

Start Calculate Peptide Charge NegCharge Charge < 0 (Negative) Start->NegCharge PosCharge Charge > 0 (Positive) Start->PosCharge ZeroCharge Charge = 0 (Neutral) Start->ZeroCharge SolventWater Attempt dissolution in Water NegCharge->SolventWater PosCharge->SolventWater SolventOrganic Use organic solvent (ACN, MeOH) ZeroCharge->SolventOrganic SolventNH4OH Add NH4OH (<50 µL) SolventWater->SolventNH4OH Fails SolventAcetic Try 10-30% Acetic Acid SolventWater->SolventAcetic Fails SolventDMSO_Neg Add DMSO (50-100 µL) SolventNH4OH->SolventDMSO_Neg Fails SolventDMSO_Pos Use minimal DMSO SolventAcetic->SolventDMSO_Pos Fails SolventDMSO_Zero Dissolve in minimal DMSO, then dilute with water SolventOrganic->SolventDMSO_Zero For hydrophobic peptides KeyAdvantage Key Experimental Advantage StableAssay Stable to brain peptidases for reliable assay results KeyAdvantage->StableAssay

References

optimizing [D-Trp11]-Neurotensin dose for receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: [D-Trp11]-Neurotensin

What is this compound? this compound is an analog of the native neuropeptide, neurotensin (NT). The key modification is the substitution of the L-tryptophan residue at position 11 with its D-isomer. This change is designed to enhance its metabolic stability by making it less recognizable to proteolytic enzymes, without significantly compromising its receptor affinity [1].

What is its primary mechanism of action? This analog acts as a potent agonist at neurotensin receptors, primarily NTS1 and NTS2 [2]. Its enhanced stability leads to a longer-lasting biological effect compared to the native peptide [1].

Stability & Pharmacokinetics

The primary advantage of this compound over native NT is its dramatically increased resistance to degradation by brain peptidases. The table below summarizes quantitative data from incubation studies with rat brain fractions [1].

Table 1: Degradation Rate of Neurotensin and this compound

| Brain Fraction | Degradation Rate (pmol/min/mg protein) | | :--- | :--- | | | Native Neurotensin | This compound | | Synaptosomes | 890 | 59 | | Synaptic Membranes | 1180 | 12 |

Key Findings:

  • Significantly Enhanced Stability: this compound degrades at a rate 15 to 100 times slower than native neurotensin in various brain preparations [1].
  • Metabolic Hotspots: The main cleavage sites for the analog are at the Tyr3-Glu4, Glu4-Asn5, and Asn5-Lys6 bonds, which differs from the primary Arg8-Arg9 cleavage site of native NT by a purified endopeptidase [1].

Experimental Protocols & Dosing

While an exact universal dosing protocol depends on your specific experimental model and objective, the following guidance and referenced studies can help you establish a baseline.

Initial Dosing Considerations

For receptor studies, start with a low-to-mid nanomolar concentration range. The stability data suggests that lower doses may be effective due to the analog's prolonged half-life. A common strategy is to use the dose of a shorter-acting agonist and adjust for the expected duration of effect.

Table 2: Dosing Guidance from Related Studies

Compound / Context Reported Dose / Concentration Key Effect & Administration
NT Receptor Antagonist (SR 48692) 1 mg/kg, IP (chronic, daily) [2] Blocked sensitized locomotor response to amphetamine in rats.
NT(8-13) Analog (CR-01-64, intrathecal) ED50 = 4.6 - 7.1 µg/kg [3] Produced analgesic effects in acute and tonic pain models in mice.
Small Molecule Agonist (ML314, IP) 5 - 30 mg/kg [4] Reduced methamphetamine-induced hyperlocomotion and conditioned place preference in mice.

Detailed Protocol: Assessing Locomotor Sensitization

This protocol, adapted from research on NT receptor blockade, is useful for studying the role of NT in psychostimulant-induced behavioral plasticity [2].

  • Animals: Adult male Sprague-Dawley rats.
  • Sensitization Phase:
    • Administer four injections of D-amphetamine (e.g., 1 mg/kg, i.p.) every other day (Days 1, 3, 5, 7).
    • Co-administer your chosen dose of this compound or vehicle daily throughout this phase.
  • Withdrawal Phase: Allow a 6-day drug-free period.
  • Challenge Phase: On Day 14, administer a challenge dose of D-amphetamine (1 mg/kg, i.p.) and measure the locomotor response.
  • Expected Outcome: Chronic NT receptor blockade with an antagonist strongly reduces the sensitized locomotor response to the challenge dose of amphetamine. Using the stable agonist [D-Trp11]-NT would help elucidate the specific role of sustained NT receptor activation in this process [2].

Troubleshooting & FAQs

Why is my this compound treatment producing inconsistent behavioral results? Inconsistency can stem from several factors:

  • Dosing Schedule: Due to its long half-life, the dosing frequency is critical. Chronic daily administration is often required to see significant effects on long-term adaptations like behavioral sensitization, whereas acute effects may be more subtle [2].
  • Functional Selectivity: Newer NT receptor ligands, such as ML314, show "biased agonism," meaning they can activate β-arrestin pathways without engaging Gq protein signaling [4]. While [D-Trp11]-NT is a classic analog, be aware that its signaling profile may differ from other ligands, leading to different functional outcomes.

Does this compound have selectivity for NTS1 or NTS2 receptors? The available research does not specify strong selectivity of [D-Trp11]-NT for one receptor subtype over the other. Note that introducing D-amino acids and other modifications is a established strategy to create NTS2-selective analogs; for instance, the analog CR-01-64 (which features a Trp11 and macrocyclization) shows over 125-fold selectivity for NTS2 over NTS1 [3].

How should I handle and store the peptide?

  • Reconstitution: Use sterile, apyrogenic water or a mild acidic solution (e.g., 0.1% acetic acid). Aliquot immediately to avoid repeated freeze-thaw cycles.
  • Storage: Store lyophilized powder and aliquots at -20°C or -80°C. Monitor the peptide's stability in solution, as even the stabilized analog will degrade over time.

Signaling Pathways & Mechanisms

To better understand the cellular context of your experiments, the following diagram illustrates the neurotensin receptor signaling landscape, highlighting the concept of biased agonism.

G cluster_cell Cell Membrane cluster_int Intracellular Space Ligand Agonist (e.g., NT, [D-Trp11]-NT) NTR1 NTR1 Receptor Ligand->NTR1 GQ Gq Protein NTR1->GQ  Activates Arrestin β-Arrestin NTR1->Arrestin  Recruits Calcium Calcium Mobilization GQ->Calcium  PLCβ → IP₃ Endocytosis Receptor Endocytosis Arrestin->Endocytosis Hypothermia e.g., Hypothermia Calcium->Hypothermia Analgesia e.g., Analgesia Endocytosis->Analgesia Biased *Biased Agonists may preferentially activate one pathway Biased->NTR1

This resource synthesizes the latest available data. The stability data for this compound is foundational, while studies on newer compounds illustrate the evolving understanding of neurotensin receptor pharmacology.

References

Troubleshooting Guide: [D-Trp¹¹]-Neurotensin Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common specific issues and their solutions based on experimental findings:

Problem & Phenomenon Root Cause Recommended Solution
Rapid Inactivation *In Vitro*: Peptide degrades quickly in synaptosomal or synaptic membrane preparations. [1] Cleavage by synaptic peptidases at Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds. [1] Use a purified endopeptidase inhibitor; the analog is highly resistant to the major endopeptidase that cleaves native NT at Arg⁸-Arg⁹. [1]
Short Duration of Action Degradation by membrane-bound peptidases reduces bioavailability and effect duration. [1] Pre-treat samples with a cocktail of protease inhibitors targeting metallo-endopeptidases and other synaptic peptidases. [1]
Unexpected Metabolites: HPLC analysis shows fragments 1-3, 1-4, and 6-13. [1] The primary degradation pathway involves cleavage at the N-terminal region, not the modified D-Trp¹¹ position. [1] Confirm peptide identity and purity via HPLC post-synthesis and after reconstitution. Characterize fragments against known standards. [1]

Frequently Asked Questions (FAQs)

Q1: How does the stability of [D-Trp¹¹]-Neurotensin compare to the native peptide? It is substantially more stable. Quantitative studies show its degradation rate is 15 to 100 times slower than native neurotensin across different rat brain fractions. [1] The table below summarizes the quantitative data for easy comparison.

Experimental Fraction Degradation Rate (pmol/min/mg protein)
Synaptosomes 890 (NT) vs. 59 ([D-Trp¹¹]-NT) [1]
Synaptic Membranes 1180 (NT) vs. 12 ([D-Trp¹¹]-NT) [1]
Purified Endopeptidase 27.2 (NT) vs. 0.76 ([D-Trp¹¹]-NT) [1]

Q2: Which enzymes are responsible for degrading [D-Trp¹¹]-Neurotensin, and where does cleavage occur? The main degradative enzymes are synaptic peptidases present in synaptosomes and synaptic membranes. [1] The primary cleavage sites identified are the Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds, leading to characteristic fragments (1-3, 1-4, 6-13). [1] Notably, the analog is highly resistant to a purified endopeptidase that cleaves native neurotensin at the Arg⁸-Arg⁹ bond. [1]

Q3: Does the increased stability of [D-Trp¹¹]-Neurotensin translate to a meaningful biological effect? Yes. Its enhanced stability is believed to contribute to its potent and long-lasting analogue effects in biological activity, as a stable peptide is available longer to interact with its receptors. [1] Furthermore, studies have shown that it can induce locomotor sensitization in specific rat models, indicating its persistent activity in the central nervous system. [2]

Experimental Protocols for Assessing Stability

Here is a detailed methodology, based on the cited research, for evaluating the stability of your neurotensin analog.

Protocol 1: Stability Assay in Rat Brain Synaptosomal Fractions [1]

This protocol measures the peptide's degradation rate when exposed to active brain peptidases.

  • Preparation of Fractions:

    • Synaptosomes/Synaptic Membranes: Prepare these subcellular fractions from rat brain tissue using standard differential centrifugation methods. [1]
    • Protein Assay: Determine the protein concentration of the final fractions and adjust to a desired concentration (e.g., 2-4 mg/mL).
  • Incubation:

    • Prepare incubation mixtures containing the brain fraction, a buffer (e.g., Tris-HCl, pH 7.4), and your peptide (e.g., at a concentration of 10-50 µM).
    • Incubate at 37°C to simulate physiological conditions.
    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots and immediately stop the reaction by acidification (e.g., with trifluoroacetic acid) or by heating to 100°C for 5 minutes.
  • Analysis via HPLC:

    • Clarify the stopped reaction samples by centrifugation.
    • Inject the supernatant onto a reverse-phase HPLC column.
    • Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the intact peptide from its degradation fragments.
    • Monitor the absorbance (e.g., at 214 nm for the peptide bond) and quantify the amount of intact peptide remaining over time.

Protocol 2: Identifying Degradation Fragments [1]

This protocol follows on from Protocol 1 to characterize the specific cleavage products.

  • Large-Scale Incubation: Scale up the incubation of [D-Trp¹¹]-Neurotensin with the synaptic membrane fraction to generate a sufficient quantity of metabolites.
  • Fragment Isolation: Use preparative HPLC to collect the individual metabolite peaks as they elute from the column.
  • Structural Characterization:
    • Subject the purified fragments to amino acid analysis to determine their composition.
    • For precise identification, Edman degradation or mass spectrometry can be used to determine the amino acid sequence, confirming the cleavage sites.

Mechanism of Enhanced Stability

The following diagram illustrates why [D-Trp¹¹]-Neurotensin has superior stability compared to the native peptide. Its primary resistance is to a key endopeptidase, while remaining susceptible to other synaptic peptidases.

stability_mechanism NT Native Neurotensin (1-13) Endopeptidase Purified Endopeptidase NT->Endopeptidase Highly Susceptible SynapticPeptidases Synaptic Peptidases NT->SynapticPeptidases Susceptible DTrpNT [D-Trp¹¹]-Neurotensin DTrpNT->Endopeptidase Highly Resistant DTrpNT->SynapticPeptidases Susceptible Fragments_NT Cleavage Fragments (Arg⁸-Arg⁹, etc.) Endopeptidase->Fragments_NT SynapticPeptidases->Fragments_NT Fragments_DTrp Cleavage Fragments (Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶) SynapticPeptidases->Fragments_DTrp

References

troubleshooting variable [D-Trp11]-Neurotensin responses in different tissues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Cause: Receptor Heterogeneity & Ligand Specificity

A primary reason for variable tissue responses is that [D-Trp11]-Neurotensin is not a universal agonist across all neurotensin receptor subtypes.

  • Receptor-Specific Action: While it acts as a potent agonist at some neurotensin receptors (NTRH), research shows it can function as a specific and competitive antagonist at other NT receptors, such as those found in the rat portal vein and coronary vasculature [1].
  • Tissue-Specific Receptor Presence: A study in rats found binding sites for neurotensin only in the membranes of hepatocytes, with no observed binding in adipocytes or enterocytes [2]. If your target tissue lacks the specific receptor subtype that [D-Trp11]-NT activates, you will not observe a response.
  • Differential Metabolic Stability: this compound is significantly more stable against degradation by rat brain peptidases compared to native neurotensin [3]. However, degradation rates can still vary between tissue types (e.g., brain synaptosomes vs. synaptic membranes) due to differences in peptidase concentrations, potentially leading to inconsistent peptide availability and response durations.

Troubleshooting Guide & FAQs

Here are specific issues and methodological solutions to ensure consistent and interpretable results.

Issue / Question Evidence-Based Cause Recommended Solution
No response in a specific tissue Tissue may express a receptor subtype where [D-Trp11]-NT acts as an antagonist, or lacks the target receptor entirely [2] [1]. Validate receptor presence using a binding assay with native I125-NT [2]. Use a known agonist like native NT as a positive control.
Variable response magnitude between tissues Differences in receptor density, efficiency of receptor coupling to intracellular signals, or local peptidase activity [3]. Include a reference tissue (e.g., brain or liver) as an internal control in each experiment to normalize for inter-assay variability.
High background or non-specific effects Interaction with other receptor families (e.g., the low-affinity, levocabastine-sensitive NTRL receptor) [4]. Use a selective neurotensin receptor antagonist like SR 48692 (e.g., 0.4-1 mg/kg in vivo) to confirm that the response is mediated specifically through neurotensin receptors [2] [5].
Is [D-Trp11]-NT stable in my assay? Stability is tissue-dependent. It is degraded much more slowly than native NT, but cleavage can still occur [3]. For in vitro work, include peptidase inhibitors in your buffers. Compare the degradation rate in tissue homogenates from different sources via HPLC [3].

Experimental Workflow for Systematic Diagnosis

The following diagram outlines a logical pathway to diagnose the cause of variable responses in your experiments.

G Start Variable Response to This compound Step1 Run Positive Control with Native Neurotensin (NT) Start->Step1 Step2 No Response? Validate NTR Presence Step1->Step2 If no response Step3 Response Present? Characterize Pharmacology Step1->Step3 If response is weak/variable Step4 High/Inconsistent Signal? Check Specificity & Stability Step1->Step4 If response is present PathA Use I¹²⁵-NT in Binding Assay Step2->PathA PathB Use SR 48692 Antagonist to Block Response Step3->PathB PathC Assess Peptidase Activity with HPLC & Use Inhibitors Step4->PathC Result1 Confirmed: Tissue lacks relevant NTRs PathA->Result1 Result2 Confirmed: [D-Trp11]-NT is an antagonist in this tissue PathB->Result2 Result3 Diagnosis: Signal is NTR-specific. Optimize assay conditions. PathC->Result3

Key Technical Protocols from Literature

For reliable results, adhere to these validated experimental details.

  • Validating Receptor Presence: Prepare plasmatic membranes from your target tissue. For binding assays, incubate with I125-NT and analyze using the Scatchard method (e.g., with LIGAND-Pc software) to determine the presence and affinity of receptors [2].
  • Using Pharmacological Tools:
    • Antagonist Control: SR 48692 is a well-characterized, non-peptide neurotensin receptor antagonist. Use it at 0.4 mg/kg in vivo or at nanomolar concentrations in vitro to confirm the specificity of your response [2] [5].
    • Receptor Subtype Tool: Levocabastine (1 mg/kg in vivo) can be used to identify the involvement of the low-affinity NTRL receptor subtype [2].
  • Assessing Peptide Stability: To test stability, incubate [D-Trp11]-NT with tissue homogenates (e.g., synaptosomal or synaptic membrane fractions). Monitor degradation over time using High-Performance Liquid Chromatography (HPLC). The rate of degradation can be calculated in pmol/min/mg of protein for comparison across tissues [3].

References

controlling for [D-Trp11]-Neurotensin-induced receptor desensitization

Author: Smolecule Technical Support Team. Date: February 2026

The Desensitization Mechanism

Research indicates that the inhibitory effect of [D-Trp11]-Neurotensin (D-Trp11-NT) towards some biological actions of neurotensin is likely due to receptor desensitization rather than true pharmacological antagonism [1].

The table below contrasts the properties of true antagonists with the desensitizing activity of D-Trp11-NT:

Feature Classic Pharmacological Antagonist This compound-Induced Desensitization
Primary Mechanism Competitive, reversible binding to receptor without activation Repeated or prior exposure leads to diminished receptor response
Effect on Receptor Blocks receptor temporarily Induces prolonged refractory state
Experimental Outcome Inhibition of agonist effect Mimics antagonism but via non-competitive mechanism
Key Evidence Dose-dependent, surmountable inhibition Loss of response to subsequent NT challenge; sub-stimulatory doses of NT itself can reproduce the inhibitory effect [1]
Biological Context NT-induced hypotension, increased hematocrit and histaminemia in rats [1] Tolerance to NT-induced hypothermia in rats during semi-chronic infusion [2]

This mechanism has been observed in vivo. For instance, intravenous infusions of sub-stimulatory doses of NT itself were found to mimic the inhibitory action of D-Trp11-NT, confirming that desensitization is a potential mechanism [1].

Experimental Design & Controls

To reliably control for and diagnose desensitization in your experiments, consider the following strategies.

Robust Experimental Design
  • Use a True Antagonist Control: Include a known, high-affinity non-peptide NTR antagonist like SR48692 in your assays [3]. A lack of effect from D-Trp11-NT, while SR48692 is effective, suggests desensitization is the primary mechanism.
  • Validate with Native NT: Pre-treat cells or animals with a low, sub-stimulatory dose of native neurotensin. If this pre-treatment also inhibits the response to a subsequent full NT challenge, it strongly indicates a desensitization mechanism is at play [1].
  • Time-Course Studies: Desensitization is often time- and concentration-dependent. Compare the effects of brief versus prolonged exposure to D-Trp11-NT.
Technical Troubleshooting Guide

Here are answers to common specific issues you might encounter:

Q: My results show an inhibition of NT response with [D-Trp11]-NT, but the effect is inconsistent and seems to wear off (or become permanent) in different assay formats. How can I confirm desensitization? A: This is a classic sign. Implement a washout experiment:

  • Protocol: Apply [D-Trp11]-NT to your cell culture or tissue preparation. After a set time, thoroughly wash the preparation to remove the compound. Then, challenge the system with native NT.
  • Interpretation: If the response to NT remains blunted after [D-Trp11]-NT has been washed out, it strongly points to receptor desensitization or internalization, as a true competitive antagonist's effect would be reversible.

Q: How does the presence of different neurotensin receptor subtypes complicate the use of [D-Trp11]-NT? A: This is a critical consideration. Neurotensin acts through multiple receptors (NTS1, NTS2, NTS3/sortilin) [3] [4]. The affinity and functional effects of D-Trp11-NT can vary across these subtypes.

  • Action: Characterize which NTR subtype(s) are expressed in your experimental model (e.g., via qPCR, immunohistochemistry) [4]. Consult literature on the binding profile of D-Trp11-NT for your specific receptor of interest, as its action may be subtype-specific.

Q: I observe a partial reduction in NT response with [D-Trp11]-NT, but not a complete block. Is this expected for desensitization? A: Yes, this is a hallmark of the phenomenon. Desensitization is often partial and can be dependent on the dose and exposure time of the inducing ligand [1]. A true, high-potency competitive antagonist typically produces a complete and surmountable blockade at sufficient concentrations. The incomplete block further suggests you are observing a non-competitive process like desensitization.

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the key receptors and pathways involved in neurotensin signaling, which is crucial for contextualizing desensitization mechanisms.

G NT Neurotensin (NT) NTS1 NTS1 Receptor (High-affinity, Levocabastine-insensitive) NT->NTS1 Binds NTS2 NTS2 Receptor (Low-affinity, Levocabastine-sensitive) NT->NTS2 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Stimulates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 CaRelease Ca²⁺ Release IP3->CaRelease

References

species-specific differences in [D-Trp11]-Neurotensin response

Author: Smolecule Technical Support Team. Date: February 2026

Species Specificity & Pharmacological Data

The table below summarizes the core differences in how [D-Trp11]-Neurotensin and related compounds interact with Neurotensin Receptor 1 (NTS₁) across species.

Aspect Murine (Mouse/Rat) Receptors Human Receptors
Binding of [125I]-Trp11-NT Binds with high affinity [1] Low affinity; not recommended for binding studies [1]
Alternative Radioligand - Use [125I]-azidobenzoyl-neurotensin(2-13) for covalent labeling across species [1]
Neurotensin (Endogenous) High affinity (pKi 8.2 – 10.0) [1] High affinity (pKi 8.3 – 9.7) [1]
Potent Agonist (JMV449) pKi 10.0 [1] Information not specified in search results

Troubleshooting Experimental Issues

Here are common problems and their solutions, based on the species-specific data:

  • Problem: Low or No Binding in Human Cell Lines

    • Cause: The use of [125I]-Trp11-neurotensin, which is documented to have low affinity for human (and other non-murine) NTS₁ receptors [1].
    • Solution: Replace the radioligand with a universal alternative like [125I]-azidobenzoyl-neurotensin(2-13), which is validated for use with receptors from any species [1].
  • Problem: Inconsistent In Vivo Effects

    • Cause: The functional role of neurotensin is complex and can appear contradictory. This compound can exhibit biphasic effects (e.g., hypokinetic at low doses and hyperkinetic at high doses) and its action may be influenced by dopamine signaling [2] [3].
    • Solution: Carefully control and report the precise dose used. Consider that the observed effects may be due to receptor desensitization rather than classical antagonism, especially in peripheral models [4]. The use of a selective NTS₁ antagonist like SR48692 can help clarify the mechanism [5] [6].

Experimental Workflow for Species Comparison

For a robust investigation of this compound across species, you can follow this general workflow. The key is to choose the right tools from the start based on your model system.

start Define Research Objective model Select Model System start->model a1 Murine Model model->a1 a2 Human Model model->a2 tool Select Ligand/Tool a1->tool Path A a2->tool Path B b1 Use [D-Trp11]-NT or [125I]-Trp11-NT tool->b1 b2 Use universal ligand (e.g., [125I]-azidobenzoyl-NT(2-13)) tool->b2 exp Perform Experiment b1->exp b2->exp interp Interpret Data exp->interp

Frequently Asked Questions (FAQ)

  • What is the primary reason for species-specific differences with this compound? The differences are primarily due to variations in the receptor-ligand interaction at the molecular level. The structural fit between the analog and the NTS₁ receptor binding pocket differs enough between murine and human receptors to significantly affect affinity [1].

  • Are the functional effects of this compound consistent across different assay types? No, the observed effects are highly context-dependent. It can act as a potent agonist, a weak antagonist, or even induce receptor desensitization depending on the dose, tissue preparation (central vs. peripheral), and the specific signaling pathway being measured (e.g., calcium mobilization vs. cAMP inhibition) [5] [4].

  • What is a key control experiment when studying this compound? A key control is to use a well-characterized, non-peptide NTS₁ receptor antagonist like SR48692 or SR142948A. Co-application with the antagonist can help confirm whether the observed effects of this compound are specifically mediated through the NTS₁ receptor [5] [6].

References

methods to confirm [D-Trp11]-Neurotensin specificity in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Methods to Confirm Ligand Specificity

The table below summarizes the key pharmacological characteristics of [D-Trp11]-Neurotensin, which form the basis for designing specificity tests.

Aspect Characteristics of this compound
Overall Role A neurotensin (NT) analog with proteolytic resistance due to D-amino acid substitution at position 11 [1].
Receptor Interaction Binds to neurotensin receptors, but its functional output (agonist vs. antagonist) is system-dependent [2].
Key Finding Dual Agonist/Antagonist Profile: Acts as a selective NT antagonist in perfused rat hearts but as a full agonist in guinea pig atria and rat stomach strips [2].
Functional Effect Can inhibit NT-induced hypotension and coronary vessel constriction, demonstrating its antagonist capacity in specific models [2].

Experimental Protocols & Controls

To conclusively determine the specificity and functional role of this compound in your system, you should incorporate the following experimental approaches and controls.

Protocol Aspect Recommendation & Rationale
System Validation Essential Control: First, profile your experimental system (e.g., cell line, tissue preparation) using a established, selective NT receptor antagonist like SR 48692 [3] [4] [5].
Dose-Response Perform a full dose-response curve for this compound. Its activity can be concentration-dependent, showing NT-like effects at some doses and inhibitory effects at others [2].
Benchmarking Compare the effects of this compound with the native neurotensin peptide and a known antagonist (e.g., SR 48692). The workflow in the diagram below illustrates this comparative approach.

G Start Start Experimental Workflow Control1 Apply Native Neurotensin (NT) Start->Control1 Control2 Apply Selective Antagonist (e.g., SR 48692) Control1->Control2 Establishes System Baseline Test Apply this compound Control2->Test Key Comparison Compare Compare Functional Outputs (e.g., Intracellular Signaling, Muscle Contraction) Test->Compare Interpret Interpret Specific Role: Agonist, Antagonist, or Mixed Compare->Interpret End Conclusion Interpret->End

Receptor Subtypes & Pharmacological Context

Understanding the neurotensin receptor landscape is crucial for interpreting your results, as this compound's effects depend on the receptor subtypes present in your model.

  • Receptor Subtypes: There are at least two known NT receptors [4]:

    • NTRH (High-affinity): This receptor is sensitive to SR 48692 but insensitive to levocabastine. It is primarily responsible for many of NT's central and peripheral effects, such as dopamine release [4] [5].
    • NTRL (Low-affinity, Levocabastine-sensitive): This receptor is poorly recognized by SR 48692 [4].
  • Mechanism of Action: The following diagram illustrates how different ligands, including this compound, interact with these receptor subtypes.

G NT Native Neurotensin (NT) NTRH NTRH (High-affinity) (SR48692-sensitive) NT->NTRH Binds NTRL NTRL (Low-affinity) (Levocabastine-sensitive) NT->NTRL Binds DTrp This compound DTrp->NTRH Binds (Context-Dependent Effect) SR SR 48692 SR->NTRH Blocks Lev Levocabastine Lev->NTRL Blocks Response Cellular Response (e.g., Ca²⁺ release, IP₃ turnover) NTRH->Response Activates NTRL->Response Activates

The information from the search results is primarily foundational and derived from older studies. For the most current experimental protocols, you may need to consult recent literature.

References

preventing proteolytic degradation of [D-Trp11]-Neurotensin in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Proteolytic Stability

The table below summarizes key chemical modifications that significantly improve the metabolic stability of Neurotensin (NT(8-13)) analogs, based on recent structure-activity relationship studies.

Modification Type Specific Modification(s) Key Effect on Stability & Activity Experimental Half-Life (vs. Native NT(8-13))
Single Residue Substitution D-Trp¹¹ [1] [2] Confers resistance to cleavage at Tyr¹¹-Ile¹²; retains potent hypothermic and analgesic effects. Degradation rate in rat brain synaptosomes: 59 pmol/min/mg (D-Trp¹¹) vs. 890 (native NT) [2].
Reduced Peptide Bond Reduced amine bond between Lys⁸-Lys⁹ (Ψ[CH₂NH]) [3] [1] Prevents cleavage at the Arg/Lys⁸-Arg/Lys⁹ bond; dramatically increases in vivo half-life. Not quantified in results, but described as a foundational stabilization strategy [3].
Unnatural Amino Acids Sip¹⁰, Dmt¹¹, Tle¹², TMSAla¹³ [3] [4] Steric hindrance and altered backbone properties prevent recognition by peptidases. >24 hours for some multi-substituted analogs (e.g., analog 16) vs. <2 minutes for native NT(8-13) [3] [4].
Combination Strategies Reduced Lys⁸-Lys⁹ bond + D-Trp¹¹ + TMSAla¹³ (e.g., analog 14) [3] [4] Synergistic effect, protecting multiple cleavage sites simultaneously for maximum stability. Sustained hypothermic effect (-3°C for >1 hour) in vivo, indicating high stability [3] [4].

The rationale behind these modifications is visualized in the following workflow, which maps specific degradation challenges to their corresponding stabilization strategies:

G Start Problem: Proteolytic Degradation of NT(8-13) Challenge1 Cleavage at Arg/Lys⁸-Arg/Lys⁹ bond Start->Challenge1 Challenge2 Cleavage at Pro¹⁰-Tyr¹¹ bond Start->Challenge2 Challenge3 Cleavage at Tyr¹¹-Ile¹² bond Start->Challenge3 Challenge4 General Protease Recognition Start->Challenge4 Solution1 Strategy: Introduce Reduced Amine Bond (Ψ[CH₂NH]) Challenge1->Solution1 Solution2 Strategy: Substitute with Sip¹⁰ (Silylated Proline) Challenge2->Solution2 Solution3 Strategy: Substitute with D-Trp¹¹ (D-isomer) Challenge3->Solution3 Solution4 Strategy: Introduce Unnatural Amino Acids (e.g., Tle¹², TMSAla¹³) Challenge4->Solution4 Outcome Outcome: Highly Stable NT Analog Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Experimental Protocols for Stability Assessment

To evaluate the success of your stabilization efforts, you can employ the following standard in vitro and in vivo protocols.

In Vitro Plasma Stability Assay

This protocol assesses a compound's metabolic stability in plasma, a key initial test [1].

Workflow:

G Step1 1. Prepare Peptide Solution Step2 2. Incubate in Plasma Step1->Step2 Step3 3. Sample at Time Intervals Step2->Step3 Step4 4. Precipitate Proteins Step3->Step4 Step5 5. Analyze Supernatant Step4->Step5 Step6 6. Calculate Half-life Step5->Step6

Detailed Methodology:

  • Peptide Incubation: Spike the peptide analog (e.g., at 50 µM) into mouse or human plasma (e.g., 95 µL) and incubate at 37°C [1].
  • Time-Course Sampling: Withdraw aliquots (e.g., 15 µL) at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes) [1].
  • Reaction Termination: Mix each sample with acetonitrile (e.g., 45 µL) to precipitate plasma proteins. Centrifuge (e.g., 13,000 rpm for 10 minutes) to obtain a clear supernatant [1].
  • Analytical Quantification: Analyze the supernatant using UPLC/MS to determine the remaining concentration of the intact peptide at each time point [1].
  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) can be calculated from the slope of the logarithmic curve.
In Vitro Brain Homogenate Stability Assay

This protocol is more specific for assessing stability against brain-specific peptidases, which is crucial for centrally-acting compounds [2].

Methodology:

  • Homogenate Preparation: Use subcellular fractions of rat brain, such as synaptosomes or synaptic membranes [2].
  • Incubation & Analysis: Incubate the peptide (e.g., NT and [D-Trp¹¹]-NT) with the homogenate. Monitor degradation over time using High-Performance Liquid Chromatography (HPLC). Identify degradation fragments via amino acid analysis to pinpoint cleavage sites [2].

Frequently Asked Questions (FAQs)

Q1: Does the D-Trp¹¹ modification affect receptor binding affinity or biological activity? A1: The D-Trp¹¹ modification is a well-established strategy that not only enhances stability but also helps retain potent biological activity. Analogs featuring this substitution have demonstrated sustained hypothermic and analgesic effects in vivo, confirming that the modification does not abolish and may even prolong receptor-mediated activity [3] [1] [5].

Q2: What is the most effective single modification I can make? A2: While a single modification like D-Trp¹¹ offers a significant improvement, research consistently shows that a combination strategy is most effective. The highest stabilities (>24 hours in plasma) were achieved by combining a reduced amine bond with two or more unnatural amino acid substitutions (e.g., Dmt¹¹-Tle¹²) to protect multiple cleavage sites simultaneously [3] [4].

Q3: Are there alternatives to D-amino acids for stabilizing the Tyr¹¹ position? A3: Yes. Recent studies have successfully used other unnatural amino acids at position 11. For example, Dmt¹¹ (2',6'-dimethyltyrosine) has been incorporated into highly stable and potent NT analogs, providing an alternative with steric hindrance to block protease access [3] [4].

Q4: How can I confirm that improved in vivo efficacy is due to increased stability? A4: A robust experimental approach involves correlating three data sets:

  • In Vitro Stability: Demonstrate a longer half-life in plasma/brain homogenate assays.
  • Receptor Binding Affinity: Confirm that stabilizing modifications do not severely compromise binding to the target receptor (e.g., NTS1) using competitive radioligand binding assays.
  • In Vivo Pharmacodynamics: Measure the duration and intensity of the physiological response (e.g., hypothermia or analgesia). If a stable analog shows a prolonged effect despite similar or slightly reduced receptor affinity, the sustained efficacy can be attributed to improved metabolic stability [3].

References

timing and administration route for [D-Trp11]-Neurotensin antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary pharmacological characteristic of [D-Trp11]-Neurotensin?

    • A1: this compound is a peptide analog that exhibits a complex profile. It can act as a receptor desensitizer rather than a pure antagonist, meaning it makes the neurotensin receptor less responsive to stimulation [1]. Notably, it also possesses intrinsic agonist activity, producing biphasic effects on locomotion that depend on the administered dose [2].
  • Q2: What is the recommended route of administration for central nervous system (CNS) studies?

    • A2: For research targeting the central nervous system, the established and effective route is intracerebroventricular (i.c.v.) injection [2]. This method bypasses the blood-brain barrier and allows the peptide to directly access brain receptors.
  • Q3: What are the observed behavioral effects of centrally administered this compound?

    • A3: When administered i.c.v. in rats, this compound has a biphasic effect on locomotion. Lower doses (below 60 ng per rat) are hypokinetic (decreasing locomotion), while higher doses are hyperkinetic (increasing locomotion) [2].
  • Q4: Is the locomotor effect mediated by the dopamine system?

    • A4: Yes, the hyperkinetic (locomotor-stimulating) effect induced by higher doses of this compound can be antagonized by the dopamine receptor blocker haloperidol, indicating a dependence on dopamine signaling [2].

Troubleshooting Guides

Issue 1: Unexpected Agonist Effects or Biphasic Locomotor Response

  • Potential Cause: The intrinsic agonist activity of this compound is dose-dependent. What appears to be an antagonism could be receptor desensitization, and the chosen dose may fall within its agonist activity range [2] [1].
  • Solution:
    • Conduct a dose-response curve: Systematically test a range of doses to identify the specific hypokinetic and hyperkinetic thresholds in your experimental model.
    • Include proper controls: Ensure your experiment includes a positive control group treated with native neurotensin and a negative control (vehicle) to accurately contextualize the effects of the analog.
    • Consider the mechanism: For studies requiring pure receptor blockade, a non-peptide, selective neurotensin receptor antagonist (like SR 48692) might be a more appropriate pharmacological tool [3].

Issue 2: Lack of Effect in Behavioral Assays

  • Potential Cause 1: The peptide may have degraded due to improper handling or storage, or the intracerebroventricular injection was not performed correctly.
  • Solution:
    • Verify peptide integrity: Confirm storage conditions (typically at or below -20°C), avoid repeated freeze-thaw cycles, and use fresh or properly aliquoted solutions.
    • Validate injection technique: Use a precise stereotaxic apparatus, confirm injection coordinates, and employ a slow injection rate to prevent backflow and ensure full delivery into the ventricle.
  • Potential Cause 2: The experimental subject has developed locomotor sensitization from prior exposure to the testing environment or other drugs, which can alter the response [4].
  • Solution: Design experiments with animals that are fully habituated to the test apparatus, or account for the history of behavioral testing in the data analysis.

Experimental Data & Protocols

The table below summarizes key quantitative findings from central administration studies in rats.

Table 1: Central Effects of this compound (i.c.v. administration in rats)

Dose Observed Effect Antagonism / Notes
< 60 ng Hypokinesia (Decreased locomotion) Agonist/Desensitizing effect at low doses [2]
> 60 ng Hyperkinesia (Increased locomotion) Effect is blocked by haloperidol (50 µg/kg, i.p.), indicating dopamine dependence [2]
750 ng Stimulant locomotor effect (in sensitized rats) Effect is context-dependent, observed in rats with prior experience in the activity cage [4]

Detailed Protocol: Assessing the Biphasic Locomotor Effect

This protocol is adapted from the methodology used in the cited research [2].

Objective: To evaluate the dose-dependent biphasic locomotor response to centrally administered this compound in rats.

Materials:

  • Adult rats (e.g., Sprague-Dawley)
  • This compound peptide
  • Sterile artificial cerebrospinal fluid (aCSF) as vehicle
  • Haloperidol (for antagonism tests)
  • Stereotaxic surgical apparatus
  • i.c.v. injection cannula
  • Automated locomotor activity monitoring system (e.g., activity cage with infrared beams)

Procedure:

  • Surgery: Implant a permanent guide cannula into the lateral ventricle of anesthetized rats using aseptic technique and standard stereotaxic coordinates.
  • Recovery: Allow animals to recover for at least 5-7 days post-surgery with monitoring.
  • Habituation: Habituate the rats to the testing room and the locomotor activity apparatus for a fixed period (e.g., 60 minutes) daily for 2-3 days before the experiment.
  • Drug Preparation: Prepare fresh solutions of this compound in aCSF on the day of the experiment. Test a range of doses (e.g., 30 ng, 60 ng, 100 ng, 750 ng).
  • Administration & Testing:
    • Gently restrain the rat and insert the injection cannula.
    • Administer the peptide or vehicle slowly over a period of 60 seconds.
    • Leave the cannula in place for an additional 60 seconds to allow for diffusion.
    • Immediately place the rat in the activity monitor and record locomotor activity (e.g., total distance traveled, ambulatory time) for 60-120 minutes.
  • Antagonism Study: To confirm dopamine involvement, pre-treat a group of rats with haloperidol (50 µg/kg, i.p.) or vehicle 30-60 minutes before administering a hyperkinetic dose of this compound.

Signaling Pathways & Mechanisms

The following diagrams illustrate the known and proposed mechanisms of action for this compound based on the current literature.

G Proposed Mechanism of [D-Trp11]-NT Action cluster_central Central Administration (i.c.v.) cluster_dose Dose-Dependent Effect NT This compound NTS1 Neurotensin Receptor (primarily NTS1) NT->NTS1 LowDose Low Dose (< 60 ng) NTS1->LowDose Activates/Desensitizes HighDose High Dose (> 60 ng) NTS1->HighDose Activates LowEffect Hypokinesia (Reduced Locomotion) LowDose->LowEffect HighEffect Hyperkinesia (Increased Locomotion) HighDose->HighEffect DA_Release Striatal Dopamine Release HighDose->DA_Release Stimulates DA_Release->HighEffect HAL Haloperidol (Dopamine Antagonist) Blocked Blocks Hyperkinesia HAL->Blocked Blocked->HighEffect

Diagram 1: Central effects and dopamine dependence. This chart outlines the biphasic locomotor response to i.c.v. administration of this compound (NT). The hyperkinetic effect of high doses is dependent on dopamine signaling, as it is blocked by the dopamine receptor antagonist haloperidol [2].

G Proposed Peripheral Desensitization Mechanism cluster_peripheral Peripheral Administration (i.v.) P_NT This compound P_NTS1 Neurotensin Receptor (NTS1) P_NT->P_NTS1 Step1 1. Initial Weak Agonism or Binding P_NTS1->Step1 NoEffect Reduced Hypotension, Histamine Release, etc. P_NTS1->NoEffect Step2 2. Receptor Desensitization (Internalization/Downstream Uncoupling) Step1->Step2 Step3 3. Blunted Response to Subsequent Native NT Challenge Step2->Step3 Native_NT Native Neurotensin Native_NT->P_NTS1 Subsequent

Diagram 2: Peripheral desensitization mechanism. This chart illustrates the proposed mechanism for the inhibitory effect of this compound observed in peripheral studies. Instead of classic competitive antagonism, evidence suggests it induces receptor desensitization, leading to a blunted response to subsequent stimulation by the native neurotensin peptide [1].

Key Conclusions for Researchers

  • Dual Nature: this compound is not a simple antagonist but has complex dose-dependent agonist and receptor-desensitizing properties.
  • Administration is Key: For CNS effects, direct central (i.c.v.) administration is required. Its effects are highly dependent on dose and experimental context, including prior experience of the test subjects.
  • Dopamine Interaction: The hyperlocomotion induced by higher doses is mediated through interaction with central dopaminergic systems.

References

[D-Trp11]-Neurotensin vs [D-Tyr11]neurotensin efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of [D-Trp¹¹]-NT and [D-Tyr¹¹]-NT

The table below summarizes the key characteristics and experimental findings for these two neurotensin analogs.

Feature [D-Trp¹¹]-Neurotensin [D-Tyr¹¹]-Neurotensin
Key Structural Change Substitution of Tyr¹¹ with D-isomer Tryptophan [1] Substitution of Tyr¹¹ with D-isomer Tyrosine [2] [3]
Metabolic Stability Resistant to degradation by brain synaptic peptidases [4]. Highly resistant to degradation both in vitro and in vivo [2].
Receptor Affinity Higher relative affinity for the NTR-2 receptor subtype (IC₅₀ = 25 nM) compared to NTR-1 (IC₅₀ = 320 nM) [5]. Relatively weak affinity for the cloned rat NTR-1 receptor [5].
Functional Efficacy: Hypothermia Potent hypothermic agent in both rats and mice [5]. Potent and selective hypothermic agent in both rats and mice [5].
Functional Efficacy: Antinociception Does not cause antinociception in rats; data for mice not specified in results [5]. Does not cause antinociception in rats (potent in mice) [5].
Effect on Dopamine Release Information not available in search results. Applied into the Ventral Tegmental Area (VTA), it increases extracellular dopamine in the prefrontal cortex with a longer duration than native NT [6].
Species-Specific Effects In rats, as potent as native NT; in guinea-pigs, about 10 times less potent [1]. Data not available in search results.

Detailed Experimental Protocols

To help you interpret the data in the table, here are the methodologies behind some of the key findings.

  • Metabolic Stability Assay ([D-Tyr¹¹]-NT): The resistance to degradation was assessed by incubating the peptides with rat brain synaptic membranes in vitro and after intracerebroventricular (i.c.v.) administration in vivo. The intact peptides were quantified by purifying them using reverse-phase high-performance liquid chromatography (HPLC) and measuring the amount of material under each peptide peak [2].
  • Receptor Binding and Pharmacological Profiling: The hypothermia and antinociception data were obtained through in vivo studies in rodents. Peptides were administered via intracerebroventricular (i.c.v.) injection. Body temperature was measured rectally, and antinociception was assessed using the tail-flick assay, where the latency for a mouse to flick its tail away from a radiant heat source is measured [5].
  • Measurement of Dopamine Release ([D-Tyr¹¹]-NT): The effect on dopamine transmission was studied in urethane-anesthetized male Sprague-Dawley rats. The analog was pneumatically ejected into the Ventral Tegmental Area (VTA), and changes in extracellular dopamine concentration in the prefrontal cortex were measured in real-time using differential normal pulse voltammetry (DNPV) with implanted carbon electrodes [6].

Neurotensin Receptor Signaling Pathway

The biological effects of neurotensin analogs are mediated primarily through two G-protein coupled receptors, NTSR1 and NTSR2. The diagram below illustrates the core signaling pathway.

G NT Neurotensin (NT) or Analog NTSR1 NTSR1 (High Affinity) NT->NTSR1 NTSR2 NTSR2 (Low Affinity) NT->NTSR2 Gq Gq Protein NTSR1->Gq  Couples to PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2  Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Activates Protein Kinase C (PKC) DAG->PKC Ca2 Mobilizes Intracellular Ca²⁺ IP3->Ca2 L1 [D-Trp¹¹]-NT L2 [D-Tyr¹¹]-NT

This diagram illustrates the canonical signaling pathway for neurotensin receptors NTSR1 and NTSR2. [D-Trp¹¹]-NT shows a higher relative affinity for NTR-2, while [D-Tyr¹¹]-NT has weak affinity for NTR-1, suggesting they may engage different downstream effects [5].

Key Insights for Researchers

  • Leverage Stability: The primary advantage of both D-isomer analogs is their significantly enhanced metabolic stability compared to native neurotensin, making them superior tools for in vivo research [2] [4].
  • Target Specific Functions: The differential effects on hypothermia versus antinociception, coupled with distinct receptor affinity profiles, strongly suggest the existence of additional, uncharacterized neurotensin receptor subtypes [5]. These analogs are crucial pharmacological tools for probing these pathways.
  • Consider Species Differences: The efficacy of these peptides can vary significantly across species. For example, [Trp¹¹]-NT is as potent as native NT in rats but ten times less potent in guinea-pigs [1]. This is a critical factor in designing and interpreting translational studies.

References

Comparison of Neurotensin Analogs: [D-Trp11]-Neurotensin vs. NT69L

Author: Smolecule Technical Support Team. Date: February 2026

Feature [D-Trp11]-Neurotensin NT69L
Analog Type NT(1-13) analog with a single D-amino acid substitution [1] NT(8-13) analog with multiple structural modifications [2]
Primary Pharmacological Action Mixed / Tissue-Dependent Agonist/Antagonist [1] Potent and Selective Agonist [2]
Blood-Brain Barrier (BBB) Penetration Not demonstrated in search results Yes, designed for systemic administration and central effects [2]

| Key Behavioral/CNS Effects | Inhibits NT-induced hypotension (peripheral effect) [3] [1] | • Antipsychotic-like effects (blocks amphetamine-induced hyperactivity, apomorphine-induced climbing) [4] • Prevents drug-disrupted Prepulse Inhibition (PPI) [5] [6] • Induces hypothermia (tolerance develops) [2] | | Receptor Affinity (Quantitative) | Information missing | High affinity for rat and human NT receptors (Kd = 1.55 nM and 0.83 nM, respectively) [4] | | Stability in Plasma | Information missing | High metabolic stability [4] | | Therapeutic Research Focus | Primarily used as a tool to study peripheral NT receptor function [3] [1] | Developed as a potential novel, atypical antipsychotic drug [2] [6] |

Detailed Experimental Data and Protocols

The experimental data for these two peptides come from distinct research contexts.

Experiments on this compound

The characterization of this compound is older and focuses on its paradoxical activity.

  • In Vitro Protocol (Isolated Tissue): The activity was tested on isolated perfused rat hearts, guinea pig atria, and rat stomach strips. Tissues were suspended in organ baths, and the contractile or vascular responses to the application of Neurotensin and this compound were measured [1].
  • In Vivo Protocol (Cardiovascular): The compound was administered intravenously to pentobarbital-anesthetized rats. Its effect on blood pressure was measured directly, and its ability to inhibit the hypotensive effect of subsequently administered Neurotensin was assessed [3].
  • Key Finding: It acts as a selective antagonist of Neurotensin in perfused rat hearts but behaves as a full agonist in guinea pig atria and rat stomach strips, demonstrating that its action is tissue-dependent [1].
Experiments on NT69L

Research on NT69L is more extensive and focuses on its central nervous system effects, validating its potential as an antipsychotic.

  • In Vivo Protocol (Antipsychotic Models):
    • Apomorphine-Induced Climbing: Rats were pretreated with NT69L subcutaneously before receiving the dopamine agonist apomorphine. Climbing, sniffing, and licking behaviors were recorded and scored. NT69L significantly blocked apomorphine-induced climbing without affecting stereotypy, a profile similar to the atypical antipsychotic clozapine [4].
    • Prepulse Inhibition (PPI) of Startle: This test measures sensorimotor gating, which is deficient in schizophrenia. Rats were pretreated with NT69L followed by a PPI-disrupting drug (e.g., d-amphetamine or dizocilpine). Startle responses were measured in dedicated chambers. NT69L effectively prevented the PPI deficits caused by both dopaminergic and glutamatergic manipulations, a key feature of atypical antipsychotics [5] [6].
    • Microdialysis: To study neurochemical mechanisms, probes were implanted in the medial prefrontal cortex and nucleus accumbens of awake rats. NT69L was found to significantly increase extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex, an effect also produced by atypical antipsychotics and linked to their therapeutic action [7].
  • Key Finding: Chronic administration (21 days) of NT69L potently prevents drug-induced disruption of PPI without the development of tolerance, supporting its potential for long-term treatment [6].

Neurotensin Signaling and Experimental Workflow

The diagram below summarizes the general signaling pathway of neurotensin and how the two analogs are used in research.

This diagram illustrates that while both compounds ultimately interact with the neurotensin receptor (NTR1), they have different intrinsic activities (agonist vs. mixed) and are consequently used in different experimental paradigms to answer distinct biological questions.

Conclusion for Researchers

The choice between this compound and NT69L is highly purpose-dependent:

  • For researchers investigating complex, tissue-specific receptor signaling or needing a tool that can block endogenous neurotensin's peripheral actions, This compound may be useful, though its mixed profile requires careful interpretation of results.
  • For projects aimed at developing novel CNS-acting therapeutics or studying the antipsychotic and neuro-modulatory potential of the neurotensin system via systemic administration, NT69L is the more advanced and well-characterized candidate, with strong data supporting its efficacy and persistent effect with chronic use.

References

[D-Trp11]-Neurotensin selectivity for NTS1 vs NTS2 receptors

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Selectivity Profile

The table below summarizes the available data on the binding affinity of [D-Trp¹¹]-Neurotensin and related analogs for NTS1 and NTS2 receptors.

Peptide Analog NTS1 Affinity NTS2 Affinity Selectivity Key Structural Features Citation
[D-Trp¹¹]-Neurotensin Limited quantitative data from modern binding assays Limited quantitative data from modern binding assays Not selectively achieved by D-Trp¹¹ alone D-amino acid at position 11; improves proteolytic stability [1] [2]
CR-01-64 Ki > 875 nM (Low affinity) Ki = 7.0 nM (High affinity) >125-fold selective for NTS2 L-Trp¹¹, Macrocyclic constraint (Lys⁸ to Trp¹¹) [3] [4]
Fluorescent Probe 16a/17a Ki = 0.14 - 0.094 nM (Extremely high affinity) Data not provided in study Designed for NTS1 β,β-dimethyl-L-Tyr¹¹, TMSAla¹³, N-terminal methylation [5]

Early research characterized [D-Trp¹¹]-Neurotensin binding in rat gastric smooth muscle membranes, which exhibited complex binding behavior [6]. The primary established effect of the D-Trp¹¹ substitution is a significant increase in stability against degradation by brain peptidases, not receptor selectivity [1] [2].

As shown in the table, highly selective compounds are achieved through combinations of specific strategies:

  • For NTS2 selectivity: Using an L-Trp¹¹ residue combined with a macrocyclic structure that locks the peptide into a specific conformation [3] [4].
  • For NTS1 selectivity: Incorporating residues like β,β-dimethyl-L-Tyr¹¹ and TMSAla¹³, which dramatically increase affinity for NTS1 [5].

Experimental Methodologies for Profiling

The data in the table above were generated using standardized experimental protocols. Here are the key methodologies commonly used in these studies.

  • Competitive Radioligand Binding Assay

    • Purpose: To determine the affinity (Ki) and selectivity of a new ligand for NTS1 vs. NTS2.
    • Typical Protocol:
      • Membrane Preparation: Use cell membranes from a stable cell line (e.g., CHO-K1 cells expressing human NTS1 or 1321N1 cells expressing human NTS2) [2] [5].
      • Incubation: Incubate membranes with a fixed concentration of a radiolabeled tracer (e.g., ³H]- or ¹²⁵I]-labeled Neurotensin) and increasing concentrations of the unlabeled test compound (e.g., [D-Trp¹¹]-Neurotensin) [2] [7].
      • Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioactivity. Measure the bound radioactivity with a gamma or scintillation counter [7].
      • Data Analysis: Determine the concentration that inhibits 50% of tracer binding (IC50) and calculate the inhibition constant (Ki) using software and models like Cheng-Prusoff [2] [5].
  • Proteolytic Stability Assay

    • Purpose: To evaluate the metabolic stability of a peptide analog, which is a major reason for using the D-Trp¹¹ modification.
    • Typical Protocol:
      • Exposure: Incubate the peptide in human or rat plasma (for systemic stability) or with a suspension of brain synaptosomes (for central nervous system stability) at 37°C [1] [5].
      • Sampling: Remove aliquots at various time points (e.g., 0, 5, 30, 60 minutes, 24 hours) [5].
      • Analysis: Stop the reaction (e.g., with acid or organic solvent) and analyze the samples via HPLC to quantify the remaining intact peptide over time [1].
      • Half-life Determination: Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded [3] [5].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the neurotensin receptor signaling pathways and a generalized workflow for profiling a ligand's activity and stability, integrating the key experimental methods discussed.

cluster_pathways Key Signaling Pathways Ligand Neurotensin Ligand NTS1 NTS1 Receptor Ligand->NTS1 NTS2 NTS2 Receptor Ligand->NTS2 GQ Gq Protein NTS1->GQ Arrestin β-Arrestin NTS1->Arrestin GIO Gi/o Protein NTS2->GIO NTS2->Arrestin Downstream1 PLCβ activation ↑ IP₃, DAG production ↑ Intracellular Ca²⁺ ↑ GQ->Downstream1 Downstream2 Adenylyl Cyclase inhibition ↓ cAMP production ↓ GIO->Downstream2 Downstream3 Receptor internalization Arrestin->Downstream3 Effects Physiological Effects: • Analgesia (NTS2) • Hypothermia (NTS1) • Hypotension Downstream1->Effects Downstream2->Effects Downstream3->Effects Start Ligand Design & Synthesis (e.g., D-Trp¹¹ substitution) Step1 Competitive Binding Assay (Affinity & Selectivity) Start->Step1 Step2 Functional Assays (Signaling Pathway Activation) Step1->Step2 Step3 Proteolytic Stability Assay (Metabolic Half-life) Step2->Step3 Step4 In Vivo Profiling (Efficacy & Side Effects) Step3->Step4

Key Insights for Researchers

  • D-Trp¹¹ is a stability modification, not a selectivity switch. Its primary role is protecting the peptide from degradation by endopeptidases that cleave the Pro¹⁰-Tyr¹¹ bond [1] [2]. Relying on this single modification will not confer strong NTS2 selectivity.
  • Achieving high selectivity requires complex strategies. As evidenced by CR-01-64, high NTS2 selectivity involves a specific macrocyclization strategy that locks the peptide's bioactive conformation [3] [4]. Conversely, ultra-high NTS1 affinity requires a suite of modifications like TMSAla¹³ and β,β-dimethyl-Tyr¹¹ [5].
  • Consider allosteric modulators for pathway bias. Beyond orthosteric peptides, allosteric modulators like SBI-553 can bias NTS1 signaling toward β-arrestin pathways, offering a way to target therapeutically beneficial pathways while minimizing side effects [8].

References

efficacy of [D-Trp11]-Neurotensin across different biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of [D-Trp¹¹]-Neurotensin

The table below summarizes the key characteristics of [D-Trp¹¹]-Neurotensin based on the gathered literature.

Feature Description
Core Structure Analogue of the endogenous neuropeptide Neurotensin (NT), a 13-amino acid peptide [1].
Key Modification Substitution of the native L-tyrosine residue at position 11 with a D-tryptophan ([D-Trp¹¹]) [2].
Primary Rationale To enhance metabolic stability against degradation by brain peptidases [3].
Receptor Interaction Binds to Neurotensin Receptors (NTSRs). The specific receptor subtype selectivity (NTS1 vs. NTS2) of the D-Trp¹¹ modification is not explicitly detailed in the results.

Experimental Data and Efficacy

The following tables consolidate the available experimental findings. A complete quantitative comparison with other analogs is limited by the scope of the search results.

Table 1: Functional Efficacy in Biological Assays

Assay Type / Model Observed Effect / Efficacy Context / Note
Locomotor Activity Induced locomotor sensitization in rats [4]. Effect observed in animals pre-treated with a dopamine uptake inhibitor.
Stability Assessment Resisted degradation by brain peptidases [3]. Primary design goal achieved; specific half-life not quantified in results.

Table 2: Comparative Analogs and Selectivity

Peptide Analog Key Modification Reported Receptor Affinity / Selectivity
[D-Trp¹¹]-Neurotensin Tyr¹¹ → D-Trp Receptor selectivity profile not explicitly provided in results.
CR-01-64 [2] Macrocyclization between Lys⁸ and D-Trp¹¹ High NTS2 selectivity (Ki = 7.0 nM; >125-fold selective over NTS1).
Y11tfmF-NT [1] Tyr¹¹ → para-trifluoromethyl-phenylalanine Reduced affinity for wild-type NTS1; tool compound for NMR studies.

Detailed Experimental Protocols

For reproducibility, here are the methodologies referenced in the key studies:

  • Locomotor Sensitization Assay [4]: Rats received repeated intraperitoneal (i.p.) injections of the dopamine uptake inhibitor GBR12783 (10 mg/kg) for 9 days. After a 14-day washout period, locomotor activity was assessed following an intracerebroventricular (i.c.v.) injection of [D-Trp¹¹]-Neurotensin (750 ng). Locomotor activity was measured using activity cages.
  • Metabolic Stability Assessment [3]: The stability of [D-Trp¹¹]-Neurotensin was evaluated in vitro against degradation by rat brain peptidases, likely using synaptosomal preparations or brain slices. The analog's degradation rate was compared to that of native neurotensin.

Neurotensin Receptor Signaling Pathway

The diagram below illustrates the general signaling mechanism of neurotensin receptors, which is the target pathway for [D-Trp¹¹]-Neurotensin.

G NT Neurotensin (NT) or [D-Trp¹¹]-NT NTS1 NTS1 Receptor NT->NTS1  Binds to Gq Gq Protein NTS1->Gq  Activates PLC Phospholipase C Gq->PLC  Activates PIP2 PIP₂ PLC->PIP2  Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2  Induces PKC PKC Activation DAG->PKC  Activates Ca2->PKC  Promotes

Key Insights for Researchers

  • The D-Trp¹¹ modification is a validated strategy for enhancing peptide stability. The primary documented advantage of [D-Trp¹¹]-Neurotensin is its increased resistance to enzymatic breakdown compared to the native peptide [3]. This makes it a valuable tool for in vivo studies where long-lasting effects are desired.
  • It is a functionally active ligand. The analog retains the ability to activate neurotensin receptor-mediated signaling, as evidenced by its effects on locomotor activity [4].
  • Recent research has built upon this scaffold. The D-Trp¹¹ substitution has been incorporated into more advanced, second-generation analogs like CR-01-64. This macrocyclic peptide demonstrates the potential of this modification when combined with other engineering approaches to achieve high receptor subtype selectivity (NTS2) and superior pharmacokinetic profiles [2].

References

×

XLogP3

-2.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

23

Exact Mass

1694.92565975 Da

Monoisotopic Mass

1694.92565975 Da

Heavy Atom Count

121

Dates

Last modified: 08-10-2024

Explore Compound Types